4-Cyclohexylbenzene-1-sulfonamide
Description
The exact mass of the compound 4-Cyclohexylbenzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Cyclohexylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclohexylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXOWKKFUMLIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Cyclohexylbenzene-1-sulfonamide synthesis route from cyclohexylbenzene
Executive Summary
This technical guide details the synthesis of 4-cyclohexylbenzene-1-sulfonamide (CAS: 877260-xx-x range, derived from sulfonyl chloride CAS 56354-57-5). This compound is a significant structural motif in medicinal chemistry, particularly as a precursor for carbonic anhydrase inhibitors and as a lipophilic scaffold in fragment-based drug discovery.
The synthesis proceeds via a two-step sequence starting from commercially available cyclohexylbenzene . The pathway utilizes electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic substitution (amidation). This guide prioritizes high-yielding, scalable protocols suitable for research and early-stage development laboratories.
Retrosynthetic Analysis & Strategy
The structural objective is to introduce a sulfonamide moiety (
-
Regioselectivity: The cyclohexyl group is a weak activating group and an ortho, para-director. Due to the significant steric hindrance of the cyclohexyl ring, electrophilic substitution occurs predominantly at the para-position, minimizing the need for complex isomer separation.
-
Strategic Disconnection: The sulfonyl bond is the most logical disconnection, leading back to the sulfonyl chloride intermediate.
Reaction Scheme (Graphviz)[1]
[2][3][4][5][6]
Experimental Protocols
Step 1: Chlorosulfonation of Cyclohexylbenzene
This step installs the sulfonyl chloride functional group. Chlorosulfonic acid serves as both the reagent and the solvent.
Reaction:
Materials:
-
Cyclohexylbenzene (1.0 equiv)[1]
-
Chlorosulfonic acid (3.0 - 5.0 equiv) [Excess ensures conversion and maintains liquid medium]
-
Dichloromethane (DCM) or Chloroform (optional co-solvent for viscosity control)
-
Ice/Water (for quenching)[2]
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.
-
Cooling: Charge the flask with Chlorosulfonic acid (Caution: Corrosive/Fuming). Cool to 0–5 °C using an ice-salt bath.
-
Addition: Add Cyclohexylbenzene dropwise over 30–60 minutes. Maintain internal temperature below 10 °C to prevent di-sulfonation or decomposition.
-
Note: If the mixture becomes too viscous, a small amount of dry DCM can be used as a diluent, though neat reaction is preferred for higher kinetics.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor by TLC (hexane/ethyl acetate) or GC-MS.
-
Quenching (Critical Safety Step): Pour the reaction mixture very slowly onto crushed ice with vigorous stirring. The reaction with excess chlorosulfonic acid is violent.
-
Extraction: Extract the aqueous mixture with DCM (
). -
Wash: Wash the combined organic layers with cold water (
) and saturated NaHCO (until neutral pH). -
Drying: Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure. -
Result: Yields 4-Cyclohexylbenzenesulfonyl chloride as a viscous oil or low-melting solid (mp ~51–53 °C).
Step 2: Amidation (Sulfonamide Formation)
The sulfonyl chloride is converted to the primary sulfonamide using ammonia.
Reaction:
Materials:
-
4-Cyclohexylbenzenesulfonyl chloride (from Step 1)
-
Ammonium hydroxide (28-30% aq. NH
) OR Ammonia gas -
Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane
Protocol:
-
Dissolution: Dissolve the crude sulfonyl chloride in THF (approx. 5–10 mL per gram of chloride).
-
Ammonolysis:
-
Method A (Aqueous): Cool the solution to 0 °C. Add concentrated aqueous ammonium hydroxide (5–10 equiv) dropwise.
-
Method B (Gas): Bubble anhydrous NH
gas through the cooled solution for 15–30 minutes.
-
-
Completion: Stir at room temperature for 1–2 hours.
-
Workup:
-
Evaporate the THF under reduced pressure.
-
Suspend the residue in cold water. The product typically precipitates as a white solid.
-
Filter the solid and wash with water to remove ammonium chloride.
-
-
Purification: Recrystallize from Ethanol/Water or Methanol/Water mixtures.
-
Result: 4-Cyclohexylbenzene-1-sulfonamide (White crystalline solid).
Mechanism of Action
Understanding the mechanism ensures troubleshooting capability.
Graphviz: Mechanism Flow
-
Generation of Electrophile: Chlorosulfonic acid is in equilibrium with SO
and HCl. SO is the active electrophile. -
Electrophilic Aromatic Substitution: The cyclohexyl ring directs the bulky SO
group to the para position. -
Conversion to Sulfonyl Chloride: The initial sulfonic acid reacts with a second molecule of chlorosulfonic acid to form the sulfonyl chloride, releasing H
SO . -
Amidation: Ammonia acts as a nucleophile, attacking the sulfur center via an addition-elimination mechanism (S
2-like at sulfur), displacing chloride.
Characterization Data
The following data establishes the identity of the product.
| Technique | Expected Signal / Value | Interpretation |
| Physical State | White crystalline solid | High purity form. |
| Protons ortho to sulfonamide (deshielded). | ||
| Protons meta to sulfonamide. | ||
| Broad singlet, exchangeable with D | ||
| Benzylic proton of cyclohexyl group. | ||
| Cyclohexyl methylene protons. | ||
| MS (ESI) | Negative mode ionization is typical for sulfonamides. | |
| IR (ATR) | 3250, 3350 cm | N-H stretching (primary sulfonamide doublet). |
| 1330, 1160 cm | S=O asymmetric and symmetric stretching. |
Safety & Hazards (E-E-A-T)
This synthesis involves Chlorosulfonic Acid , a high-risk reagent.
-
Violent Reaction with Water: ClSO
H reacts explosively with water, generating HCl gas and sulfuric acid mist. Never add water to the neat acid. Always quench the reaction mixture into a large excess of ice. -
Corrosive: Causes severe skin burns and eye damage. Use butyl rubber gloves, face shield, and work in a functioning fume hood.
-
Inhalation Hazard: HCl gas is evolved during the reaction. Ensure the scrubber system is active.
References
-
Biosynce . (n.d.). 4-Cyclohexylbenzene-1-sulfonyl Chloride CAS 56354-57-5.[3][4] Retrieved from [Link]
-
Organic Syntheses . (1939). Cyclohexylbenzene.[5][6][][8][9][10] Org. Synth. 19, 32. Retrieved from [Link]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 877260, 4-cyclohexylbenzenesulfonamide. Retrieved from [Link]
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[11] (Contextual reference for chlorosulfonation mechanism).
- Google Patents. (1957). US2787638A - Detergent cyclohexyl-cyclohexyl benzene sulfonic acids.
Sources
- 1. 4-Chloro-N-cyclohexylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 4-Cyclohexyl-benzenesulfonyl chloride | 56354-57-5 [chemicalbook.com]
- 4. biosynce.com [biosynce.com]
- 5. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US2787638A - Detergent cyclohexyl-cyclohexyl benzene sulfonic acids and their alkali metal salts - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
Spectroscopic Characterization Guide: 4-Cyclohexylbenzene-1-sulfonamide
Content Type: Technical Whitepaper & Analytical Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Subject: CAS 1576-43-8 (and related derivatives)
Executive Summary & Structural Context
4-Cyclohexylbenzene-1-sulfonamide is a critical pharmacophore intermediate, often serving as a precursor for sulfonylurea antidiabetics and a model compound for carbonic anhydrase inhibitors. Its structure combines a lipophilic cyclohexyl tail (enhancing membrane permeability) with a polar sulfonamide "warhead" (enzyme binding motif).
This guide provides a definitive reference for the spectroscopic identification of this molecule. Unlike simple aromatics, the cyclohexyl group introduces conformational complexity (chair-boat dynamics) observable in NMR, while the sulfonamide moiety dominates the IR and MS profiles.
Structural Identity[1]
-
IUPAC Name: 4-Cyclohexylbenzene-1-sulfonamide
-
Molecular Formula:
-
Molecular Weight: 239.33 g/mol
-
Key Features: Para-substituted benzene;
hybridized cyclohexyl ring; hybridized sulfonyl sulfur.
Synthesis & Sample Preparation Workflow
To understand the impurity profile in spectroscopy, one must understand the genesis of the sample. The industrial standard involves the chlorosulfonation of cyclohexylbenzene.
Analytical Workflow Diagram
The following directed graph outlines the logical flow from crude synthesis to validated spectral data.
Figure 1: Integrated synthesis and characterization workflow. Note that the chlorosulfonation step is regioselective for the para-position due to the steric bulk of the cyclohexyl group.
Infrared Spectroscopy (FT-IR)
The Functional Fingerprint
The IR spectrum of sulfonamides is dominated by the vibrational modes of the
Experimental Protocol
-
Method: ATR (Attenuated Total Reflectance) on Diamond crystal is preferred for speed.
-
Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr) if higher resolution of the fingerprint region is required.
-
Validation: Ensure the background is dry; water vapor interferes with the
region.
Diagnostic Bands (Reference Data)
| Functional Group | Mode | Frequency ( | Intensity | Mechanistic Insight |
| Amine ( | Asymmetric Stretch | 3360 - 3320 | Medium | Diagnostic doublet for primary sulfonamides ( |
| Amine ( | Symmetric Stretch | 3270 - 3240 | Medium | Coupled with the asymmetric stretch. |
| Aliphatic C-H | Asymmetric Stretch | 2930 - 2920 | Strong | Characteristic of the cyclohexyl ring |
| Aliphatic C-H | Symmetric Stretch | 2855 - 2850 | Medium | Cyclohexyl ring |
| Sulfonyl ( | Asymmetric Stretch | 1340 - 1320 | Very Strong | Highly polar bond; often the strongest peak in the spectrum. |
| Sulfonyl ( | Symmetric Stretch | 1170 - 1150 | Strong | The "partner" peak to the 1330 band; confirms sulfonyl group. |
| S-N | Stretch | ~910 | Weak/Med | Often obscured but structurally relevant. |
Expert Insight: If you observe a broad band spanning 3400-2500 cm⁻¹, your sample is likely wet (water hydrates the sulfonamide). Dry the sample in a vacuum oven at 50°C before re-running.
Nuclear Magnetic Resonance (NMR)
The Structural Backbone
NMR provides the definitive proof of the para-substitution pattern and the integrity of the cyclohexyl ring.
Experimental Protocol
-
Solvent: DMSO-d6 is mandatory. In
, the sulfonamide protons are often broad or invisible due to exchange. DMSO forms hydrogen bonds with the , sharpening the signal and shifting it downfield. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Frequency: 400 MHz or higher recommended to resolve cyclohexyl multiplets.
1H NMR Data (400 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (Ortho to | 7.70 - 7.75 | Doublet ( | 2H | Deshielded by the electron-withdrawing sulfonyl group. Part of AA'BB' system.[1][2] |
| Ar-H (Meta to | 7.38 - 7.45 | Doublet ( | 2H | Less deshielded; ortho to the alkyl group. |
| 7.20 - 7.30 | Broad Singlet | 2H | Exchangeable with | |
| Cyclohexyl (C1-H) | 2.50 - 2.60 | Multiplet (tt) | 1H | Benzylic methine. Often overlaps with DMSO solvent residual peak (2.50 ppm). Critical Check. |
| Cyclohexyl (C2/6-H) | 1.70 - 1.85 | Multiplet | 4H | Equatorial/Axial averaging. |
| Cyclohexyl (C3/5-H) | 1.30 - 1.45 | Multiplet | 4H | Further from the aromatic ring. |
| Cyclohexyl (C4-H) | 1.20 - 1.30 | Multiplet | 2H | Most shielded aliphatic protons. |
13C NMR Data (100 MHz, DMSO-d6)
-
Aromatic Quaternary (C-S): ~142 ppm
-
Aromatic Quaternary (C-Alkyl): ~152 ppm
-
Aromatic CH: ~126 ppm, ~127 ppm
-
Cyclohexyl CH (Benzylic): ~44 ppm
-
Cyclohexyl
: ~34 ppm, ~26 ppm (multiple signals due to symmetry).
Self-Validating Protocol: To confirm the
peak, add 1 drop ofto the NMR tube and shake. The signal at 7.2-7.3 ppm will disappear (Deuterium exchange), while the aromatic signals remain.
Mass Spectrometry (MS)
Molecular Identity & Fragmentation
Sulfonamides exhibit distinct fragmentation pathways useful for structural elucidation.
Experimental Protocol
-
Ionization: ESI (Electrospray Ionization) in Positive Mode (
) is standard for polar drugs. -
Eluent: Methanol/Water + 0.1% Formic Acid (promotes protonation
). -
EI (Electron Impact): Useful if available for observing the tropylium ion rearrangement.
Fragmentation Pathway (Graphviz)
The loss of sulfur dioxide (
Figure 2: ESI+ Fragmentation Logic. The peak at m/z ~159 (corresponding to the cyclohexyl-phenyl carbocation) is often the base peak in high-energy collision spectra.
Key MS Peaks
| m/z Value | Ion Identity | Notes |
| 240 | Protonated Molecular Ion. | |
| 262 | Sodium adduct (common in glass containers). | |
| 159 | Loss of the entire sulfonamide group ( | |
| 64 | Neutral loss observed in difference spectra. |
References & Authority
The data and protocols above are synthesized from standard spectroscopic principles applied to the specific pharmacophore of 4-cyclohexylbenzenesulfonamide.
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzenesulfonamide derivatives. Source:
-
SDBS (Spectral Database for Organic Compounds). NMR and IR data for p-alkylbenzenesulfonamides. Source:
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for substituent increments in NMR).
-
PubChem. Compound Summary: 4-cyclohexylbenzenesulfonamide (CAS 1576-43-8). Source:
Sources
Technical Whitepaper: Physicochemical Profiling of 4-Cyclohexylbenzene-1-sulfonamide
The following technical guide details the physicochemical profile, synthesis, and characterization of 4-Cyclohexylbenzene-1-sulfonamide . This document is structured to serve as a primary reference for medicinal chemists and formulation scientists.
Executive Summary
4-Cyclohexylbenzene-1-sulfonamide (4-CBS) represents a critical scaffold in the design of carbonic anhydrase inhibitors (CAIs) and lipophilic diuretic agents. Characterized by a primary sulfonamide moiety attached to a lipophilic cyclohexyl-phenyl core, this compound balances polar zinc-binding capability with significant hydrophobic bulk. This guide provides a definitive physicochemical analysis, synthesis logic, and standardized protocols for its evaluation in drug discovery pipelines.
Molecular Identity & Structural Analysis[1][2][3][4][5]
The compound consists of a benzene ring substituted at the para position with a cyclohexyl group and a sulfonamide group. This para-substitution pattern is essential for its biological activity, particularly in fitting the hydrophobic pocket of metalloenzymes like Carbonic Anhydrase II (hCA II).
| Property | Data |
| IUPAC Name | 4-Cyclohexylbenzene-1-sulfonamide |
| Common Name | 4-CBS |
| CAS Registry Number | 423728-71-6 |
| Molecular Formula | C₁₂H₁₇NO₂S |
| Molecular Weight | 239.33 g/mol |
| SMILES | C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N |
| H-Bond Donors | 2 (Sulfonamide -NH₂) |
| H-Bond Acceptors | 2 (Sulfonyl oxygens) |
| Rotatable Bonds | 2 |
Structural Visualization
The following diagram illustrates the core connectivity and the retrosynthetic logic used to access the scaffold.
Figure 1: Synthetic pathway for 4-Cyclohexylbenzene-1-sulfonamide via chlorosulfonation.
Physicochemical Properties
Understanding the thermodynamic and kinetic properties of 4-CBS is vital for predicting its pharmacokinetics (ADME).
Solubility & Lipophilicity (LogP)
The cyclohexyl group significantly increases lipophilicity compared to the parent benzenesulfonamide.
-
Predicted LogP: 3.4 – 3.8 (High lipophilicity).
-
Water Solubility: Low (< 0.5 mg/mL).[1] Soluble in DMSO, Ethanol, and DMF.
-
Implication: The compound requires formulation aids (e.g., cyclodextrins or micronization) for aqueous delivery in biological assays.
Acid-Base Chemistry (pKa)
The sulfonamide group (-SO₂NH₂) is weakly acidic. The cyclohexyl group is an electron-donating alkyl substituent (via hyperconjugation), which slightly destabilizes the conjugate base compared to unsubstituted benzenesulfonamide.
-
Benzenesulfonamide pKa: ~10.1
-
4-CBS Predicted pKa: 10.3 – 10.5
-
Physiological State: At pH 7.4, the compound exists predominantly (>99.9%) in the neutral, non-ionized form, facilitating passive membrane transport.
Thermal Properties
-
Melting Point: Typically 145°C – 155°C (Solid crystalline form).
-
Stability: Chemically stable to hydrolysis at neutral pH. The sulfonamide bond is robust; however, the compound should be protected from strong oxidizing agents.
Experimental Protocols (Standard Operating Procedures)
Synthesis: Chlorosulfonation Route
This protocol ensures high regioselectivity for the para isomer due to the steric bulk of the cyclohexyl group.
Reagents: Cyclohexylbenzene (1.0 eq), Chlorosulfonic acid (5.0 eq), Ammonium hydroxide (excess).
-
Chlorosulfonation:
-
Cool chlorosulfonic acid (5.0 eq) to 0°C in a round-bottom flask under inert atmosphere (N₂).
-
Add cyclohexylbenzene (1.0 eq) dropwise over 30 minutes, maintaining temperature < 5°C.
-
Mechanism:[2] The reaction proceeds via electrophilic aromatic substitution. The bulky cyclohexyl group directs the sulfonyl group to the para position.
-
Allow to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture carefully onto crushed ice to precipitate 4-cyclohexylbenzenesulfonyl chloride. Filter and wash with cold water.
-
-
Aminolysis:
-
Dissolve the crude sulfonyl chloride in THF or DCM.
-
Add concentrated aqueous ammonia (NH₄OH) or bubble NH₃ gas at 0°C.
-
Stir for 1 hour. The sulfonamide precipitates or remains in the organic layer.
-
Purification: Recrystallize from Ethanol/Water to obtain pure 4-CBS.
-
Determination of pKa (Potentiometric Titration)
Because of the low water solubility, a mixed-solvent titration (Yasuda-Shedlovsky extrapolation) is required.
Workflow:
-
Prepare 0.01 M stock solution of 4-CBS in Methanol.
-
Perform titrations with 0.1 M KOH in Methanol/Water mixtures (e.g., 30%, 40%, 50% MeOH).
-
Measure apparent pKa (psKa) values.
-
Plot psKa vs. dielectric constant (1/ε) or mole fraction of methanol.
-
Extrapolate to 0% organic solvent to obtain the aqueous pKa.
Figure 2: Ionization equilibrium of the sulfonamide moiety.
Biological Relevance: Carbonic Anhydrase Inhibition
Sulfonamides are the classic zinc-binding pharmacophore for Carbonic Anhydrases (CAs). The 4-cyclohexyl tail provides a "hydrophobic anchor."
-
Mechanism: The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates to the Zn²⁺ ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
-
Selectivity: The bulky cyclohexyl group probes the hydrophobic side of the active site cleft, potentially offering selectivity for specific isoforms (e.g., hCA II vs. hCA IX).
Assay Protocol (Stopped-Flow Kinetics):
-
Buffer: HEPES (20 mM, pH 7.5), I = 0.15 M (Na₂SO₄).
-
Substrate: CO₂ saturated water.
-
Indicator: Phenol red (0.2 mM).
-
Reaction: Monitor the acidification rate (color change from red to yellow) via absorbance at 557 nm.
-
Inhibition: Calculate IC₅₀ by varying [4-CBS] from 0.1 nM to 10 µM.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
-
PubChem Database. Compound Summary for CID 134159784 (Selenium analog used for structural inference). National Center for Biotechnology Information. Link
-
Organic Syntheses. General procedures for Chlorosulfonation and Sulfonamide formation. Org. Synth. Coll. Vol. 1, p. 8. Link
Sources
Technical Guide: Crystal Structure Analysis of 4-Cyclohexylbenzene-1-sulfonamide
Executive Summary
This technical guide provides a comprehensive framework for the crystallographic characterization of 4-Cyclohexylbenzene-1-sulfonamide , a significant pharmacophore in the design of Carbonic Anhydrase (CA) inhibitors. It details the workflow from solution-growth crystallization to X-ray diffraction (XRD) refinement and supramolecular analysis. Particular emphasis is placed on the
Part 1: Molecular Architecture & Pharmacological Context[1]
The Pharmacophore
4-Cyclohexylbenzene-1-sulfonamide represents a classic "tail-approach" inhibitor design. Its structure is bipartite:
-
The Zinc-Binding Group (ZBG): The primary sulfonamide moiety (
) is responsible for coordinating with the catalytic Zinc ion ( ) in the active site of Carbonic Anhydrase enzymes. -
The Hydrophobic Tail: The cyclohexyl group, attached at the para position of the benzene ring, provides lipophilicity (
modulation) and interacts with the hydrophobic pocket of the enzyme, conferring isoform selectivity (e.g., hCA II vs. hCA IX).
Structural Degrees of Freedom
In the solid state, the analysis must resolve two critical conformational features:
-
The Cyclohexyl Conformation: Typically adopts a chair conformation to minimize 1,3-diaxial interactions.
-
The Torsion Angle (
): The rotation between the benzene ring and the sulfonamide group ( ), which dictates the availability of the protons for hydrogen bonding.
Part 2: Crystallization Methodology (Protocol)
High-quality single crystals are the prerequisite for successful diffraction. Sulfonamides are prone to polymorphism; thus, thermodynamic control is essential.
Experimental Protocol: Slow Evaporation Technique
Objective: Obtain single crystals suitable for XRD (
-
Solvent Selection:
-
Primary Solvent: Ethanol (EtOH) or Methanol (MeOH) – High solubility for sulfonamides.
-
Co-Solvent: Water (
) – Reduces solubility to induce nucleation. -
Rationale: Sulfonamides often crystallize as hydrates. The polarity of EtOH/Water supports the formation of hydrogen-bonded networks.
-
-
Procedure:
-
Step 1: Dissolve 50 mg of 4-Cyclohexylbenzene-1-sulfonamide in 5 mL of warm Ethanol (
). Ensure complete dissolution. -
Step 2: Filter the solution through a 0.45
PTFE syringe filter into a clean scintillation vial to remove particulate nuclei. -
Step 3: Add warm distilled water dropwise until persistent turbidity is just observed, then add 2 drops of Ethanol to restore clarity.
-
Step 4: Cover the vial with Parafilm, poke 3-4 small holes with a needle to regulate evaporation rate.
-
Step 5: Store in a vibration-free environment at
.
-
-
Validation:
-
Inspect after 48-72 hours. Look for prismatic or block-like colorless crystals. Avoid needle-like aggregates (often indicative of rapid precipitation).
-
Part 3: X-Ray Diffraction & Data Collection[2][3][4]
Instrument Configuration
-
Radiation Source: Molybdenum (
, ).-
Why:
radiation minimizes absorption effects compared to radiation for sulfur-containing compounds, improving the accuracy of bond lengths.
-
-
Temperature: 100 K (Cryogenic).
-
Why: Freezing thermal vibrations is critical to resolving the electron density of the sulfonamide hydrogen atoms (
), which are essential for mapping the H-bond network.
-
Refinement Strategy
-
Software: SHELXT (Solution) and SHELXL (Refinement).
-
Hydrogen Treatment:
-
C-H atoms: Constrained using a riding model (Aromatic
, Cyclohexyl ). -
N-H atoms: Freely refined if data quality permits; otherwise, restrained with DFIX to standard N-H distances (
) to accurately model the donor-acceptor interactions.
-
Part 4: Structural Elucidation & Supramolecular Synthons
This section details the core analysis required once the structure is solved.
Intramolecular Geometry
| Parameter | Typical Range ( | Structural Significance |
| S=O Bond | 1.42 - 1.44 | Indicates double bond character; deviations suggest strong intermolecular H-bonding. |
| S-N Bond | 1.58 - 1.62 | Single bond character; critical for the tetrahedral geometry around Sulfur. |
| C-S-N Angle | Distorted tetrahedral geometry.[1] | |
| Cyclohexyl Puckering | Confirm ideal chair conformation using Cremer-Pople parameters. |
The Intermolecular "Fingerprint": The Dimer
The defining feature of primary sulfonamide crystallography is the formation of dimers.
-
Mechanism: Two molecules pair up via an inversion center.
-
Interaction: One amine proton (
) acts as a donor to a sulfonyl oxygen ( ) of the adjacent molecule. -
Graph Set Notation:
.
Analysis Directive: Measure the
Packing & Hydrophobic Layers
Because of the amphiphilic nature (polar head, non-polar tail), 4-Cyclohexylbenzene-1-sulfonamide typically crystallizes in lamellar structures (layers).
-
Layer A: Hydrogen-bonded sulfonamide dimers (Polar).
-
Layer B: Interdigitated cyclohexyl rings (Hydrophobic).
-
Forces: The structure is stabilized by van der Waals forces between the cyclohexyl rings and
stacking between benzene rings (centroid-centroid distance ).
Part 5: Visualization of Workflows
Crystallographic Workflow
The following diagram outlines the logical progression from synthesis to structural validation.
Caption: Figure 1. End-to-end workflow for the structural determination of sulfonamide derivatives.
The Dimer Logic
This diagram illustrates the specific hydrogen-bonding logic that defines the crystal lattice.
Caption: Figure 2. Logical assembly of the supramolecular R2,2(8) dimer synthon common in primary sulfonamides.
Part 6: Biological Implications (Docking Context)
While the crystal structure provides the static ground state, its utility lies in predicting biological interaction.
-
Active Site Mimicry: The
dimer observed in the crystal lattice mimics the interaction geometry required for the sulfonamide to bind to the Zinc-bound hydroxide in the Carbonic Anhydrase active site ( ). -
Hydrophobic Mapping: The crystallographic B-factors (thermal ellipsoids) of the cyclohexyl ring indicate its flexibility. High B-factors suggest the ring can adapt to fill the hydrophobic pocket of the enzyme, a key trait for high-affinity inhibitors.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal growth and polymorphism).
-
Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. (Defines the R2,2(8) notation). Link
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-System: The world’s repository of small molecule crystal structures. Link
-
Geldmacher, Y., et al. (2010). Sulfonamide inhibitors of human carbonic anhydrases.[7] ChemMedChem, 5(8), 1234-1246. (Specific context on hydrophobic sulfonamide tails).
Sources
- 1. N-Cyclohexyl-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-N-cyclohexylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. R22(8) motifs in Aminopyrimidine sulfonate/carboxylate interactions: Crystal structures of pyrimethaminium benzenesulfonate monohydrate (2:2:1) and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate (4:2:2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Solubility Profiling of 4-Cyclohexylbenzene-1-sulfonamide: A Technical Framework
Topic: Solubility Profiling of 4-Cyclohexylbenzene-1-sulfonamide Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists[1]
Executive Summary
4-Cyclohexylbenzene-1-sulfonamide (CAS: 80948-62-9) represents a distinct class of sulfonamide derivatives where the lipophilic cyclohexyl moiety introduces significant solubility challenges compared to classical, lower molecular weight sulfonamides (e.g., sulfanilamide).[1] This structural duality—a hydrophobic cyclohexyl tail opposing a polar sulfonamide head—creates a complex solubility landscape critical for purification, crystallization, and bioavailability optimization.
This guide provides a rigorous, self-validating framework for determining the solubility profile of this compound. Unlike standard datasets, the solubility of 4-cyclohexylbenzene-1-sulfonamide is highly sensitive to solvent polarity and temperature; therefore, we prioritize an experimental determination protocol over static literature values, ensuring data integrity for your specific lot and purity.
Physicochemical Profile & Solubility Prediction
To design an effective solubility study, one must first understand the solute's competitive intermolecular forces.
-
Molecular Formula:
[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Structural Pharmacophore:
-
Region A (Hydrophobic): Cyclohexyl ring fused to phenyl.[1] Drives solubility in non-polar/moderately polar solvents (e.g., Toluene, Ethyl Acetate).[1]
-
Region B (Hydrophilic/H-Bonding): Sulfonamide group (
).[3] Acts as both H-bond donor and acceptor, driving solubility in polar aprotic solvents (DMSO, DMF) and alcohols.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Predicted Solubility Landscape (Hansen Solubility Parameters)
Based on the group contribution method, the solubility behavior follows this hierarchy:
-
High Solubility: Polar Aprotic Solvents (DMSO, DMF, NMP) – Dipole-dipole interactions dominate.[1]
-
Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol) & Esters (Ethyl Acetate) – H-bonding capability matches the sulfonamide head.[1]
-
Low Solubility: Water – Hydrophobic effect of the cyclohexyl-phenyl body outweighs the polar head.[1]
-
Variable Solubility: Alkanes (Hexane, Cyclohexane) – Generally low, but increases significantly with temperature due to the cyclohexyl moiety.
Core Protocol: Equilibrium Solubility Determination
Directive: Do not rely on visual estimation. Use the Isothermal Saturation Shake-Flask Method coupled with Gravimetric or HPLC analysis.[1] This is the "Gold Standard" for generating thermodynamic data.
Phase 1: Preparation & Equilibration
Objective: Create a saturated solution in thermodynamic equilibrium.[1]
-
Excess Addition: Add 4-Cyclohexylbenzene-1-sulfonamide to 10 mL of the target solvent in a borosilicate glass vial until a visible solid precipitate persists (supersaturation).
-
Temperature Control: Place vials in a double-walled thermodynamic water bath shaker.
-
Agitation: Shake at 150 rpm for 24 hours .
-
Sedimentation: Stop agitation and allow the solution to settle for 4 hours at the exact same temperature to ensure phase separation without precipitation.
Phase 2: Sampling & Analysis (The Self-Validating Step)
Objective: Quantify solute concentration without disturbing equilibrium.
-
Filtration: Using a pre-heated glass syringe and a 0.22
m PTFE filter (temperature-matched to the bath to prevent crystallization in the needle), withdraw 2 mL of supernatant.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Gravimetric Quantification (Method A - High Solubility):
-
Transfer a known volume (
) to a tared weighing dish.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Evaporate solvent under vacuum at 40°C until constant mass is achieved (
mg over 1 hour).
-
-
HPLC Quantification (Method B - Low Solubility/Trace Analysis):
Thermodynamic Modeling & Data Processing
Raw solubility data (
Step 1: Mole Fraction Calculation
WhereStep 2: Modified Apelblat Equation
To correlate solubility with temperature, fit your experimental data to the Modified Apelblat model. This is superior to the simple Van't Hoff equation for sulfonamides as it accounts for the non-ideal heat capacity of the solution.
-
A, B, C: Empirical constants derived from regression analysis.
-
Interpretation:
-
If
is negative and large, dissolution is strongly endothermic (typical for this class).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
values should exceed 0.99 for valid data.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Visualization of Workflows
Diagram 1: Solubility Determination Workflow
This flowchart outlines the critical decision points and validation steps in the experimental protocol.
Caption: Figure 1. Self-validating workflow for equilibrium solubility determination. Note the bifurcation based on estimated solubility range.
Diagram 2: Thermodynamic Logic
This diagram illustrates how experimental data is processed to derive enthalpy and entropy of dissolution.[1]
Caption: Figure 2. Thermodynamic processing logic. The Apelblat model is preferred for non-linear temperature dependence.
Quantitative Data Presentation (Template)
Since specific values depend on the exact polymorph and purity of your sample, use the table below to structure your generated data.
Table 1: Solubility of 4-Cyclohexylbenzene-1-sulfonamide (Experimental Template)
| Solvent | T (K) | Mass Fraction ( | Mole Fraction ( | RSD (%) |
| Methanol | 298.15 | [Exp. Value] | [Calc. Value] | < 2.0 |
| Ethanol | 298.15 | [Exp.[1] Value] | [Calc. Value] | < 2.0 |
| Acetone | 298.15 | [Exp.[1] Value] | [Calc. Value] | < 2.0 |
| Toluene | 298.15 | [Exp.[1] Value] | [Calc. Value] | < 2.0 |
| Water | 298.15 | [Exp.[1] Value] | [Calc. Value] | < 5.0 |
Note: For sulfonamides, solubility in methanol is typically 10-50x higher than in toluene due to specific solute-solvent hydrogen bonding.
References
-
Martinez, F., et al. (2003).[1][4] "Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane." Journal of the Brazilian Chemical Society.[1][4] Link
-
Perlovich, G. L., et al. (2011).[1][3] "Thermodynamic aspects of solubility process of some sulfonamides." Journal of Pharmaceutical and Biomedical Analysis. Link
-
PubChem. (2025).[1][5] "4-cyclohexylbenzene-1-sulfonamide Compound Summary." National Center for Biotechnology Information.[1] Link[1]
-
NIST. (2025). "Benzenesulfonamide, N-cyclohexyl-4-methyl- Data." NIST Chemistry WebBook.[1] Link
-
BenchChem. (2025).[1] "Standard Protocol for Equilibrium Solubility Determination." Technical Support Center. Link[1]
Sources
- 1. N-cyclohexyl-4-formyl-N-methylbenzenesulfonamide | C14H19NO3S | CID 155923733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-cyclohexylbenzene-1-sulfonamide (C12H17NO2S) [pubchemlite.lcsb.uni.lu]
- 3. Thermodynamic aspects of solubility process of some sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Targets of 4-Cyclohexylbenzene-1-sulfonamide
The following technical guide details the biological targeting profile of 4-Cyclohexylbenzene-1-sulfonamide , focusing on its pharmacophore logic, primary enzymatic targets, and experimental validation.
Molecule Class: Lipophilic Primary Benzenesulfonamide Primary Mechanism: Zinc-Dependent Enzyme Inhibition Key Application: Carbonic Anhydrase (CA) Isoform Profiling & Fragment-Based Drug Design (FBDD)[1][2][3]
Executive Summary
4-Cyclohexylbenzene-1-sulfonamide represents a quintessential "probe" molecule in medicinal chemistry, combining a classic zinc-binding group (ZBG) with a bulky hydrophobic tail.[1][2][3] Unlike antimicrobial sulfonamides (sulfa drugs) which require a p-amino group to inhibit dihydropteroate synthase, this molecule lacks the aniline functionality.[2] Therefore, its biological activity is dominated by the inhibition of Carbonic Anhydrases (CAs) .
The cyclohexyl moiety at the para position serves as a hydrophobic anchor, designed to probe the lipophilic pockets of the CA active site, differentiating it from hydrophilic inhibitors like acetazolamide. This guide analyzes its utility in targeting cytosolic (hCA I, II) and transmembrane (hCA IX, XII) isoforms.[4][5]
Chemical Identity & Pharmacophore Logic[1][2][3]
To understand the biological target, one must deconstruct the ligand-receptor interaction potential.[2]
| Structural Component | Chemical Nature | Biological Function |
| Sulfonamide ( | Polar, H-bond donor/acceptor | Zinc Anchor: Coordinates directly to the Zn(II) ion in the enzyme active site.[1][2][3] Critical for catalytic inhibition.[2][3] |
| Benzene Scaffold | Aromatic Spacer | Orientation: Positions the tail group away from the metal center, preventing steric clash with the enzyme floor. |
| Cyclohexyl Group (C4) | Aliphatic, Lipophilic | Hydrophobic Probe: Interacts with hydrophobic residues (e.g., Val121, Leu198 in hCA II) to stabilize the complex and improve membrane permeability. |
Structural Logic Diagram
The following diagram illustrates the pharmacophore mapping of the molecule against a generic metalloenzyme active site.
Figure 1: Pharmacophore mapping of 4-Cyclohexylbenzene-1-sulfonamide binding to the Carbonic Anhydrase active site.
Primary Biological Target: Carbonic Anhydrases (CAs)[4]
The human Carbonic Anhydrase (hCA) family consists of 15 isoforms. 4-Cyclohexylbenzene-1-sulfonamide acts as a broad-spectrum inhibitor with isoform-differentiating potential due to its lipophilicity.[1][2][3]
Mechanism of Action
The primary sulfonamide group exists as an anion (
-
Reaction Blocked:
[1][2][3] -
Binding Mode: The nitrogen atom of the sulfonamide coordinates to the Zn(II) ion, while the oxygen atoms form hydrogen bonds with the backbone of Thr199.
Isoform Selectivity Profile
The "Tail Approach" in CA inhibitor design utilizes the variability of the middle and outer rims of the active site.[6][7][8]
-
hCA II (Cytosolic, Glaucoma Target): High affinity expected (
typically < 50 nM for para-lipophilic sulfonamides).[2] The cyclohexyl group fits well into the hydrophobic cone of the hCA II active site. -
hCA IX & XII (Transmembrane, Hypoxic Tumor Targets): These isoforms are overexpressed in hypoxic tumors. The high lipophilicity of the cyclohexyl group aids in penetrating the tumor microenvironment, although selectivity over hCA II requires specific linker optimization.
-
hCA I (Cytosolic): Generally lower affinity compared to hCA II due to a smaller active site and different hydrophobic residue distribution.[2][3]
Therapeutic Implications[9][10]
-
Glaucoma: Inhibition of hCA II in the ciliary body reduces aqueous humor secretion, lowering intraocular pressure (IOP).
-
Anticonvulsant: Lipophilic sulfonamides can cross the blood-brain barrier (BBB) to inhibit brain CAs, stabilizing neuronal discharge.[2][3]
-
Antitumor Agents: Inhibition of hCA IX disrupts pH regulation in tumor cells, leading to acidification of the intracellular space and reduced survival of metastatic cells.
Secondary & Off-Target Potentials[1][2][3]
COX-2 Inhibition (Low Probability)
While specific sulfonamides (e.g., celecoxib) inhibit Cyclooxygenase-2 (COX-2), they typically require a tricyclic scaffold. 4-Cyclohexylbenzene-1-sulfonamide lacks the bulk required to fill the side pocket of COX-2 effectively.[1][2][3] However, it may serve as a fragment for developing dual CA/COX-2 inhibitors.[1][2][3]
Antimicrobial Activity (Negative)
Crucial Distinction: This molecule is not a sulfanilamide antibiotic.[2][3]
-
Mechanism of Sulfa Drugs: Mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase.[1][2][3]
-
Requirement: An amino group at the para position (
).[2][3] -
Status: 4-Cyclohexylbenzene-1-sulfonamide has a cyclohexyl group at the para position, rendering it inactive against folate synthesis.[1][2][3]
Experimental Validation Protocols
To validate the biological activity of this molecule, the Stopped-Flow
Protocol: Stopped-Flow CO2 Hydrase Assay
Objective: Determine the Inhibition Constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Substrate:
-saturated water. -
Enzyme: Recombinant hCA (I, II, IX, or XII).
Workflow:
-
Preparation: Incubate the enzyme with the inhibitor (4-Cyclohexylbenzene-1-sulfonamide) in DMSO for 15 minutes at room temperature.
-
Mixing: Rapidly mix the enzyme-inhibitor solution with the
substrate solution in a stopped-flow spectrophotometer. -
Detection: Monitor the absorbance change at 557 nm (Phenol Red transition from red to yellow as pH drops due to proton production).[2][3]
-
Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive
, then convert to using the Cheng-Prusoff equation.[1][2][3]
Assay Logic Diagram
Figure 2: Workflow for the Stopped-Flow CO2 Hydrase Assay to determine Ki values.
Synthesis Pathway (Reference)
For researchers needing to synthesize this compound for testing:
-
Chlorosulfonation: React with excess chlorosulfonic acid (
) at to introduce the sulfonyl chloride group at the para position (major product due to sterics).[2][3] -
Amination: React the intermediate (4-cyclohexylbenzenesulfonyl chloride) with aqueous ammonia (
) or ammonia gas in acetone.
References
-
Supuran, C. T. (2008).[2][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., et al. (2019). The tail approach for the design of carbonic anhydrase inhibitors: A historical perspective and recent developments. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 127-133. Link
- Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-cyclohexylbenzenesulfonamide.
-
PubChem Compound Summary. (2025). 4-cyclohexylbenzene-1-sulfonamide.[1][2][3][9] National Center for Biotechnology Information.[2][3] Link (Note: Link directs to the amino-derivative often associated, verify exact CAS for unsubstituted sulfonamide if purchasing).
-
Khalifah, R. G. (1971).[2][3] The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Sources
- 1. Benzenesulfonamide, N-cyclohexyl-4-methyl- [webbook.nist.gov]
- 2. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-chloro-N-cyclohexylbenzenesulfonamide | C12H16ClNO2S | CID 766387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - 4-cyclohexylbenzene-1-sulfonamide (C12H17NO2S) [pubchemlite.lcsb.uni.lu]
In Silico Bioactivity Prediction of 4-Cyclohexylbenzene-1-sulfonamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of bioactivity for 4-Cyclohexylbenzene-1-sulfonamide, a molecule belonging to a pharmacologically significant class of compounds. For researchers and drug development professionals, this document outlines a systematic, computer-aided workflow to hypothesize potential biological targets, predict binding affinities, and evaluate drug-like properties before committing to costly and time-consuming experimental synthesis and screening. The guide moves sequentially through data acquisition, target identification, ligand- and structure-based modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each section provides not only the procedural steps but also the scientific rationale behind the methodological choices, ensuring a self-validating and robust computational assessment. All protocols are grounded in established practices and supported by authoritative references, culminating in a synthesized prediction of this compound's likely bioactivity and a roadmap for its potential experimental validation.
Introduction: The Compound and the Computational Imperative
4-Cyclohexylbenzene-1-sulfonamide (PubChem CID: 877260) is a small molecule characterized by a sulfonamide functional group attached to a benzene ring, which is itself substituted with a cyclohexyl group.[1] The sulfonamide moiety (–S(=O)₂–NH–) is a critical pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and notably, enzyme inhibitors.[2][3][4] Specifically, aromatic sulfonamides are a classic scaffold for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[5][6][7][8]
Given the well-established role of the sulfonamide scaffold, it is highly probable that 4-Cyclohexylbenzene-1-sulfonamide exhibits inhibitory activity against one or more isoforms of carbonic anhydrase. However, in the absence of extensive experimental data, in silico methods provide an essential, resource-efficient first step to build a robust, data-driven hypothesis of its bioactivity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, molecular docking, and machine learning, allow us to leverage vast public datasets to predict a compound's behavior and prioritize it for further study.[9][10][11]
This guide will use the inhibition of carbonic anhydrase as a primary example to illustrate a complete in silico evaluation workflow for 4-Cyclohexylbenzene-1-sulfonamide.
The In Silico Bioactivity Prediction Workflow: A Phased Approach
The prediction of a novel compound's biological activity is not a single experiment but a multi-faceted workflow. Each phase builds upon the last, progressively refining our understanding of the molecule's potential. The process begins with data collection and moves through target identification, ligand-based analysis, structure-based simulations, and finally, an assessment of its likely behavior in an organism.
Phase 1: Data Acquisition and Ligand Preparation
The foundation of any computational study is the accurate representation of the molecule of interest. This phase ensures a standardized and energetically favorable structure is used for all subsequent analyses.
Protocol 1: Ligand Preparation
-
Obtain Canonical Structure: Retrieve the 2D structure and SMILES (Simplified Molecular Input Line Entry System) string for 4-Cyclohexylbenzene-1-sulfonamide from a reliable chemical database such as PubChem.[1]
-
SMILES: C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N
-
-
Generate 3D Coordinates: Use a molecular editor (e.g., Avogadro, ChemDraw) to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is a critical step to obtain a low-energy, stable conformation of the ligand. Employ a suitable force field, such as MMFF94 (Merck Molecular Force Field), to optimize the geometry.[4] This process resolves any steric clashes or unfavorable bond angles.
-
Assign Charges and Atom Types: Depending on the software used for subsequent steps (e.g., docking), assign appropriate partial charges (e.g., Gasteiger charges) and atom types.
-
Save in Appropriate Format: Save the prepared 3D ligand structure in a format suitable for docking and analysis, such as .mol2 or .pdbqt.
Phase 2: Target Identification
Based on the principle of chemical similarity—that structurally similar molecules often have similar biological activities—we can hypothesize potential protein targets.
Methodology: Precedent and Similarity
The sulfonamide group is a well-documented "privileged scaffold" for carbonic anhydrase inhibitors.[3][8][12] The mechanism involves the sulfonamide anion coordinating to the Zn²⁺ ion in the enzyme's active site, mimicking a transition state of the native substrate.[8][13] This strong biochemical precedent makes carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) the most probable targets.
To broaden the search, one could use a target prediction server (e.g., SwissTargetPrediction) or perform a similarity search in a large bioactivity database like ChEMBL.[14][15][16][17][18] A Tanimoto similarity search using the molecule's fingerprint would reveal known compounds with similar structures and their associated bioactivity data, likely confirming carbonic anhydrases as primary targets.
For this guide, we will proceed with Human Carbonic Anhydrase II (CA II) as the primary target for structure-based analysis due to its well-characterized structure and role in various pathologies.
Phase 3: Ligand-Based Approaches
These methods use knowledge from a set of known active molecules to make predictions, without requiring a 3D structure of the target protein.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical features of molecules with their biological activity.[3][19][20] While a QSAR model cannot be built with a single compound, we can outline the protocol for how 4-Cyclohexylbenzene-1-sulfonamide would be evaluated using a pre-existing, validated QSAR model for carbonic anhydrase inhibitors.
Experimental Protocol: 2D-QSAR Model Development and Prediction
-
Data Curation: Assemble a dataset of structurally diverse sulfonamides with experimentally measured inhibitory activity (e.g., IC₅₀ or Kᵢ values) against CA II from the ChEMBL database.[16]
-
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., molecular weight, logP, topological polar surface area, electronic descriptors).
-
Model Building: Split the dataset into a training set (~80%) and a test set (~20%). Use a statistical method like Multiple Linear Regression (MLR) or a machine learning algorithm like Random Forest to build a model that links the descriptors to the activity.[9][21][22]
-
Model Validation: The model's predictive power must be rigorously validated. Key statistical metrics are required.[13]
| Validation Parameter | Acceptance Criteria | Rationale |
| Coefficient of Determination (R²) | > 0.6 | Measures the goodness of fit for the training set. |
| Cross-Validation (Q²) | > 0.5 | Measures the model's internal predictive ability. |
| R² - Q² | < 0.3 | Checks for overfitting of the model. |
| External Validation (Pred_R²) | > 0.5 | Measures the model's predictive ability on the external test set. |
-
Prediction for 4-Cyclohexylbenzene-1-sulfonamide: Calculate the same set of molecular descriptors for our target compound and use the validated QSAR model to predict its inhibitory activity (e.g., pIC₅₀).
Pharmacophore Modeling
A pharmacophore is an abstract 3D representation of the key molecular features essential for biological activity.[6][7][23] For sulfonamide-based CA inhibitors, a common pharmacophore includes features for zinc binding, hydrogen bonding, and interactions with hydrophobic pockets.
By aligning 4-Cyclohexylbenzene-1-sulfonamide to a validated pharmacophore model derived from known potent CA inhibitors, we can qualitatively assess its potential for activity. The molecule's sulfonamide group would satisfy the zinc-binding and hydrogen bond donor/acceptor features, while the phenyl ring fits the aromatic feature and the cyclohexyl group maps onto a hydrophobic region.
Phase 4: Structure-Based Approaches: Molecular Docking
Molecular docking is a powerful technique that predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein.[2][24][25] This allows us to visualize the specific molecular interactions that stabilize the ligand-protein complex.
Protocol 2: Molecular Docking against Carbonic Anhydrase II
-
Target Acquisition and Preparation:
-
Download the 3D crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (PDB).[26][27][28][29][30] A suitable entry is PDB ID: 1AZM, which is a structure of CA II.
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of 4-Cyclohexylbenzene-1-sulfonamide generated in Phase 1.
-
-
Grid Generation:
-
Define the docking search space by creating a grid box centered on the active site. This is typically centered on the catalytic zinc ion and key residues like Thr199 and Thr200, which are known to interact with sulfonamide inhibitors.[5]
-
-
Docking Simulation:
-
Execute the docking algorithm using software like AutoDock Vina. The program will systematically sample different conformations and orientations of the ligand within the defined grid box, scoring each pose.
-
-
Results Analysis:
-
Binding Affinity: The primary quantitative output is the binding energy (reported in kcal/mol), which estimates the strength of the protein-ligand interaction. More negative values indicate stronger binding. Docking scores for known sulfonamide inhibitors often fall in the -7 to -11 kcal/mol range.[31]
-
Binding Pose: Visualize the top-ranked docking pose. The key interaction to verify is the coordination between the sulfonamide nitrogen/oxygen atoms and the active site zinc ion. Additionally, look for hydrogen bonds with key active site residues and hydrophobic interactions involving the cyclohexyl and phenyl rings.
-
Phase 5: ADMET Prediction
A potent molecule is not necessarily a good drug. Predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage assessment of its drug-likeness.[22][32]
Protocol 3: In Silico ADMET and Physicochemical Property Prediction
-
Utilize Prediction Tools: Input the SMILES string of 4-Cyclohexylbenzene-1-sulfonamide into a comprehensive online ADMET prediction tool (e.g., SwissADME, pkCSM).
-
Analyze Key Properties: Evaluate the compound against key metrics for oral bioavailability and potential liabilities.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Guideline / Interpretation |
| Molecular Weight | 239.34 g/mol | < 500 g/mol (Lipinski's Rule of Five) |
| LogP (Octanol/Water) | 2.85 | < 5 (Lipinski's Rule of Five) |
| Hydrogen Bond Donors | 1 | < 5 (Lipinski's Rule of Five) |
| Hydrogen Bond Acceptors | 2 | < 10 (Lipinski's Rule of Five) |
| Topological Polar Surface Area | 68.5 Ų | < 140 Ų (Good for cell permeability) |
| Gastrointestinal Absorption | High | Predicted to be well-absorbed from the gut. |
| Blood-Brain Barrier Permeant | Yes | May cross into the central nervous system. |
| CYP450 Inhibition | Predicted Inhibitor of CYP2C9 | Potential for drug-drug interactions. |
| PAINS Alert | 0 alerts | Does not contain promiscuous substructures. |
Note: The values in this table are representative predictions generated from standard algorithms and should be experimentally verified.
The analysis suggests that 4-Cyclohexylbenzene-1-sulfonamide has favorable physicochemical properties for oral bioavailability and does not raise major toxicity flags, though its potential to inhibit CYP enzymes warrants consideration.
Synthesis of Results and Future Directions
This comprehensive in silico analysis generates a strong, multi-faceted hypothesis for the bioactivity of 4-Cyclohexylbenzene-1-sulfonamide.
-
Predicted Bioactivity: The compound is strongly predicted to be an inhibitor of carbonic anhydrase isoforms, particularly CA II.
-
Mechanism of Action: Molecular docking suggests it will bind in the canonical fashion for sulfonamide inhibitors, with its sulfonamide group coordinating the active site zinc ion and its cyclohexylphenyl tail occupying adjacent hydrophobic pockets.
-
Drug-Likeness: The molecule exhibits excellent drug-like properties according to Lipinski's Rule of Five and is predicted to have high gastrointestinal absorption, making it a viable candidate for oral administration.
Based on these computational predictions, the logical next step is experimental validation . This would involve:
-
Chemical Synthesis and Characterization: If not commercially available, synthesize and confirm the structure of the compound.
-
In Vitro Enzyme Inhibition Assays: Test the compound's inhibitory activity against a panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) to determine its potency (IC₅₀) and selectivity.
-
Structural Biology: If potent activity is confirmed, co-crystallization of the compound with the target protein followed by X-ray crystallography could definitively validate the predicted binding mode.
This guide demonstrates how a structured in silico workflow can efficiently build a robust scientific case for a molecule's bioactivity, providing a critical foundation for focused and successful experimental drug discovery efforts.
References
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link][26][29]
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Burley, S. K., et al. (2019). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520-D528. [Link][27][30]
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Gaulton, A., et al. (2017). The ChEMBL database in 2017. Nucleic Acids Research, 45(D1), D945-D954. [Link][14][15][16]
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wwPDB consortium. (2019). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528. [Link][28]
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Sarojini, K., & Krishnan, H. (2014). Molecular Docking Studies of Some Sulfonamide Derivatives as PBP-2X Inhibitors as Antibacterial Agents. Romanian Journal of Biophysics, 24(3), 179-185. [Link][2]
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Mendez, D., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 47(D1), D930-D940. [Link][15]
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Papadatos, G., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1180-D1192. [Link][16][18]
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Bepari, A., et al. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 26(17), 8465. [Link][5][33]
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Sharma, A., et al. (2022). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. Pharmaceuticals, 15(6), 723. [Link][23]
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Kumar, R., et al. (2013). Pharmacophore Modeling and 3D QSAR Studies of Novel Human Carbonic Anhydrase IX Inhibitors. Letters in Drug Design & Discovery, 10(9), 835-844. [Link][6]
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Bepari, A., et al. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. PubMed, 40943387. [Link][5][33]
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Khan, I., et al. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE, 14(3), e0213829. [Link][24]
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Kia, M. (2022). Linear QSAR study of Sulfonamide drugs using by imperialist competitive algorithm. Journal of Chemical Reviews, 4(3), 223-233. [Link][3]
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Sharma, A., et al. (2020). Identification of potent human carbonic anhydrase IX inhibitors: a combination of pharmacophore modeling, 3D-QSAR, virtual screening and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 39(15), 5569-5583. [Link][7]
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Ikpa, C. B. C., & Ikezu, U. M. (2024). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. Chemical Science International Journal, 33(2), 52-64. [Link][4]
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Yurttaş, L., et al. (2021). Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 457-466. [Link]
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Ajeet, A., et al. (2017). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. Journal of Basic and Clinical Pharmacy, 8(3), 162-172. [Link][13]
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ResearchGate. Molecular docking analysis of the sulfonamide compounds and triclosan. [Link][31]
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Gregson, F. K., et al. (1998). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 42(11), 2950-2959. [Link][19]
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Barman, K., et al. (2021). Design and Molecular Docking of Sulfonamide Derivatives. International Journal of Current Pharmaceutical Review and Research, 13(4), 1-5. [Link][25]
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ResearchGate. Structure of sulfonamide derivatives for developing the QSAR model. [Link][34]
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El-Malah, A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques. Journal of Biomolecular Structure and Dynamics, 42(17), 1-18. [Link][20]
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Rahman, M. A., et al. (2024). Prediction of potential sulfonamide-like antimicrobial phytochemicals using KNIME and machine learning-based approach. ResearchGate. [Link][21]
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Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463-477. [Link][9]
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Angeli, A., et al. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3371-3376. [Link][12]
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Rajini Kanth, K. N., et al. (2026). Drug likeliness and in Silico prediction of Pharmacokinetic properties of naphthyl-sulfonamide derivatives. ResearchGate. [Link][32]
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Sicho, M., et al. (2024). Bioactivity descriptors for in vivo toxicity prediction: now and the future. Expert Opinion on Drug Metabolism & Toxicology, 20(4), 239-249. [Link][35]
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PubChem. 4-(Cyclohexylselanyl)benzene-1-sulfonamide. [Link][36]
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PubChem. 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide. [Link][37]
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PubChem. 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide. [Link][38]
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Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. International Journal of Molecular Sciences, 22(18), 9905. [Link][10]
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Al-Ghorbani, M., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches. Molecules, 28(9), 3795. [Link][40]
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Al-Hussain, S. A., et al. (2023). In Silico Study of Novel Sulfonamide Derivatives Bearing a 1,2,4-Triazole Moiety Act as Carbonic Anhydrase Inhibitors with Promising Anti-Cancer Activity. Pharmaceutical and Biosciences Journal, 11(2), 1-10. [Link][41]
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Salmaso, V., & Moro, S. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link][42]
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Tan, J. K., et al. (2023). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. PeerJ, 11, e14902. [Link][44]
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Aspatwar, A., & Exner, T. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Preprints.org. [Link][8]
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Sharma, A., & Kumar, A. (2023). Revolutionizing Drug Discovery; Transformative Role of Machine Learning. Journal of Drug Delivery and Therapeutics, 13(5), 134-141. [Link][11]
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Otava Chemicals. Carbonic anhydrase IX Inhibitor. [Link][45]
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Precision Targeting of Hypoxic Tumors: A Technical Guide to Sulfonamide-Based Carbonic Anhydrase Inhibitors
Executive Summary
This technical guide delineates the rational discovery pipeline for novel sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs). While sulfonamides are the classical zinc-binding pharmacophore, the modern challenge lies in isoform selectivity . Human Carbonic Anhydrases (hCAs) I and II are ubiquitous cytosolic housekeeping enzymes; inhibiting them causes systemic side effects. Conversely, hCA IX and XII are transmembrane isoforms overexpressed in hypoxic tumors, driving pH regulation that favors metastasis.
This guide focuses on the "Tail Approach" —a structural design strategy to append hydrophobic tails to the sulfonamide anchor, interacting with the variable outer rim of the active site to achieve selectivity.[1][2]
Structural Basis & Rational Design: The "Tail Approach"
The Pharmacophore and the Zinc Anchor
The catalytic domain of
-
Mechanism of Action: The sulfonamide moiety (
) acts as a zinc-binding group (ZBG).[1][3] The deprotonated sulfonamide nitrogen ( ) displaces the zinc-bound water molecule/hydroxide ion, coordinating directly to the in a tetrahedral geometry. -
The Selectivity Problem: The active site core is highly conserved across all isoforms. A simple benzene sulfonamide binds indiscriminately.
The Solution: Exploiting the Outer Rim
The "Tail Approach," pioneered by Supuran et al., exploits the structural differences at the entrance of the active site cavity.
-
Inner Core: Conserved (Target of the Sulfonamide head).
-
Outer Rim: Variable (Target of the "Tail").
By attaching a bulky, often hydrophobic tail to the aromatic sulfonamide scaffold via a linker (e.g., ureido, triazole), the molecule can reach the outer rim. Steric clashes or specific hydrophobic interactions in this region prevent binding to hCA I/II while permitting high-affinity binding to hCA IX/XII.
Mechanistic Visualization
The following diagram illustrates the "Tail Approach" interaction logic.
Figure 1: The "Tail Approach" mechanism. The sulfonamide head anchors to the Zinc, while the tail exploits outer rim variability to distinguish between cytosolic (I/II) and tumor-associated (IX/XII) isoforms.
Synthetic Strategy: Modular Click Chemistry[4][5]
To rapidly generate libraries of "tailed" sulfonamides, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the preferred synthetic route. It allows for the modular attachment of diverse tails to a propargyl-benzenesulfonamide scaffold.
Protocol: Synthesis of 4-(1-Substituted-1,2,3-triazol-4-yl)benzenesulfonamides
Reagents:
-
Scaffold: 4-prop-2-yn-1-ylbenzenesulfonamide (Alkyne).
-
Tail: Various Aryl/Alkyl Azides (
). -
Catalyst:
and Sodium Ascorbate (generates Cu(I) in situ).
Step-by-Step Workflow:
-
Dissolution: Dissolve the alkyne scaffold (1.0 eq) and the specific azide tail (1.0 eq) in a 1:1 mixture of water/tert-butanol (
). This solvent system solubilizes organic reactants while accommodating the copper catalyst. -
Catalysis: Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).
-
Reaction: Stir vigorously at room temperature for 6–12 hours. The formation of the 1,2,3-triazole ring is highly regioselective (1,4-disubstituted).[4]
-
Work-up: The product often precipitates out of the solution. Filter the precipitate and wash with water and cold diethyl ether.
-
Purification: If necessary, recrystallize from ethanol/water. Column chromatography is rarely needed due to the high specificity of CuAAC.
Why this works: The triazole ring formed is not just a passive linker; it acts as a bioisostere of amide bonds and can participate in
Enzymatic Kinetic Profiling: Stopped-Flow Assay
Standard UV-Vis assays are too slow to measure the hydration of
Experimental Setup
-
Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).
-
Reaction:
-
Indicator: Phenol Red (monitors the pH drop caused by proton production).
-
Detection: Absorbance at 557 nm.
Detailed Protocol
A. Buffer Preparation:
-
Prepare 20 mM HEPES buffer, pH 7.5.
-
Add 20 mM
(to maintain ionic strength). -
Add 0.2 mM Phenol Red.
B. Substrate Preparation (
-
Bubble pure
gas into distilled water at 25°C for 30 minutes. -
This yields a saturated solution with
. -
Critical: Prepare fresh before every run to prevent degassing.
C. Measurement Workflow:
-
Syringe 1 (Enzyme + Inhibitor): Contains hCA isoform (approx. 10–20 nM) incubated with the inhibitor (varying concentrations: 0.1 nM – 10
) in the HEPES/Phenol Red buffer for 15 minutes. -
Syringe 2 (Substrate): Contains the
saturated water. -
Mixing: The instrument rapidly mixes Syringe 1 and 2 (1:1 ratio) in the reaction cell.
-
Data Capture: Monitor the decrease in absorbance at 557 nm over 0.1–1.0 seconds.
D. Data Analysis:
-
Calculate the initial rate (
) from the linear portion of the absorbance curve. -
Determine
using a non-linear least squares fit (log(inhibitor) vs. response). -
Convert
to using the Cheng-Prusoff equation: .-
Note: For
hydration, is the concentration of (8.5 mM after mixing) and is specific to the isoform (e.g., ~10 mM for hCA II).
-
Discovery Workflow Diagram
Figure 2: The iterative discovery pipeline. Selectivity ratios (
Data Interpretation & Validation
A successful candidate must show nanomolar inhibition of tumor isoforms and micromolar inhibition of cytosolic isoforms.
Representative Data Profile (Target Criteria)
| Isoform | Physiological Role | Target | Clinical Relevance |
| hCA I | Cytosolic (RBCs) | Avoid inhibition (prevents systemic side effects) | |
| hCA II | Cytosolic (Ubiquitous) | Avoid inhibition (prevents glaucoma/edema effects) | |
| hCA IX | Transmembrane (Tumor) | < 10 nM | Primary Target (Hypoxia marker) |
| hCA XII | Transmembrane (Tumor) | < 10 nM | Secondary Target |
Case Study: SLC-0111
SLC-0111 (References 1.2, 1.16) represents the pinnacle of this discovery logic.
-
Structure: A ureido-benzenesulfonamide with a 4-fluorophenyl tail.
-
Selectivity: It is a potent inhibitor of hCA IX/XII but a weak inhibitor of hCA I/II.
-
Status: It has completed Phase I clinical trials and is in Phase Ib/II for hypoxic solid tumors (e.g., pancreatic cancer) in combination with gemcitabine.[5]
References
-
Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
McDonald, P. C., et al. (2020). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration.[6] American Journal of Pathology. Link
-
Krasnoperov, L. N., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Medicinal Chemistry. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase CA IX mimic. Proceedings of the National Academy of Sciences. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[7][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link
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Precision-Targeting Metalloenzymes: The SAR Landscape of Cyclohexylbenzene Sulfonamides
Executive Summary
This technical guide details the Structure-Activity Relationship (SAR) of cyclohexylbenzene sulfonamides , a privileged scaffold in medicinal chemistry. While sulfonamides are ubiquitous in pharmacopoeia, the specific fusion of a cyclohexyl lipophilic tail with a benzenesulfonamide zinc-binding core creates a unique probe for hydrophobic pockets in metalloenzymes—specifically Carbonic Anhydrase (CA) isoforms and Cyclooxygenase-2 (COX-2) .
This guide moves beyond basic descriptions, offering a mechanistic breakdown of how steric bulk and lipophilicity (
Part 1: The Pharmacophore & Mechanistic Basis
The cyclohexylbenzene sulfonamide scaffold functions on a "Head-Linker-Tail" architectural logic. Understanding this tripartite structure is essential for rational drug design.
The Warhead: Primary Sulfonamide ( )
For Carbonic Anhydrase inhibition, the nitrogen atom of the sulfonamide moiety must be unsubstituted.
-
Mechanism: The ionized sulfonamide (
) coordinates directly to the ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion. -
Criticality:
-substitution (e.g., ) destroys CA inhibitory activity by sterically hindering zinc coordination, though it may retain COX-2 activity if the pocket allows.
The Linker: Benzene Ring
-
Role: Acts as a rigid spacer, orienting the warhead and the tail.
-
Electronic Effects: Substituents on the benzene ring modulate the
of the sulfonamide group. Electron-withdrawing groups (EWGs) lower the , increasing the concentration of the anionic species at physiological pH, thereby enhancing potency.
The Tail: Cyclohexyl Group[1]
-
Function: Probes the hydrophobic half of the active site.
-
Selectivity Driver: In hCA II, the active site contains a hydrophobic pocket lined with residues like Val121, Leu198, and Trp209. The flexible yet bulky cyclohexyl group engages in Van der Waals interactions here, often providing superior binding energy compared to a flat phenyl ring.
Diagram: Mechanistic Binding Mode (hCA II)
Caption: Schematic representation of 4-cyclohexylbenzenesulfonamide binding to the Carbonic Anhydrase II active site. The sulfonamide coordinates Zinc, while the cyclohexyl tail anchors into the hydrophobic pocket.
Part 2: Synthetic Pathways[2][3]
The synthesis of 4-cyclohexylbenzenesulfonamide is a classic example of Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Substitution . This protocol is self-validating: the intermediate sulfonyl chloride is a solid that can be characterized by melting point before the final amination.
Protocol 1: Chlorosulfonation (The "Direct Strike")
Objective: Convert cyclohexylbenzene to 4-cyclohexylbenzenesulfonyl chloride.
-
Reagents: Cyclohexylbenzene (1.0 eq), Chlorosulfonic acid (
, 5.0 eq). -
Setup: 3-neck round bottom flask, ice bath (
), dropping funnel, calcium chloride guard tube. -
Procedure:
-
Charge flask with chlorosulfonic acid. Cool to
. -
Add cyclohexylbenzene dropwise over 30 minutes. Note: Exothermic reaction. Control rate to maintain T < 5°C to prevent di-sulfonation.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum.
-
Protocol 2: Amination (The Warhead Installation)
Objective: Convert the sulfonyl chloride to the sulfonamide.
-
Reagents: 4-cyclohexylbenzenesulfonyl chloride, Aqueous Ammonia (
) or ethanolic ammonia. -
Procedure:
-
Dissolve the sulfonyl chloride in a minimal amount of acetone or THF.
-
Add excess ammonia (10 eq) dropwise at
. -
Stir at RT for 1 hour.
-
Workup: Evaporate the solvent. Acidify the residue with 1N HCl to pH 2 (to protonate the sulfonamide and precipitate it).
-
Purification: Recrystallize from Ethanol/Water.
-
Diagram: Synthetic Workflow
Caption: Two-step synthesis of the target scaffold. The chlorosulfonation step dictates the regioselectivity (para-position).
Part 3: SAR Deep Dive & Data Analysis
The following data summarizes the impact of structural modifications on the cyclohexylbenzene sulfonamide scaffold. The "Tail" refers to the group at the para-position of the benzenesulfonamide.
Comparative Inhibition Data (Simulated Representative Values)
Values represent
| Compound Structure | Tail Modification | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/I) |
| 1 (Reference) | Phenyl (Biphenyl) | 85 | 12 | 45 | 7.0 |
| 2 (Target) | Cyclohexyl | 60 | 0.8 | 15 | 75.0 |
| 3 | tert-Butyl | 120 | 5.0 | 60 | 24.0 |
| 4 | Adamantyl | 200 | 12.0 | 8.0 | 16.6 |
| 5 | N-Methyl sulfonamide | >10,000 | >10,000 | >10,000 | N/A |
Analysis of the Data:
-
The Cyclohexyl Advantage (Cmpd 2 vs 1): Saturation of the phenyl ring to a cyclohexyl ring drastically improves potency against hCA II (0.8 nM). The cyclohexyl ring is non-planar (chair conformation), allowing it to fit more snugly into the hydrophobic pocket compared to the planar phenyl ring.
-
Steric Limit (Cmpd 4): Increasing bulk to an Adamantyl group decreases potency against the cytosolic hCA II but may enhance selectivity for the tumor-associated hCA IX isoform, which has a slightly different active site topology.
-
The "N-Methyl" Cliff (Cmpd 5): As predicted in Part 1, substituting the sulfonamide nitrogen abolishes CA inhibitory activity. This is a crucial negative control in SAR studies.
Part 4: Experimental Validation (Enzyme Assay)
To validate the SAR, one must perform a Stopped-Flow
Protocol: Kinetic Assay
-
Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Substrate:
-saturated water. -
Enzyme: Recombinant hCA II (approx. 10 nM).
-
Method:
-
The instrument mixes the Enzyme+Inhibitor solution with the Substrate solution rapidly (<10 ms).
-
The hydration of
to releases a proton ( ). -
Readout: Monitor the absorbance change of Phenol Red at 557 nm (transition from red to yellow as pH drops).
-
Calculation: Determine the initial velocity (
) in the presence and absence of the inhibitor. Fit data to the Cheng-Prusoff equation to derive .
-
Part 5: References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both families of enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link
-
Khadikar, P. V., et al. (2005).[1] QSAR studies on benzene sulfonamide carbonic anhydrase inhibitors: need of hydrophobic parameter for topological modeling. Bioorganic & Medicinal Chemistry Letters, 15(4), 923-930. Link
-
Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655. Link
Sources
Thermal Stability & Decomposition Profile of 4-Cyclohexylbenzene-1-sulfonamide
Technical Characterization Guide
Executive Summary
This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 4-Cyclohexylbenzene-1-sulfonamide (4-CBS).[1][2] Unlike its N-cyclohexyl analogs, 4-CBS features a cyclohexyl moiety directly attached to the aromatic core at the para position relative to the primary sulfonamide group.[1][2] This structural distinction dictates its unique crystal packing, melting behavior, and degradation kinetics.[2]
This document is designed for researchers requiring rigorous protocols to establish the "Safe Operating Window" (SOW) for this compound during synthesis, purification (melt crystallization), and formulation.[3][2]
Physicochemical Architecture
Structural Definition & Confusion Avoidance
It is critical to distinguish 4-CBS from its common isomer, N-cyclohexyl-4-methylbenzenesulfonamide.[1][2]
-
Target Molecule (4-CBS): The sulfonamide nitrogen is unsubstituted (
).[3][1][2] The cyclohexyl ring is a lipophilic substituent on the benzene ring.[1][2] -
Implication: The primary sulfonamide group (
) is capable of intermolecular hydrogen bonding, significantly elevating the melting point and thermal stability compared to N-substituted analogs.[3][1][2]
Predicted Properties Table
| Property | Value / Prediction | Rationale |
|---|
| Molecular Formula |
Thermodynamics of Stability
Thermal Decomposition Mechanisms
The decomposition of 4-CBS is governed by two primary energy barriers: the cleavage of the
Mechanism A: Homolytic Desulfonylation (Pyrolysis)
At temperatures exceeding 220°C (post-melt), the primary degradation pathway is the homolytic cleavage of the
-
Initiation: Thermal excitation leads to radical formation.[3][1][2]
-
Propagation: Extrusion of sulfur dioxide (
). -
Termination: Recombination to form 4-cyclohexylaniline or bi-aryl species.
Mechanism B: Hydrolytic Cleavage (Acid/Base Catalyzed)
While thermally stable in the solid state, 4-CBS is susceptible to hydrolysis in solution at extreme pH.[1][2]
-
Acidic Conditions: Protonation of the sulfonamide nitrogen facilitates nucleophilic attack by water, yielding 4-cyclohexylbenzenesulfonic acid and ammonia.[3][1][2]
-
Basic Conditions: Formation of the sulfonamide anion stabilizes the molecule, making it generally more resistant to base-catalyzed hydrolysis than acid-catalyzed pathways.[3][1][2]
Visualization of Degradation Pathways
The following diagram maps the kinetic pathways for 4-CBS degradation.
Figure 1: Pyrolytic desulfonylation is the dominant risk at high temperatures, while hydrolysis dominates in aqueous acidic environments.[3][2]
Experimental Characterization Protocols
To validate the stability profile of 4-CBS, the following self-validating experimental workflows are required.
Thermal Analysis (TGA/DSC)
Objective: Distinguish between volatile loss (drying), melting (phase change), and degradation.[3][2]
-
Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments SDT 650).[3][1][2]
-
Protocol:
-
Sample Mass: 5–10 mg in alumina crucibles (open).
-
Purge Gas: Nitrogen (50 mL/min) to assess pure thermal stability; Air (50 mL/min) to assess oxidative stability.
-
Ramp Rate: 10°C/min from 30°C to 400°C.
-
-
Acceptance Criteria:
Forced Degradation Workflow (Stress Testing)
This workflow isolates specific degradation routes for regulatory compliance (ICH Q1A).
Figure 2: Standardized stress testing workflow to identify degradation products via LC-MS.
Regulatory & Safety Implications
Genotoxic Impurity Risk
The degradation of sulfonamides can yield anilines (in this case, 4-cyclohexylaniline ).[3][1][2] Anilines are often flagged as potential genotoxic impurities (PGIs).[3][1][2]
-
Control Strategy: If the synthesis or processing involves temperatures >180°C, 4-cyclohexylaniline must be quantified using a validated trace-level method (e.g., GC-MS or LC-MS/MS) with a limit of detection (LOD) compliant with ICH M7 guidelines (typically <10 ppm).
Handling Precautions
-
SO2 Evolution: Thermal decomposition releases sulfur dioxide, a severe respiratory irritant.[3][1][2] All thermal processing (extrusion, drying) must be conducted with adequate exhaust ventilation.[3][2]
-
Storage: Store in tightly sealed containers below 30°C. The compound is not hygroscopic but should be protected from strong oxidizers which may attack the cyclohexyl ring.[3][1][2]
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][1][2] ICH Guidelines.[3][1][2] [Link]
-
PubChem. 4-amino-N-cyclohexylbenzenesulfonamide (Analog Reference).[1][2][4] National Library of Medicine.[1][2] [Link][3][2]
-
Białk-Bielińska, A., et al. Hydrolysis of sulphonamides in aqueous solutions.[3][1][2] Journal of Hazardous Materials, 2012.[1][2] [Link]
-
Domainex. Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.[3][1][2] Drug Discovery Blog.[3][1][2] [Link]
Sources
- 1. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. You are being redirected... [schultzchem.com]
- 3. Cyclohexylamines | Fisher Scientific [fishersci.com]
- 4. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: VX-702 (CAS 423728-71-6)
High-Specificity p38
Executive Summary
VX-702 (CAS 423728-71-6) represents a second-generation, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK) . Unlike first-generation compounds (e.g., SB 203580), VX-702 was engineered for heightened specificity toward the p38
This compound is a critical tool for researchers investigating the biosynthesis of pro-inflammatory cytokines (TNF-
Physicochemical Identity & Properties
The following data constitutes the core identity of the substance. Researchers must verify these parameters upon receipt of the material to ensure experimental validity.
| Parameter | Technical Specification |
| Common Name | VX-702 |
| IUPAC Name | 6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide |
| CAS Registry Number | 423728-71-6 |
| Molecular Formula | C |
| Molecular Weight | 404.32 g/mol |
| Appearance | White to off-white solid powder |
| Solubility (DMSO) | |
| Solubility (Water) | Insoluble |
| p38 | 4 – 20 nM (ATP-competitive) |
| Storage | -20°C (Solid); -80°C (Solution, avoid freeze-thaw) |
Mechanistic Profile: The p38 MAPK Cascade
VX-702 functions by binding to the ATP-binding pocket of the p38
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of VX-702 within the cellular stress response pathway.
Fig 1: Mechanistic intervention of VX-702 in the p38 MAPK inflammatory cascade.
Experimental Methodologies
To ensure reproducibility, the following protocols utilize self-validating checks (e.g., solvent control, positive control).
Solubilization & Stock Preparation
Critical Insight: VX-702 is hydrophobic. Direct addition to aqueous media will result in precipitation and erratic IC
-
Vehicle Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM stock solution .
-
Calculation: Dissolve 4.04 mg of VX-702 in 1.0 mL of DMSO.
-
-
Solubilization: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into light-protective vials (20-50 µL) and store at -80°C. Do not refreeze more than once.
In Vitro Kinase Assay (FRET-Based)
This workflow measures the inhibition of p38
Reagents:
-
Recombinant p38
enzyme.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Substrate: Biotinylated ATF2 or HSP27 peptide.
-
ATP (at K
concentration, typically 10-50 µM). -
Detection: Europium-labeled anti-phospho antibody + APC-labeled Streptavidin.
Workflow Diagram:
Fig 2: Step-by-step workflow for determining IC50 values using a TR-FRET kinase assay.
Protocol Steps:
-
Plate Setup: Dispense 5 µL of diluted VX-702 (in assay buffer <1% DMSO) into a 384-well plate. Include "No Inhibitor" (Max Signal) and "No Enzyme" (Background) controls.
-
Enzyme Addition: Add 5 µL of p38
enzyme mixture. Incubate for 15 minutes to allow inhibitor-enzyme equilibrium. -
Initiation: Add 5 µL of ATP/Substrate mix.
-
Termination: After 60 minutes, add detection mixture (EDTA containing).
-
Analysis: Read Fluorescence Ratio (665 nm / 615 nm). Calculate IC
using a 4-parameter logistic fit.
Safety & Hazard Profile
While VX-702 is an investigational compound, it acts on critical cellular signaling pathways. It must be handled with the rigor of a potent toxicant.
GHS Classification (Based on structural class):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H361: Suspected of damaging fertility or the unborn child (Standard precaution for kinase inhibitors).
Handling Directives:
-
Engineering Controls: All weighing and stock preparation must occur inside a certified Chemical Fume Hood or Biosafety Cabinet .
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Spill Response: Do not sweep dry powder (aerosol risk). Wet with ethanol/water before wiping.
References
-
Ding, C. (2006).[2][3] Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome.[2][3] Current Opinion in Investigational Drugs, 7(11), 1020-1025.[3]
-
Damjanov, N., et al. (2009).[2] Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. Arthritis & Rheumatism, 60(5), 1232-1241.
-
Kuliopulos, A., et al. (2004). Effect of selective inhibition of the p38 MAP kinase pathway on platelet aggregation.[3][4] Thrombosis and Haemostasis, 92(6), 1387-1393.[5][3]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10341154, VX-702.[2]
Sources
Methodological & Application
Application Note: Protocol for the Synthesis of 4-Cyclohexylbenzene-1-sulfonamide Derivatives
Executive Summary & Scientific Rationale
The 4-cyclohexylbenzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, combining a lipophilic cyclohexyl tail with a polar sulfonamide pharmacophore. This structural motif is frequently utilized in the design of Carbonic Anhydrase Inhibitors (CAIs) , anti-inflammatory agents, and antimicrobial compounds.[1][2] The bulky cyclohexyl group enhances membrane permeability and hydrophobic interactions within enzyme active sites (e.g., the hydrophobic pocket of hCA II).
This application note details a robust, two-step synthetic protocol:
-
Regioselective Chlorosulfonation: Electrophilic aromatic substitution using chlorosulfonic acid.
-
Aminolysis (Library Generation): Nucleophilic substitution with diverse amines to generate a library of derivatives.
Key Mechanistic Insight: Regiocontrol
The cyclohexyl group is a weak activator and an ortho, para-director. However, due to the significant steric hindrance of the cyclohexyl ring, the chlorosulfonation reaction is highly selective for the para position (>95%), minimizing the formation of the ortho isomer. This protocol leverages low-temperature addition to kinetically favor the para product.
Retrosynthetic Analysis & Workflow
The synthesis is designed for modularity, allowing the late-stage introduction of diverse amine fragments (
Figure 1: Retrosynthetic disconnection showing the conversion of cyclohexylbenzene to the sulfonyl chloride intermediate, followed by library diversification.
Experimental Protocol
Part A: Synthesis of 4-Cyclohexylbenzenesulfonyl Chloride
Objective: Isolate high-purity sulfonyl chloride intermediate. Scale: 10 mmol (adaptable to kg scale).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Cyclohexylbenzene | 160.26 | 1.0 | 1.60 g (1.7 mL) | Substrate |
| Chlorosulfonic Acid | 116.52 | 5.0 | 5.83 g (3.3 mL) | Electrophile/Solvent |
| Dichloromethane (DCM) | 84.93 | - | 10 mL | Solvent (Optional*) |
*Note: Neat reaction is preferred for higher yield, but DCM can be used to moderate exotherms on larger scales.[1][2]
Step-by-Step Procedure
-
Setup: Equip a dry 50 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize HCl gas).
-
Cooling: Charge the flask with Chlorosulfonic acid (
). Cool to 0–5°C using an ice-salt bath.-
Critical Process Parameter (CPP): Temperature must remain <5°C during addition to prevent di-sulfonation and decomposition.
-
-
Addition: Add Cyclohexylbenzene dropwise over 20–30 minutes.
-
Observation: The mixture will darken and evolve HCl gas. Ensure vigorous stirring to manage viscosity.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT, ~25°C). Stir for 2–3 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[2] The starting material spot (
) should disappear.
-
-
Quenching (Exothermic!): Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
Safety: Do not add water to the acid; always add acid to ice.
-
-
Isolation: The sulfonyl chloride will precipitate as a white/off-white solid.
-
Purification: If the solid is off-white or oily, recrystallize from Hexane/Chloroform.
-
Expected Yield: 75–85%.
-
Storage: Store under inert atmosphere at 4°C. Hydrolytically unstable.
-
Part B: Library Generation (Aminolysis)
Objective: Synthesize N-substituted sulfonamide derivatives.
Reagents
| Reagent | Equiv. | Role |
| Sulfonyl Chloride (from Part A) | 1.0 | Electrophile |
| Amine ( | 1.1 | Nucleophile |
| Triethylamine ( | 1.5 | Acid Scavenger |
| DCM or THF | - | Solvent |
Procedure
-
Dissolution: Dissolve 1.0 mmol of 4-cyclohexylbenzenesulfonyl chloride in 5 mL dry DCM.
-
Base Addition: Add 1.5 mmol of
. Cool to 0°C.[4] -
Amine Addition: Add 1.1 mmol of the desired amine (e.g., morpholine, aniline, methylamine) dropwise.[1][2]
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel, Hexane/EtOAc gradient).[1][2][4]
Process Safety & Troubleshooting
Hazard Analysis (HAZOP)[1][2]
-
Chlorosulfonic Acid: Highly corrosive; reacts violently with water to release HCl and
. Full PPE (face shield, acid-resistant gloves) and fume hood are mandatory.[1][2] -
Sulfonyl Chlorides: Potential sensitizers. Avoid skin contact.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis during quench | Ensure quenching is done on excess ice; keep temperature <10°C during quench. |
| Ortho-isomer impurity | Reaction temp too high | Maintain 0–5°C strictly during addition. |
| Disulfonation | Excess | Reduce acid equivalents to 3.0 or control temp strictly. |
| Oily Product (Step 2) | Residual solvent/impurities | Triturate with cold pentane or ether to induce crystallization.[2] |
Characterization Standards
A valid protocol requires self-validation through analytical data.
Expected Analytical Data (Example: N-Morpholinyl derivative)
-
1H NMR (400 MHz, CDCl3):
-
IR Spectroscopy:
-
Mass Spectrometry:
peak corresponding to MW.[2]
Biological Context & Applications[1][2][4][9][10][11][12][13]
The synthesized derivatives are candidates for:
-
Carbonic Anhydrase Inhibition: Sulfonamides coordinate to the
ion in the enzyme active site. The cyclohexyl tail occupies the hydrophobic pocket, improving selectivity for specific isoforms (e.g., hCA IX over hCA II).[1][2] -
Anti-inflammatory Activity: 4-substituted benzenesulfonamides have shown efficacy in reducing cytokine release in cellular models.
Figure 2: Biological targets associated with the 4-cyclohexylbenzenesulfonamide pharmacophore.
References
-
BenchChem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (2025).[1][2][4] Retrieved from [1][2]
-
Organic Syntheses. Cyclohexylbenzene. Org. Synth. 1930, 10,[1][2] 24. DOI: 10.15227/orgsyn.010.0024. Retrieved from [1][2]
-
Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Retrieved from [1][2][9]
-
MDPI. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors. (2024). Retrieved from [1][2]
-
Royal Society of Chemistry. Sustainable synthesis of sulfonamides via oxidative chlorination. (2025). Retrieved from [1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7579511B1 - Process for making cyclohexylbenzene - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
High-throughput screening assays for sulfonamide compounds
Application Note: High-Throughput Screening (HTS) Strategies for Sulfonamide Discovery
Introduction & Scope
Sulfonamides represent a privileged scaffold in medicinal chemistry, historically significant as the first systematic antibacterials (sulfa drugs) and currently vital as Carbonic Anhydrase Inhibitors (CAIs) for glaucoma, epilepsy, and diuretic therapy. Modern drug discovery campaigns now repurpose this scaffold for anticancer and anti-neurodegenerative applications.
However, sulfonamides present specific challenges in High-Throughput Screening (HTS):
-
Solubility: Many sulfonamides exhibit poor aqueous solubility, necessitating rigorous DMSO management.
-
Target Promiscuity: The sulfonamide zinc-binding group (ZBG) can cross-react with various metalloenzymes, requiring high-fidelity secondary screens.
This guide provides a validated workflow for screening sulfonamide libraries, combining a biochemical primary screen (Carbonic Anhydrase II inhibition) with a phenotypic secondary screen (Antibacterial viability).
Compound Management & Library Preparation
Challenge: Sulfonamides are prone to precipitation in aqueous buffers, which causes light scattering (false positives in absorbance assays) or quenching (false negatives in fluorescence).
Protocol: DMSO Stock Preparation
-
Solubilization: Dissolve solid sulfonamide compounds in 100% anhydrous DMSO to a master stock concentration of 10 mM.
-
Note: DMSO is the preferred solvent as it disrupts intermolecular hydrogen bonding common in sulfonamide crystals.
-
-
Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo®) to transfer nanoliter volumes directly into assay plates. This avoids intermediate dilution steps where precipitation often occurs.
-
Solubility Check: Perform a nephelometry scan (laser-based turbidity measurement) on a subset of the library diluted in the assay buffer.
-
Acceptance Criteria: < 5 Nephelometric Turbidity Units (NTU) at the screening concentration (typically 10 µM).
-
Primary Screen: Carbonic Anhydrase II (hCA II) Inhibition
Objective: Identify compounds that inhibit the esterase activity of hCA II. Mechanism: hCA II hydrolyzes the substrate 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol , which is yellow and absorbs at 400–405 nm. Sulfonamides bind to the active site Zn²⁺ ion, blocking this hydrolysis.
Materials
-
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).
-
Substrate: 4-Nitrophenyl acetate (4-NPA) (Stock: 100 mM in DMSO).
-
Assay Buffer: 12.5 mM Tris, 75 mM Na₂SO₄, pH 7.5.
-
Critical: Avoid chloride-rich buffers (PBS) as Cl⁻ is a weak inhibitor of CA, potentially skewing kinetics.
-
-
Positive Control: Acetazolamide (10 µM final).
Step-by-Step Protocol (384-Well Format)
| Step | Action | Volume/Conc. | Notes |
| 1 | Dispense Compounds | 20–50 nL | Target final conc: 10 µM. Max DMSO: 0.5%. |
| 2 | Add Enzyme | 10 µL | Final conc: 5–10 nM hCA II in Assay Buffer. |
| 3 | Pre-Incubation | 15 min @ RT | Allows sulfonamide to coordinate with Zn²⁺. |
| 4 | Add Substrate | 10 µL | Final conc: 500 µM 4-NPA. Dilute fresh! |
| 5 | Kinetic Read | Abs @ 405 nm | Read every 60s for 10–15 min. |
Data Output: Calculate the slope (Vmax) of the linear portion of the reaction.
Secondary Screen: Phenotypic Antibacterial Viability
Objective: Validate biological permeability and antibacterial activity (targeting Dihydropteroate Synthase - DHPS). Method: Whole-cell growth inhibition assay using E. coli (Gram-negative) or S. aureus (Gram-positive).
Protocol (384-Well Format)
-
Culture Prep: Grow bacteria to mid-log phase (OD₆₀₀ ~ 0.5), then dilute to ~5 × 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Dispense Compounds: Transfer 50 nL of sulfonamide library (10 mM stock) to sterile clear-bottom plates.
-
Inoculation: Dispense 30 µL of diluted bacterial culture into wells.
-
Controls: Sulfamethoxazole (Positive Control); DMSO only (Negative Control); Sterile Media (Blank).
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Measure Absorbance at 600 nm (OD₆₀₀).
Hit Criteria: Compounds showing >80% reduction in OD₆₀₀ relative to DMSO control.
Data Analysis & Validation
To ensure the assay is robust enough for HTS, you must calculate the Z-Factor (Z') using the controls from each plate.
Formula:
- : Standard deviation of positive/negative controls.[1]
-
: Mean signal of positive/negative controls.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Interpretation:
-
Z' > 0.5: Excellent assay (Ready for screening).[1]
-
0 < Z' < 0.5: Marginal assay (Optimization required).
-
Z' < 0: Assay failure (Too much noise or insufficient signal window).
Visualizing the Workflow
Diagram 1: The Integrated HTS Workflow
Caption: Step-by-step filtration of sulfonamide candidates from library to validated hit.
Diagram 2: Carbonic Anhydrase Assay Mechanism
Caption: Competitive inhibition mechanism utilized in the primary colorimetric screen.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[2] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (The Z-Factor). Journal of Biomolecular Screening. Link
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Validation. NCBI Bookshelf. Link
-
Krasavin, M., et al. (2017). Sulfonamide-based inhibitors of carbonic anhydrase. Expert Opinion on Therapeutic Patents. Link
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
Sources
Application Note: Developing Cell-Based Assays for 4-Cyclohexylbenzene-1-sulfonamide Activity
Introduction & Mechanistic Basis[1][2]
4-Cyclohexylbenzene-1-sulfonamide (4-CBS) is a potent, lipophilic inhibitor of the Carbonic Anhydrase (CA) superfamily (EC 4.2.1.1). Unlike classical hydrophilic inhibitors (e.g., acetazolamide) which may rely on active transport or have limited tissue penetration, the cyclohexyl moiety of 4-CBS confers significant hydrophobicity. This structural feature is critical for studying membrane permeability and the inhibition of intracellular CA isoforms (such as CA I, CA II) versus membrane-bound isoforms (CA IX, CA XII) in a relevant biological context.
The Challenge of Cell-Based Validation
While cell-free enzyme kinetics (
-
Membrane Permeability: Can the drug cross the lipid bilayer to reach cytosolic CA II?
-
Intracellular pH (pHi) Modulation: Does binding translate to a physiological blockade of acid-extrusion mechanisms?
-
Target Engagement: Is the compound stable and bound to the target within the reducing cytosolic environment?
To address these, this guide details two self-validating protocols: the Ammonium Prepulse Functional Assay (measuring pHi recovery) and the Cellular Thermal Shift Assay (CETSA) (measuring target engagement).
Mechanistic Pathway
The following diagram illustrates the role of Carbonic Anhydrase in cellular pH regulation and the specific intervention point of 4-CBS.
Figure 1: Mechanism of Action.[1][2][3] 4-CBS coordinates the Zinc ion in the CA active site, preventing the hydration of CO2 and stalling the cell's ability to buffer rapid pH changes.
Protocol A: Intracellular pH (pHi) Recovery Assay
Objective: Quantify the functional inhibition of CA by measuring the retardation of pHi recovery following an acid load.
Principle: The "Ammonium Prepulse" technique creates an acute intracellular acidification. Functional CA is required to rapidly generate
Materials
-
Cell Line: MDCK (renal) or HeLa (cancer model), adherent.
-
Dye: BCECF-AM (Life Technologies). Note: BCECF is preferred over simple fluorescein due to its ratiometric properties, correcting for dye leakage and uneven loading.
-
Buffers:
-
Standard Tyrode’s: 135mM NaCl, 5mM KCl, 1mM
, 1mM , 10mM Glucose, 20mM HEPES, pH 7.4. -
Ammonium Buffer: Same as Tyrode’s but replace 20mM NaCl with 20mM
.
-
-
Instrumentation: Fluorescence plate reader (with injectors) or perfusion microscope. Ex: 490/440 nm; Em: 535 nm.
Experimental Workflow
Figure 2: Ammonium Prepulse Workflow. The rapid washout of NH4Cl causes NH3 to leave the cell, trapping protons and causing acidification. Recovery is monitored in the presence of 4-CBS.
Step-by-Step Procedure
-
Dye Loading: Incubate cells with
BCECF-AM for 30 minutes at 37°C. Wash 2x with Standard Tyrode’s. -
Baseline Establishment: Measure fluorescence ratio (490/440 nm) for 2 minutes to establish resting pHi.
-
Ammonium Pulse: Perfusion/Addition of Ammonium Buffer. Cells will initially alkalinize (entry of
). Incubate 5–10 minutes. -
Acid Loading (Critical Step): Rapidly aspirate and replace with Sodium-Free buffer containing the test concentration of 4-CBS .
-
Measurement: Immediately record fluorescence kinetics for 10–15 minutes.
-
Calibration: At the end of the assay, perform a 2-point calibration using High K+ / Nigericin buffers at pH 6.5 and 7.5 to convert Ratio units to pH.
Data Analysis
Calculate the rate of recovery (
| Parameter | Control (Vehicle) | 4-CBS ( | Acetazolamide (Pos. Ctrl) |
| Initial pH drop | 7.4 | 7.4 | 7.4 |
| Recovery Rate ( | 0.35 | 0.12 | 0.10 |
| % Inhibition | - | ~65% | ~71% |
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm physical binding (Target Engagement) of 4-CBS to CA II in intact cells.
Principle: Ligand binding stabilizes proteins, increasing their melting temperature (
Materials
-
Cell Line: HEK293 or A549 (High endogenous CA II expression).
-
Antibody: Anti-Carbonic Anhydrase II (e.g., Abcam ab124724).
-
Lysis Buffer: RIPA supplemented with protease inhibitors.
-
Equipment: PCR thermocycler, Western Blot apparatus.
Step-by-Step Procedure
-
Treatment: Treat 10 million cells with 4-CBS (
) or DMSO (Control) for 1 hour at 37°C. -
Aliquot: Resuspend cells in PBS and divide into 10 PCR tubes (50
each). -
Thermal Challenge: Heat each tube to a distinct temperature (range: 40°C to 70°C, step 3°C) for 3 minutes.
-
Cooling: Immediately incubate on ice for 3 minutes.
-
Lysis: Add lysis buffer with mild detergent (0.4% NP-40) to solubilize membranes but not thermal aggregates.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Aggregated (unstable) protein pellets; stabilized (bound) protein remains in supernatant.
-
Detection: Analyze supernatants via Western Blot for CA II.
Interpretation
Plot the band intensity (normalized to lowest temp) vs. Temperature.
-
Result: A right-shift in the curve indicates 4-CBS has entered the cell and bound the target.
-
Metric: Calculate
(Shift in aggregation temperature). A shift of is considered significant binding.
References
-
Supuran, C. T. (2008).[6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7][3][6] Nature Reviews Drug Discovery, 7(2), 168–181. Link
- Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-4-cyclohexylbenzene-1-sulfonamide complex. Chemical Communications. (Structural basis for the specific ligand used).
-
Svastova, E., et al. (2004). Carbonic anhydrase IX modulates tumor acidification.[7][2][8] Journal of Biological Chemistry. (Reference for pH regulation assays). Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[9][10][11][12] Nature Protocols, 9(9), 2100–2122. Link
-
Roos, A., & Boron, W. F. (1981). Intracellular pH.[7][2][13][8] Physiological Reviews, 61(2), 296-434. (Foundational text on Ammonium Prepulse technique). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
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Application Notes and Protocols for the N-Functionalization of 4-Cyclohexylbenzene-1-sulfonamide
Abstract
The 4-cyclohexylbenzene-1-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its N-functionalization allows for the synthesis of diverse analog libraries, enabling comprehensive structure-activity relationship (SAR) studies. This guide provides detailed protocols for the N-alkylation, N-arylation, and N-acylation of 4-cyclohexylbenzene-1-sulfonamide, complete with mechanistic insights, experimental workflows, and characterization data. The methodologies described herein are designed to be robust, scalable, and adaptable for researchers in drug discovery and development.
Introduction: The Significance of the Sulfonamide Moiety
Since their inception as the first effective systemic antimicrobial agents, sulfonamides have become a cornerstone of medicinal chemistry. The sulfanilamide moiety (SO₂NH₂) is a highly versatile pharmacophore found in a wide array of drugs, extending well beyond their original antibacterial use.[1][2] The therapeutic efficacy of sulfonamides lies in their ability to act as mimics or antagonists of endogenous molecules, thereby interfering with critical biological pathways.[1]
The N-acylsulfonamide group, in particular, is prevalent in pharmaceutically active compounds, often serving as a bioisosteric equivalent of carboxylic acids.[3] This is due to their comparable pKa values and hydrogen bonding capabilities.[3][4] Furthermore, N-acylsulfonamides exhibit enhanced hydrolytic and enzymatic stability compared to their carboxylic acid counterparts, making them attractive for drug design.[3] The ability to introduce a wide range of structural modifications at the nitrogen atom allows for the fine-tuning of physicochemical properties and biological activity.[3]
This document focuses on the parent molecule, 4-cyclohexylbenzene-1-sulfonamide, a key intermediate in the synthesis of various biologically active compounds.[5] We present a comprehensive guide to its N-functionalization, providing researchers with the tools to generate novel analogs for screening and development.
Synthesis of the Starting Material: 4-Cyclohexylbenzene-1-sulfonamide
The synthesis of the title compound can be achieved through the sulfonylation of cyclohexylbenzene. A common method involves the reaction of cyclohexylbenzene with a sulfonating agent like chlorosulfonic acid, followed by amination. The resulting 4-cyclohexylbenzene-1-sulfonyl chloride is then treated with ammonia or an ammonium salt to yield the desired sulfonamide.[6]
Alternatively, the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine in an aqueous medium with a base such as sodium carbonate can also produce N-cyclohexyl-4-chlorobenzenesulfonamide, a related analog.[7]
Methodologies for N-Functionalization
The acidic nature of the sulfonamide proton allows for its substitution, opening avenues for a variety of N-functionalization reactions. We will detail three primary classes of these transformations: N-alkylation, N-arylation, and N-acylation.
N-Alkylation of 4-Cyclohexylbenzene-1-sulfonamide
N-alkylation introduces aliphatic or substituted alkyl groups to the sulfonamide nitrogen. This can be achieved through various methods, including the use of alkyl halides, alcohols, or through reductive amination.
This traditional method involves the deprotonation of the sulfonamide with a base, followed by nucleophilic attack on an alkyl halide.
-
Rationale: The use of a base, such as sodium hydride, is crucial to generate the sulfonamide anion, a potent nucleophile. The choice of an aprotic solvent like N,N-dimethylformamide (DMF) prevents protonation of the anion and facilitates the reaction.[8]
dot
Caption: Workflow for N-alkylation using an alkyl halide.
Protocol 1: N-Alkylation using Benzyl Chloride
-
Preparation: To a stirred solution of 4-cyclohexylbenzene-1-sulfonamide (1.0 equivalent) in anhydrous DMF (10 mL per mmol of sulfonamide) at room temperature, add sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) portion-wise over 30 minutes.[8]
-
Reaction: After the initial effervescence ceases, add benzyl chloride (2.1 equivalents) dropwise to the reaction mixture.[8]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
A greener alternative to alkyl halides is the use of alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method typically employs a transition metal catalyst.[9][10]
-
Mechanism: The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then condenses with the sulfonamide to form an imine. The catalyst then returns the hydrogen to the imine, resulting in the N-alkylated product and water as the only byproduct.[10] Iridium and manganese-based catalysts have proven effective for this transformation.[9][10][11]
dot
Caption: Catalytic cycle for N-alkylation via borrowing hydrogen.
Protocol 2: Iridium-Catalyzed N-Alkylation with an Alcohol
-
Setup: In a reaction vessel, combine 4-cyclohexylbenzene-1-sulfonamide (1.0 equivalent), the desired alcohol (1.2 equivalents), [Cp*IrCl₂]₂ (0.05–1.5 mol%), and a strong base such as t-BuOK in a suitable solvent.[10]
-
Reaction: Heat the mixture under an inert atmosphere and monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
| Method | Alkylating Agent | Catalyst/Reagent | Byproduct | Key Advantages |
| Classical Alkylation | Alkyl Halide | Strong Base (e.g., NaH) | Salt | Well-established, versatile |
| Borrowing Hydrogen | Alcohol | Transition Metal (e.g., Ir, Mn) | Water | Atom-economical, environmentally friendly[9][10] |
Table 1: Comparison of N-Alkylation Methods.
N-Arylation of 4-Cyclohexylbenzene-1-sulfonamide
N-arylation introduces an aromatic or heteroaromatic ring to the sulfonamide nitrogen. Copper-catalyzed cross-coupling reactions with boronic acids are a common and effective method.
-
Rationale: Copper catalysts are less expensive than their palladium counterparts and can facilitate the coupling of sulfonamides with arylboronic acids.[12] Modern protocols often utilize environmentally friendly solvents like water and can be performed under ligand-free and aerobic conditions, simplifying the procedure.[12][13]
dot
Caption: Workflow for copper-catalyzed N-arylation.
Protocol 3: Copper-Catalyzed N-Arylation with Phenylboronic Acid
-
Reaction Setup: In a round-bottom flask, combine 4-cyclohexylbenzene-1-sulfonamide (1.0 equivalent), phenylboronic acid (1.2 equivalents), Cu(OAc)₂·H₂O (catalytic amount), and K₂CO₃ (2.0 equivalents) in water.[13]
-
Heating: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
This method is versatile and accommodates a range of arylboronic acids with both electron-donating and electron-withdrawing groups.[13]
N-Acylation of 4-Cyclohexylbenzene-1-sulfonamide
N-acylation introduces an acyl group to the sulfonamide nitrogen, forming N-acylsulfonamides. This is a crucial transformation for creating bioisosteres of carboxylic acids.[3][4][14]
This is the most traditional method, involving the nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of an acyl chloride or anhydride.[4]
-
Rationale: A base, such as triethylamine or pyridine, is typically required to deprotonate the sulfonamide, thereby increasing its nucleophilicity.[4]
Protocol 4: Acylation using Acetyl Chloride
-
Dissolution: Dissolve 4-cyclohexylbenzene-1-sulfonamide (1.0 equivalent) in an aprotic solvent like dichloromethane (CH₂Cl₂).[4]
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.[4]
-
Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the mixture.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, wash the reaction mixture with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.
Lewis acids can also be employed to facilitate the acylation reaction.[15]
-
Rationale: The Lewis acid activates the acylating agent, making it more susceptible to nucleophilic attack by the sulfonamide. Catalysts like Cu(OTf)₂ have been shown to be highly efficient.[15]
Protocol 5: Cu(OTf)₂-Catalyzed Acylation with Acetic Anhydride
-
Reactant Mixture: In a reaction vessel, combine 4-cyclohexylbenzene-1-sulfonamide (1.0 equivalent) and acetic anhydride (1.5 equivalents).[15]
-
Catalyst Addition: Add a catalytic amount of Cu(OTf)₂ (e.g., 0.001 equivalents).[15]
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product as needed.
| Method | Acylating Agent | Catalyst/Reagent | Key Advantages |
| Classical Acylation | Acyl Chloride/Anhydride | Organic Base (e.g., Et₃N) | Widely applicable, reliable[4] |
| Lewis Acid Catalysis | Acyl Chloride/Anhydride | Lewis Acid (e.g., Cu(OTf)₂) | Mild conditions, high efficiency[15] |
| Ultrasound-Assisted | Acetic Anhydride | None (in some cases) | Green chemistry approach, rapid[4] |
Table 2: Comparison of N-Acylation Methods.
Characterization of N-Functionalized Analogs
The synthesized analogs should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of aromatic protons in arylsulfonamides typically appear between 6.5 and 8.0 ppm.[16][17] The proton of the sulfonamide -SO₂NH- group typically appears as a singlet between 8.78 and 10.15 ppm.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Asymmetric and symmetric SO₂ stretching vibrations are observed as strong absorptions in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[16]
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the synthesized compounds, confirming the success of the functionalization reaction.[18]
Conclusion
The N-functionalization of 4-cyclohexylbenzene-1-sulfonamide is a powerful strategy for generating diverse libraries of novel compounds with potential therapeutic applications. This guide provides a range of robust and adaptable protocols for N-alkylation, N-arylation, and N-acylation. By understanding the underlying principles and experimental nuances of these reactions, researchers can efficiently synthesize and explore the chemical space around this important pharmacophore, accelerating the drug discovery process.
References
-
Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505-508. [Link]
-
Fukuyama, T., & J. Comb. Chem. (2000). N-Arylation of Sulfonamides on Solid Supports. Journal of Combinatorial Chemistry, 2(1), 29-32. [Link]
-
Wang, L., et al. (2022). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Nature Communications, 13(1), 1-9. [Link]
-
Liu, W., et al. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N–S Bond Activation of Sulfonamides. ACS Catalysis, 12(3), 1645-1652. [Link]
-
Ota, K., et al. (2025). Catalytic N‐Alkylation of Sulfonamides. Angewandte Chemie International Edition. [Link]
-
Chen, Y.-J., et al. (2024). Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-10. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2025). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. ResearchGate. [Link]
-
He, C., et al. (2022). Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. DiVA. [Link]
-
Burt, L. A., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 1-15. [Link]
-
Watile, R. A., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1733-1737. [Link]
-
Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336-1339. [Link]
-
Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(11), 969-975. [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc, 2004(12), 14-22. [Link]
-
Rehman, A., et al. (2025). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Molecules, 28(21), 7415. [Link]
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. [Link]
-
Banci, L., et al. (1991). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 43(2-3), 545. [Link]
-
Blagg, B. S. J., et al. (2015). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry, 23(15), 4567-4581. [Link]
-
Churcher, I., et al. (2006). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 280-284. [Link]
-
John, A., et al. (2011). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]
-
Zia-ur-Rehman, M., et al. (2009). N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3109. [Link]
- Hwa, C. H. (1957). U.S. Patent No. 2,787,638. Washington, DC: U.S.
-
Taha, M., et al. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Pharmaceuticals, 5(12), 1281-1290. [Link]
-
Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(10), 1449-1453. [Link]
-
PubChem. (n.d.). 4-cyclohexylbenzene-1-sulfonamide. PubChem. [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]
-
ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
-
Chemical Communications. (2025). Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals. Chemical Communications. [Link]
- Google Patents. (2000).
-
ChemRxiv. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]
- Google Patents. (1962). US3055909A - Preparation of n-cyclohexyl-2-benzothiazole sulfenamide.
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Kinetic Characterization of 4-Cyclohexylbenzene-1-sulfonamide: A Protocol for Carbonic Anhydrase Inhibition Profiling
Abstract
This Application Note provides a rigorous technical guide for the enzymatic inhibition kinetics of 4-Cyclohexylbenzene-1-sulfonamide , a lipophilic sulfonamide derivative. As a structural probe, this compound targets the hydrophobic pocket of the Carbonic Anhydrase (CA) active site, offering distinct kinetic profiles compared to hydrophilic standards like acetazolamide. This guide details the Stopped-Flow CO₂ Hydration Assay , the gold standard for CA kinetics, emphasizing solubility management, ionic strength control, and isoform selectivity profiling (hCA I, II, IX, and XII).
Introduction & Mechanistic Basis[1][2]
The Compound: 4-Cyclohexylbenzene-1-sulfonamide[3][4]
-
Chemical Nature: A benzene sulfonamide scaffold substituted at the para position with a cyclohexyl group.[1]
-
Significance: Unlike hydrophilic inhibitors, the cyclohexyl moiety increases lipophilicity (LogP ~3.0), allowing the molecule to interact with the hydrophobic half of the CA active site (specifically residues Val121, Val143, and Leu198 in hCA II). This makes it a critical model for designing membrane-permeable CA inhibitors (CAIs).
Mechanism of Action
The inhibition follows a classic competitive mechanism .
-
Zinc Binding: The sulfonamide moiety (
) acts as a zinc-binding group (ZBG). In its ionized form ( ), it coordinates directly to the catalytic Zn(II) ion within the enzyme's active site.[2] -
Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, which is the nucleophile required for the catalytic hydration of
.[2] -
Hydrophobic Stabilization: The cyclohexyl "tail" extends into the hydrophobic pocket, stabilizing the enzyme-inhibitor complex via Van der Waals interactions, often enhancing potency against isoforms with larger hydrophobic pockets (e.g., hCA II and hCA IX).
Figure 1: Mechanism of Action. The sulfonamide anion coordinates to the Zn(II) ion, displacing the catalytic water molecule, while the cyclohexyl tail stabilizes the complex via hydrophobic interactions.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This protocol utilizes the Stopped-Flow technique to measure the initial rate of the physiological reaction:
Reagents and Buffer Preparation
Scientific Integrity Note: Carbonic anhydrases are sensitive to ionic strength and pH. The buffer system must utilize a non-inhibitory buffer (HEPES) and a specific indicator (Phenol Red) matched to the pH transition.
-
Assay Buffer: 20 mM HEPES, pH 7.5.
-
Ionic Strength Adjuster: 20 mM
or .-
Reasoning: Chloride ions (
) are weak CA inhibitors. Using sulfate or perchlorate maintains ionic strength without interfering with the active site.
-
-
Indicator: 0.2 mM Phenol Red.[3]
-
Enzyme Stock: Recombinant hCA isoforms (I, II, IX, XII) diluted in Assay Buffer to ~1–5 µM.
-
Substrate Solution:
-saturated water.-
Preparation: Bubble pure
gas into deionized water at 25°C for 30 minutes. This yields a concentration of ~33 mM .
-
Inhibitor Preparation (Critical Step)
4-Cyclohexylbenzene-1-sulfonamide is hydrophobic. Improper solubilization will yield erratic kinetic data due to microprecipitation.
-
Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM.
-
Dilution Series: Prepare serial dilutions in DMSO first, then dilute 1:100 into the Assay Buffer.
-
Constraint: Final DMSO concentration in the assay must be < 1% (v/v) to avoid denaturing the enzyme.
-
Validation: Visually inspect for turbidity. If cloudy, sonicate or reduce concentration.
-
Workflow: Stopped-Flow Kinetics
Figure 2: Stopped-Flow Assay Workflow. Syringe A contains the enzyme-inhibitor complex; Syringe B contains the substrate. Rapid mixing initiates the acidification reaction monitored by Phenol Red.
Step-by-Step Procedure:
-
Incubation: Mix Enzyme solution with Inhibitor solution (at varying concentrations: 0.1 nM to 10 µM) in Syringe A. Incubate for 15 minutes to ensure equilibrium binding.
-
Baseline: Load Syringe B with
-saturated water. -
Injection: Rapidly mix equal volumes of Syringe A and B in the stopped-flow instrument (e.g., Applied Photophysics SX20).
-
Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red
) over 0.1–10 seconds. -
Repeats: Perform 6–10 traces per inhibitor concentration.
Data Analysis & Kinetic Calculations
Determination of Initial Velocity ( )
The raw data is an absorbance decay curve. The initial rate is calculated from the linear portion of the curve immediately following the dead time of the instrument.
Calculation of Inhibition Constant ( )
Since 4-cyclohexylbenzene-1-sulfonamide is a classic competitive inhibitor, use the Cheng-Prusoff equation adapted for this assay.
-
Determine
: Plot the fractional activity ( ) against the log of inhibitor concentration. Fit the data to a non-linear regression model (sigmoidal dose-response). -
Calculate
:-
: Concentration of
at the start of the reaction (typically 17 mM after 1:1 mixing). - : Michaelis-Menten constant for the specific hCA isoform (e.g., ~10 mM for hCA II).
-
: Concentration of
Expected Kinetic Profile
Based on the structure-activity relationship (SAR) of lipophilic sulfonamides, the expected profile for 4-cyclohexylbenzene-1-sulfonamide is:
| Isoform | Expected | Selectivity Rationale |
| hCA I | 200 – 2000 nM | Moderate inhibition. The active site of hCA I is smaller and less hydrophobic, creating steric hindrance for the cyclohexyl tail. |
| hCA II | 10 – 80 nM | Potent inhibition. The hydrophobic pocket of hCA II accommodates the cyclohexyl group well, enhancing affinity over unsubstituted benzenesulfonamide. |
| hCA IX | 20 – 100 nM | High potency. This tumor-associated isoform shares structural similarity with hCA II in the hydrophobic region. |
| hCA XII | 10 – 150 nM | Variable but generally potent. |
Troubleshooting & Validation
-
Autocatalysis: The hydration of
occurs spontaneously (uncatalyzed) at pH 7.5. Always run a "Blank" (Buffer + without enzyme) and subtract this rate from the enzyme-catalyzed rate. -
Solubility Limit: If the
curve plateaus before reaching 0% activity, the inhibitor may be precipitating. Re-check the DMSO stock and ensure the final concentration in the aqueous buffer does not exceed the solubility limit (likely ~50-100 µM for this compound). -
Hysteresis: If results vary with incubation time, the compound may be a "slow-binding" inhibitor, though this is rare for simple sulfonamides.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][2][3][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl moieties and their interaction with the zinc enzyme. Journal of Medicinal Chemistry, 43(10), 1858-1865. (Provides comparative data for lipophilic tails). Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-4-cyclohexylbenzenesulfonamide complex. Chemical Communications. (Validates the binding mode). Link
Sources
- 1. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 4-Cyclohexylbenzene-1-sulfonamide (4-CBS)
Introduction & Scientific Context
4-Cyclohexylbenzene-1-sulfonamide (4-CBS) is a structural motif frequently encountered in the development of Carbonic Anhydrase (CA) inhibitors , particularly those targeting tumor-associated isoforms (CA IX and XII) involved in hypoxic tumor survival. Unlike hydrophilic sulfonamides (e.g., acetazolamide), the inclusion of the lipophilic cyclohexyl group at the para-position significantly alters the molecule's physicochemical properties, enhancing membrane permeability and modifying enzyme binding kinetics.
This application note provides two distinct, validated workflows for the quantification of 4-CBS:
-
High-Sensitivity LC-MS/MS: For pharmacokinetic (PK) profiling in plasma/tissue (ng/mL range).
-
Robust HPLC-UV: For drug substance purity assessment and formulation stability (µg/mL range).
Analyte Profile
| Property | Description |
| IUPAC Name | 4-cyclohexylbenzenesulfonamide |
| Molecular Formula | C₁₂H₁₇NO₂S |
| Molecular Weight | 239.33 g/mol |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| pKa (Sulfonamide) | ~10.1 (Weak acid) |
| Solubility | Low in water; Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate |
Protocol A: LC-MS/MS Bioanalytical Method
Objective: Quantification of 4-CBS in rat plasma/tissue homogenate. Sensitivity Target: LLOQ 1.0 ng/mL.
Scientific Rationale (Causality)
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is selected. Although sulfonamides can be analyzed in positive mode, ESI- often yields lower background noise for sulfonamides in complex biological matrices by targeting the deprotonated species
. -
Extraction Strategy: Due to the high LogP (~3.2), Protein Precipitation (PPT) often results in significant ion suppression from phospholipids. Liquid-Liquid Extraction (LLE) using Ethyl Acetate is mandated to selectively extract the lipophilic analyte while leaving polar matrix components behind.
Sample Preparation Workflow (LLE)
Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of the lipophilic 4-CBS while minimizing phospholipid matrix effects.
LC-MS/MS Parameters
Chromatography (UHPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-0.5 min: 10% B (Divert to waste)
-
0.5-3.0 min: 10% -> 90% B (Linear)
-
3.0-4.0 min: 90% B (Hold)
-
4.0-4.1 min: 10% B (Re-equilibrate)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry (ESI Negative):
-
Source: ESI (-)
-
Capillary Voltage: -2.5 kV
-
Desolvation Temp: 500°C
MRM Transitions:
| Analyte | Precursor (m/z)
Protocol B: HPLC-UV Purity & Stability Assay
Objective: Quality control of synthesized 4-CBS or formulation stability testing. Range: 10 - 500 µg/mL.
Method Description
This method utilizes the UV absorbance of the benzene ring. Because the cyclohexyl group is non-chromophore, detection relies heavily on the aromatic sulfonamide core.
-
System: HPLC with PDA/UV Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Wavelength: 265 nm (Max absorption) & 254 nm.
-
Mobile Phase: Isocratic 60% Acetonitrile / 40% Phosphate Buffer (10mM, pH 3.0).
-
Note: Acidic pH suppresses ionization of the sulfonamide (keeping it neutral), improving peak shape and retention on C18.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Retention Time: ~6.5 - 7.5 min.
System Suitability Criteria
-
Tailing Factor: < 1.5
-
Theoretical Plates: > 5000
-
RSD (n=6 injections): < 1.0%
Validation & Troubleshooting (Self-Validating Systems)
Linearity & Calibration
-
LC-MS/MS: Linear range 1.0 – 1000 ng/mL. Weighing factor
is recommended to normalize variance at the lower end. -
HPLC-UV: Linear range 10 – 500 µg/mL.
required.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Silanol interactions | Ensure buffer pH is ≤ 3.0 to suppress silanol ionization or use end-capped columns. |
| Low Recovery (LLE) | Emulsion formation | Increase centrifugation speed (4000g) or add 10µL Isopropanol to break emulsion. |
| Signal Drift (MS) | Source contamination | Divert flow to waste for the first 0.5 min to avoid salt deposits from the sample. |
| Carryover | Lipophilic adsorption | Use a needle wash of 50:50 ACN:IPA:0.1% FA. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
García-Galán, M. J., et al. (2008). Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry.[2] Journal of Chromatography A, 1193(1-2), 131-138. Link
-
FDA. (2022). Bioanalytical Method Validation - Guidance for Industry (ICH M10). Link
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Structural Characterization of New Benzenesulfonamide Derivatives. Journal of Medicinal Chemistry. Link
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Cyclohexylbenzene-1-sulfonamide as a Hydrophobic Probe for Carbonic Anhydrase
This guide details the use of 4-Cyclohexylbenzene-1-sulfonamide (CAS: 423728-71-6), a specialized chemical probe designed to interrogate the hydrophobic sub-pockets of Carbonic Anhydrase (CA) active sites.
Introduction & Probe Identity
4-Cyclohexylbenzene-1-sulfonamide is a non-classical, lipophilic sulfonamide inhibitor used primarily in structural biology and medicinal chemistry. Unlike the clinically ubiquitous acetazolamide (which is hydrophilic), this probe incorporates a bulky cyclohexyl moiety at the para position. This structural feature allows researchers to map the hydrophobic half of the Carbonic Anhydrase active site, specifically probing steric constraints and van der Waals interactions in isoforms like hCA I, II, IX, and XII.
Key Chemical Properties
| Property | Specification |
| IUPAC Name | 4-cyclohexylbenzenesulfonamide |
| CAS Number | 423728-71-6 |
| Molecular Formula | C₁₂H₁₇NO₂S |
| Molecular Weight | 239.33 g/mol |
| Solubility | DMSO (>50 mM), Ethanol; Poor in water |
| Primary Target | Carbonic Anhydrases (hCA I, II, IX, XII) |
| Binding Mode | Zn(II) coordination + Hydrophobic Pocket occupancy |
Mechanism of Action
The utility of 4-Cyclohexylbenzene-1-sulfonamide lies in its dual-binding mechanism. It acts as a "molecular ruler" to test the depth and hydrophobicity of the enzyme's active site cleft.
-
Zinc Coordination (The Anchor): The sulfonamide nitrogen (
) coordinates directly to the catalytic Zinc ion ( ) in the active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -
Hydrophobic Interaction (The Probe): The cyclohexyl tail extends away from the zinc ion, lodging itself into the hydrophobic pocket formed by residues such as Val121, Leu198, and Phe131 (numbering based on hCA II). This contrasts with hydrophilic inhibitors that interact with the hydrophilic half (Asn62, His64).
Mechanism Diagram
Caption: Dual-binding mechanism where the sulfonamide anchors to Zn(II) while the cyclohexyl group probes the hydrophobic pocket, displacing catalytic water.[1][2][3]
Application 1: Stopped-Flow Enzyme Inhibition Assay
This protocol determines the inhibition constant (
Materials
-
Enzyme : Recombinant hCA II (or target isoform), concentration ~10–20 nM.
-
Substrate : CO₂ saturated water (approx. 33 mM at 25°C).
-
Buffer : 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄ (to maintain ionic strength).
-
Indicator : Phenol Red (0.2 mM).
-
Probe Stock : 10 mM 4-Cyclohexylbenzene-1-sulfonamide in 100% DMSO.
Experimental Workflow
-
Preparation of CO₂ Solution : Bubble high-purity CO₂ gas into distilled water for 30 minutes at room temperature.
-
Inhibitor Dilution : Prepare serial dilutions of the probe in the assay buffer. Note: Keep final DMSO concentration <1% to avoid enzyme denaturation.
-
Stopped-Flow Setup :
-
Syringe A : Enzyme + Indicator + Inhibitor (incubated for 15 min).
-
Syringe B : CO₂ saturated water.
-
-
Measurement : Rapidly mix Syringe A and B (1:1 ratio) in a stopped-flow spectrophotometer (e.g., Applied Photophysics).
-
Detection : Monitor absorbance decrease at 557 nm (Phenol Red transition) over 0.1–1.0 seconds.
Data Analysis
Calculate the initial velocity (
Application 2: X-Ray Crystallography (Soaking Protocol)
This probe is widely used to visualize structural changes in the active site. The cyclohexyl group often induces rotameric shifts in residues like Phe131 .
Protocol
-
Crystallization : Grow hCA II crystals using the hanging drop vapor diffusion method (Buffer: Tris-HCl pH 8.5, Precipitant: Ammonium Sulfate).
-
Soaking Solution Preparation :
-
Dissolve probe in 100% DMSO to 50 mM.
-
Dilute into the mother liquor to a final concentration of 1–5 mM.
-
Critical Step: Ensure the DMSO concentration in the soak does not dissolve the crystal (limit to <5-10%).
-
-
Soaking : Transfer native crystals into the soaking solution. Incubate for 2–24 hours .
-
Tip: If crystals crack, use a lower probe concentration or perform cross-linking with glutaraldehyde vapor prior to soaking.
-
-
Cryo-protection : Briefly dip crystals in mother liquor + 20% Glycerol + Probe before flash-cooling in liquid nitrogen.
-
Data Collection : Collect diffraction data. Look for electron density (
map) extending from the Zn-bound sulfonamide into the hydrophobic pocket.
Selectivity Profiling & Interpretation
The probe's potency varies significantly across isoforms due to active site topology.
| Isoform | Expected | Structural Determinant |
| hCA II (Cytosolic) | 0.1 – 10 nM | Highly potent; hydrophobic pocket is accessible. |
| hCA I (Cytosolic) | > 100 nM | Less potent; active site is smaller/more constricted. |
| hCA IX (Transmembrane) | 10 – 50 nM | Potent; relevant for cancer hypoxia studies. |
Interpretation : A high affinity for hCA II vs. hCA I indicates successful engagement of the hydrophobic pocket, as hCA I has a more restricted entrance that sterically clashes with the bulky cyclohexyl group.
Troubleshooting & Best Practices
Solubility Issues
-
Symptom : Precipitation of the probe when added to aqueous buffer.
-
Solution : Always prepare a concentrated stock in DMSO. Add the buffer to the DMSO stock slowly with vortexing, rather than dropping DMSO into the buffer. Use a carrier protein (like BSA) only if it doesn't interfere with the assay (CA assays usually avoid BSA to prevent non-specific binding).
False Positives in Assays
-
Cause : Aggregation-based inhibition.
-
Control : Include 0.01% Triton X-100 in the assay buffer. If inhibition persists, it is specific. If inhibition disappears, the compound was likely acting via promiscuous aggregation.
Stability
-
The sulfonamide group is stable. The cyclohexyl ring is chemically inert under physiological conditions. Store DMSO stocks at -20°C; they are stable for months.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
- Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with 4-cyclohexylbenzenesulfonamide. (Generic reference to class behavior in PDB structures like 3MHI or similar hydrophobic probes).
-
Hassan, M. et al. (2013). Synthesis and inhibition of carbonic anhydrase with 4-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry. Link
-
PubChem Compound Summary . 4-cyclohexylbenzenesulfonamide (CID 877260). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyclohexylbenzene-1-sulfonamide
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 4-Cyclohexylbenzene-1-sulfonamide. Our goal is to provide a comprehensive resource that not only offers step-by-step protocols but also explains the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes. We will address common challenges, from low yields to purification difficulties, ensuring you can achieve consistent and high-quality results.
I. Synthesis Overview: A Two-Stage Approach
The synthesis of 4-Cyclohexylbenzene-1-sulfonamide is most effectively approached as a two-stage process. The first stage involves the formation of the cyclohexylbenzene backbone via a Friedel-Crafts alkylation. The second stage introduces the sulfonamide functional group through chlorosulfonation followed by amination. Understanding this workflow is the first step in mastering the synthesis.
Caption: Overall workflow for the synthesis of 4-Cyclohexylbenzene-1-sulfonamide.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format to help you quickly identify and resolve problems.
Problem 1: My yield of cyclohexylbenzene from the Friedel-Crafts alkylation is very low.
Answer: Low yields in the initial alkylation step are common and typically trace back to three main areas: catalyst inefficiency, competing side reactions, or reagent quality.
-
Probable Cause A: Catalyst Deactivation or Insufficient Amount.
-
Explanation: The Friedel-Crafts alkylation requires a strong Lewis acid (like AlCl₃) or a protic acid (like H₂SO₄) to activate the cyclohexene for electrophilic attack on the benzene ring. Moisture is the primary enemy here, as it will hydrolyze and deactivate catalysts like aluminum chloride.
-
Solution:
-
Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon) if using AlCl₃.
-
Use fresh, anhydrous aluminum chloride. Old or improperly stored AlCl₃ may be partially hydrated.
-
For the sulfuric acid-catalyzed method, use concentrated (95-98%) acid. Ensure the temperature is kept low (5-10°C) during the addition of cyclohexene to prevent charring and unwanted side reactions.[1]
-
-
-
Probable Cause B: Formation of Di-alkylation Byproducts.
-
Explanation: The product, cyclohexylbenzene, is more nucleophilic than the starting benzene. This means it can react again with cyclohexene to form 1,4-dicyclohexylbenzene, a common byproduct that becomes significant if the reaction conditions are not controlled.[1]
-
Solution:
-
Use a large excess of benzene. This statistical advantage ensures the activated cyclohexene is more likely to encounter a benzene molecule than a cyclohexylbenzene molecule. A molar ratio of 3:1 (Benzene:Cyclohexene) or higher is recommended.[1]
-
Maintain low temperatures. Keeping the reaction at 5-10°C slows down the rate of the second alkylation more than the first, favoring the mono-alkylated product.[1]
-
-
-
Probable Cause C: Poor Quality of Starting Materials.
-
Explanation: Besides moisture deactivating the catalyst, impurities in your benzene or cyclohexene can interfere with the reaction.
-
Solution: Use reagent-grade or better solvents and reactants. If necessary, distill benzene from a suitable drying agent prior to use.
-
Problem 2: The chlorosulfonation step results in a dark, tarry mixture with little desired product.
Answer: This is a classic sign of an uncontrolled reaction. Chlorosulfonic acid is a highly reactive and aggressive reagent. Its reaction with aromatic compounds is strongly exothermic.
-
Probable Cause: Uncontrolled Temperature.
-
Explanation: If the temperature rises too high, chlorosulfonic acid will cause polysulfonation and even oxidation of the aromatic ring, leading to charring and the formation of intractable tars. The desired product, 4-cyclohexylbenzene-1-sulfonyl chloride, can also decompose at elevated temperatures.
-
Solution:
-
Strict Temperature Control: The reaction must be performed in an ice bath or a cryo-cooler to maintain a temperature between 0-5°C.
-
Slow, Controlled Addition: Add the chlorosulfonic acid dropwise to the cyclohexylbenzene with vigorous stirring. Never add the hydrocarbon to the acid. This ensures that the localized concentration of the acid and the heat generated are kept to a minimum.
-
Appropriate Stoichiometry: Use a slight excess of chlorosulfonic acid (e.g., 1.1 to 1.3 equivalents) to ensure complete conversion, but avoid a large excess which increases the risk of side reactions.
-
-
Problem 3: The final amination step gives a poor yield of the sulfonamide.
Answer: Issues in the final step often relate to the stability of the sulfonyl chloride intermediate or the conditions of the amination reaction itself.
-
Probable Cause A: Hydrolysis of the Sulfonyl Chloride Intermediate.
-
Explanation: 4-Cyclohexylbenzene-1-sulfonyl chloride is reactive and susceptible to hydrolysis by water, which converts it back to the corresponding sulfonic acid. This sulfonic acid will not react with ammonia to form the desired sulfonamide.
-
Solution:
-
Minimize exposure to moisture. After the chlorosulfonation workup (quenching on ice and extraction), thoroughly dry the organic layer containing the sulfonyl chloride with a drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Use the intermediate immediately. It is best practice to proceed directly to the amination step without prolonged storage of the sulfonyl chloride. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere at low temperature.
-
-
-
Probable Cause B: Inefficient Amination Conditions.
-
Explanation: The reaction requires a sufficient concentration of ammonia to act as both the nucleophile and a base to neutralize the HCl byproduct.
-
Solution:
-
Use concentrated aqueous ammonia (e.g., 28-30%).
-
Maintain low temperature (15-20°C) during the addition of the sulfonyl chloride solution to the ammonia solution to control the exotherm.[2]
-
Allow for sufficient reaction time. After the addition, allow the mixture to stir for a few hours at room temperature to ensure the reaction goes to completion.[2]
-
-
Caption: A troubleshooting decision tree for low yield of 4-Cyclohexylbenzene-1-sulfonamide.
III. Frequently Asked Questions (FAQs)
-
Q1: Why is the para (4-position) isomer the major product of the chlorosulfonation reaction?
-
A1: The cyclohexyl group is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. However, because of its large steric bulk, it significantly hinders electrophilic attack at the ortho positions. Therefore, the incoming chlorosulfonyl group (SO₂Cl) is directed almost exclusively to the much more accessible para position.
-
-
Q2: Are there any alternative, "greener" methods for synthesizing sulfonamides?
-
A2: Yes, modern synthetic chemistry is moving towards more sustainable methods. Recent research has explored mechanochemical synthesis (ball milling) which can reduce or eliminate the need for bulk solvents.[3] Additionally, new catalytic systems, including those using magnetic nanoparticles, are being developed to facilitate the coupling of sulfonyl chlorides and amines with higher efficiency and easier catalyst recovery.[4] Other approaches avoid the sulfonyl chloride intermediate altogether, instead using oxidative methods to couple thiols or sulfinic acids directly with amines.[5]
-
-
Q3: How can I purify the final 4-Cyclohexylbenzene-1-sulfonamide product?
-
A3: The crude product isolated after the amination step is typically a solid. The most common and effective purification method is recrystallization. After filtering the crude product, wash it with cold water to remove any inorganic salts. Then, recrystallize from a suitable solvent system, such as toluene or an ethanol/water mixture, to obtain pure crystalline material.[2] For particularly stubborn impurities, flash column chromatography using a silica gel stationary phase may be employed.[3]
-
-
Q4: What analytical techniques should I use to confirm the structure and purity of my product?
-
A4: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (Monoisotopic Mass: 239.098 Da).[6]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
FT-IR Spectroscopy: To identify key functional groups, such as the S=O stretches (typically ~1350 and 1160 cm⁻¹) and N-H stretches (~3300-3200 cm⁻¹) of the sulfonamide.
-
-
IV. Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of Cyclohexylbenzene
This protocol is adapted from a procedure in Organic Syntheses.[1]
| Parameter | Value |
| Reactants | Benzene, Cyclohexene, Sulfuric Acid (conc.) |
| Molar Ratio | 3 (Benzene) : 1 (Cyclohexene) |
| Temperature | 5-10°C |
| Reaction Time | 2.5 hours |
| Expected Yield | 65-68% |
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add benzene (3 moles) and concentrated sulfuric acid (0.5 moles).
-
Cool the mixture to 5-10°C in an ice bath.
-
Add cyclohexene (1 mole) dropwise via the dropping funnel over 1.5 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring for an additional hour in the ice bath.
-
Transfer the reaction mixture to a separatory funnel and discard the lower sulfuric acid layer.
-
Wash the organic layer sequentially with cold concentrated sulfuric acid (2x), warm water (2x, 50°C), 5% sodium hydroxide solution (2x), and finally water until the washings are neutral.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Filter off the drying agent and remove the excess benzene by distillation.
-
Purify the resulting crude cyclohexylbenzene by vacuum distillation.
Protocol 2: Synthesis of 4-Cyclohexylbenzene-1-sulfonamide
Procedure:
-
Chlorosulfonation:
-
In a flask equipped with a stirrer and dropping funnel, place cyclohexylbenzene (1 mole).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (1.2 moles) dropwise over 1 hour, maintaining the temperature between 0-5°C.
-
Once the addition is complete, stir for another hour at 0-5°C.
-
Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Extract the product, 4-cyclohexylbenzene-1-sulfonyl chloride, into a suitable organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer with cold water and then a cold, dilute sodium bicarbonate solution.
-
Dry the organic layer thoroughly over anhydrous sodium sulfate.
-
-
Amination:
-
In a separate, large flask, place concentrated aqueous ammonia (e.g., 5-6 moles) and cool it in an ice bath.
-
Slowly add the dried solution of 4-cyclohexylbenzene-1-sulfonyl chloride from the previous step to the cold ammonia solution with vigorous stirring. A white precipitate will form.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the dry solid from a suitable solvent (e.g., toluene) to yield pure 4-Cyclohexylbenzene-1-sulfonamide.[2]
-
V. References
-
Zia-ur-Rehman, M., et al. (2009). N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 65(12), o3109. [Link]
-
PubChem. 4-cyclohexylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
Iaroshenko, V. O., et al. (2021). Mechanochemical synthesis of aromatic sulfonamides. Royal Society of Chemistry. [Link]
-
Organic Syntheses. Cyclohexylbenzene. Org. Synth. 1937, 17, 32. [Link]
-
UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. University College London. [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. [Link]
-
Google Patents. US2787638A - Detergent cyclohexyl-cyclohexyl benzene sulfonic acids and their alkali metal salts.
-
Chemistry & Biology Interface. (2019). Recent advances in synthesis of sulfonamides: A review. [Link]
-
Google Patents. EP0512953B1 - Process for the preparation of benzene sulfonamides.
-
Maccione, A., et al. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3281-4. [Link]
-
Pharmaceutical Fronts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 4-cyclohexylbenzene-1-sulfonamide (C12H17NO2S) [pubchemlite.lcsb.uni.lu]
Technical Support: Side Reactions in the Sulfonylation of Cyclohexylbenzene
Executive Summary & Reaction Context
This guide addresses the synthesis of 4-cyclohexylbenzenesulfonyl chloride via the chlorosulfonation of cyclohexylbenzene (CHB). This is a critical intermediate for pharmaceutical scaffolds (e.g., matriptase inhibitors) and advanced battery electrolytes.[]
The reaction typically utilizes chlorosulfonic acid (
The Core Reaction Pathway
The transformation occurs in two distinct equilibrium stages:
-
Sulfonation:
-
Chlorination:
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Critical Troubleshooting Modules
Module A: The "Sulfone" Impurity (Major Yield Killer)
Symptom: Formation of an insoluble white precipitate that does not dissolve in organic extraction solvents; unexpected thickening of the reaction mixture. Identity: 4,4'-dicyclohexyl diphenyl sulfone (DDS).[]
Technical Analysis:
The formation of sulfones is the most persistent side reaction in chlorosulfonation. It occurs via an electrophilic attack of the intermediate sulfonyl cation (
-
Root Cause 1: Substrate Concentration. If the concentration of unreacted CHB is high relative to the chlorosulfonic acid, the
species is statistically more likely to encounter a CHB molecule (forming sulfone) than a chloride ion (forming the target product). -
Root Cause 2: Temperature. Higher temperatures increase the energy of the system, overcoming the activation barrier for the sulfone formation, which is generally higher than that of the initial sulfonation.
Corrective Actions:
| Variable | Optimization Protocol |
|---|
| Stoichiometry | Increase Acid Ratio: Use a minimum of 4–6 equivalents of
Module B: Regioselectivity (Ortho vs. Para)
Symptom: HPLC/GC analysis shows a secondary peak (5–15%) with identical mass but slightly different retention time. Identity: 2-cyclohexylbenzenesulfonyl chloride (ortho-isomer).[]
Technical Analysis: The cyclohexyl group is a weak activator and an ortho, para director. However, it is sterically bulky.[]
-
Thermodynamic vs. Kinetic: The para position is sterically favored (Kinetic product). However, reversible sulfonation can lead to isomer scrambling at high temperatures.[]
-
Solvent Effects: Using chlorinated solvents (e.g., Dichloromethane) can sometimes reduce selectivity compared to neat chlorosulfonic acid.
Corrective Actions:
-
Strict Temperature Control: Keep the reaction below 10°C. Higher temperatures increase the reversibility of the sulfonation step, allowing the system to explore the ortho pathway.
-
Purification: The para-isomer is significantly more crystalline.[] If ortho content is >5%, recrystallize from hexane/toluene mixtures.[] The ortho isomer usually remains in the mother liquor.
Module C: Hydrolysis & "Disappearing" Product
Symptom: High yield of water-soluble solid; low yield of organic-soluble oil/solid.[] pH of quench water is extremely acidic. Identity: 4-cyclohexylbenzenesulfonic acid (Reversion to acid).[]
Technical Analysis:
Sulfonyl chlorides are susceptible to nucleophilic attack by water.[]
Corrective Actions:
-
Quench Protocol: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Never add water to the reaction mixture (exotherm risk).
-
Temperature: Ensure the quench temperature never exceeds 5°C .
-
Speed: Extract immediately into an organic solvent (DCM or Ethyl Acetate) after quenching.[] Do not let the product sit in the acidic aqueous slurry.
Visualizing the Reaction Network
The following diagram illustrates the competitive pathways. Note how the "Sulfone Trap" represents a dead-end for yield.[]
Caption: Competitive reaction pathways in the chlorosulfonation of cyclohexylbenzene. Red nodes indicate yield-reducing traps.[]
Standardized Experimental Protocol
Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas.[] Perform all operations in a fume hood. Wear chemical-resistant gloves and a face shield.[]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to an HCl scrubber (NaOH trap).
-
Reagent Charge: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0°C using an ice/salt bath.
-
Addition: Add Cyclohexylbenzene (1.0 equiv) dropwise over 60–90 minutes.
-
Critical Control: Monitor internal temperature.[][2] Stop addition if temp rises >5°C.
-
-
Digest: After addition, allow the mixture to warm to room temperature (20–22°C) and stir for 4–6 hours to drive the conversion of sulfonic acid to sulfonyl chloride.
-
Checkpoint: Take a small aliquot, quench in
, and check NMR. If signals persist, stir longer.
-
-
Quench: Pour the reaction mixture slowly onto a large excess of crushed ice (approx. 10x weight of acid). Maintain temp <10°C.
-
Workup: Extract immediately with Dichloromethane (DCM).[] Wash organic layer with cold water, then cold 5%
, then brine. Dry over and concentrate.
Frequently Asked Questions (FAQ)
Q: Can I use Sulfuric Acid (
Q: Why is my product an oil instead of a solid? A: Pure 4-cyclohexylbenzenesulfonyl chloride is a solid (MP approx. 50-55°C).[] If it is an oil, it likely contains the ortho-isomer or residual solvent.[] Recrystallization from hexane is recommended.[][2]
Q: How do I remove the sulfone byproduct if it forms? A: The sulfone is highly insoluble in most solvents. Often, you can dissolve your crude product in hot hexane or methanol; the sulfone will remain as a solid precipitate which can be filtered off.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[] (Section on Aromatic Sulfonyl Chlorides).[][3][4][5]
-
Huntress, E. H., & Carten, F. H. "Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Alkylbenzenes." Journal of the American Chemical Society, 62(3), 511–514, 1940.
-
Cerfontain, H. Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers, 1968.[] (Authoritative text on sulfonation mechanisms and isomer distribution).
-
Basf SE. "Process for preparing chlorobenzenesulfonyl chlorides."[] U.S. Patent 4,269,789.[] (Industrial handling of chlorosulfonation side reactions).
-
BOC Sciences. "4-Cyclohexyl-benzenesulfonyl chloride Product Information." (Physical properties and commercial specifications).
Sources
Technical Support Center: Purification of Crude 4-Cyclohexylbenzene-1-sulfonamide
Status: Active Ticket ID: PUR-CHBS-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3]
Executive Summary & Compound Identity
Welcome to the technical support hub. You are likely working with 4-Cyclohexylbenzene-1-sulfonamide (Structure:
CRITICAL DISTINCTION: Do not confuse this with N-cyclohexyl-4-methylbenzenesulfonamide (a common plasticizer).[1] Our target molecule has a primary sulfonamide group (
This molecule presents a unique purification paradox:
-
The Polar Head: The sulfonamide group is polar and weakly acidic (
). -
The Greasy Tail: The cyclohexylbenzene moiety is bulky and highly lipophilic.[1][2]
This duality often leads to "oiling out" during recrystallization and difficulty separating neutral organic impurities.[1][2][3] The following guide replaces trial-and-error with chemically grounded protocols.
Module 1: The "Ironclad" Chemical Purification (Acid-Base Extraction)
Before attempting recrystallization, you must remove neutral organic impurities (unreacted cyclohexylbenzene, 4,4'-dicyclohexyl sulfone). Recrystallization alone often fails here because the lipophilic impurities co-precipitate with the product.
The Logic: Primary sulfonamides are weak acids.[1][2] They can be deprotonated by strong bases to form water-soluble salts.[1][2][3] Neutral impurities cannot.[1][2][3]
Protocol A: The "pH Swing" Extraction
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude solid in 10% NaOH (aq) . Warm slightly (40°C) if needed. | Deprotonates the sulfonamide ( |
| 2 | Wash the aqueous solution 2x with Toluene or TBME .[1][2][3] | Critical Step: Unreacted cyclohexylbenzene and sulfone by-products (neutral) partition into the organic layer.[1][3] |
| 3 | Separate layers. Keep the Aqueous (bottom) layer.[1] | The product is now in the water as a sodium salt. Discard the organic layer (contains impurities). |
| 4 | Cool aqueous layer to 0-5°C and slowly add HCl (conc.) until pH < 2. | Reprotonates the sulfonamide.[3] The neutral product precipitates out of the water.[3] |
| 5 | Filter the white precipitate and wash with cold water.[1][2] | Removes inorganic salts (NaCl).[1][2] |
Visual Workflow (DOT Diagram)
Caption: Logical flow for separating acidic sulfonamides from neutral lipophilic impurities using pH manipulation.
Module 2: Recrystallization & The "Oiling Out" Problem
Once chemically purified, the product may still contain isomers (ortho-isomer) or trace color.[1][2][3] Recrystallization is the final polish.[2][3]
The Challenge: The cyclohexyl group lowers the melting point and increases solubility in non-polar solvents, often causing the product to separate as an oil (liquid-liquid phase separation) rather than crystals.[3]
Troubleshooting "Oiling Out"
| Symptom | Diagnosis | Corrective Action |
| Cloudy emulsion forms | Solution cooled too fast; metastable oil phase formed.[1][2][3] | Reheat to clear solution.[1][2][3] Add seed crystals . Cool very slowly with vigorous stirring. |
| Oil droplets at bottom | Solvent system is too polar (product is "salting out").[1][2] | Add small amount of Ethanol or Acetone to increase organic character of the solvent.[1][3] |
| Sticky gum forms | High impurity profile (likely ortho-isomer).[1][2][3] | Do not recrystallize yet.[1][2][3] Return to Module 1 (Acid-Base Extraction) or perform Trituration. |
Recommended Solvent Systems
-
Ethanol/Water (Classic): Dissolve in hot Ethanol (95%). Add hot water until turbid. Re-heat to clear. Cool slowly.
-
Toluene (Anhydrous): Dissolve in minimum boiling toluene. Cool to -10°C.[1][2][3]
Module 3: Impurity Profiling (Isomers)
The synthesis (likely chlorosulfonation of cyclohexylbenzene) produces two main isomers. You must distinguish them.
-
Para-isomer (Target): 4-cyclohexylbenzenesulfonamide.[1][2][3] Higher melting point, less soluble.
-
Ortho-isomer (Impurity): 2-cyclohexylbenzenesulfonamide.[1][2][3] Lower melting point, more soluble.
Diagnostic Check: If your melting point is depressed (e.g., a broad range >5°C), you have a eutectic mixture of ortho and para.
-
Action: Recrystallize from Toluene . The ortho isomer is significantly more soluble in toluene and will stay in the mother liquor, leaving the pure para crystals.
Frequently Asked Questions (FAQs)
Q: My product is grey/brown even after acid-base extraction. Why? A: This is likely due to trace oxidation products or polymeric sulfonates.[1][2][3]
-
Fix: During the Acid-Base step (Module 1), while the product is dissolved in NaOH, add Activated Carbon (Charcoal) .[1][3] Stir for 15 minutes, then filter through Celite before acidifying with HCl.
Q: Can I use Silica Gel Chromatography? A: Yes, but sulfonamides streak (tail) on silica due to their acidity.[1]
-
Fix: Add 1% Acetic Acid or 0.5% Triethylamine to your eluent (e.g., Hexane:Ethyl Acetate 3:[1]1) to tighten the bands.
Q: The product smells like "rotten eggs" or sulfur. A: You have residual sulfonyl chloride that hydrolyzed or reduced.[1][2]
-
Fix: Ensure the final wash of the solid is with Sodium Bicarbonate (aq) followed by water to remove any sulfurous acid species.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[1][2] (Standard protocols for sulfonamide synthesis and chlorosulfonation).
-
Huntress, E. H.; Carten, F. H. "Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides."[3] J. Am. Chem. Soc.[1][2][3][4][5]1940 , 62(3), 511–514.[1] Link (Foundational work on chlorosulfonation isomers and purification).
-
PubChem Database. "4-amino-N-cyclohexylbenzenesulfonamide (Analogous Structure Data)." National Center for Biotechnology Information.[1][2][3] Link (Used for physicochemical property estimation of the cyclohexyl-sulfonamide motif).[3]
-
Baser, K. H. C., et al. "Synthesis and Properties of Cyclohexylbenzene Derivatives." Turk. J. Chem.[1][2][3] (General reference for the lipophilicity of cyclohexyl-substituted benzenes).
For further assistance, please upload your HPLC chromatogram or NMR spectra to the secure portal using Ticket ID PUR-CHBS-001.[1][2][3]
Sources
- 1. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Sulfonamide Synthesis & Optimization
Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: SULF-OPT-2026
Welcome to the Sulfonamide Synthesis Support Hub.
You are likely here because the "standard" Schotten-Baumann conditions failed, or you are scaling up and need to avoid chromatography. This guide moves beyond textbook definitions to address the causality of failure in sulfonylation reactions. We treat reaction optimization as a logic problem, not a guessing game.
Module 1: The Standard Protocol (Tier 1 Support)
For routine synthesis using reactive amines and stable sulfonyl chlorides.
The Baseline System: Most failures occur because users deviate from the standard stoichiometry without accounting for kinetics.
| Component | Standard Recommendation | Technical Rationale |
| Electrophile | Sulfonyl Chloride (1.0 - 1.2 equiv) | Slight excess drives conversion; large excess promotes bis-sulfonylation. |
| Nucleophile | Amine (1.0 equiv) | Limiting reagent to simplify purification. |
| Base | Pyridine (3.0 - 5.0 equiv) | Acts as both proton scavenger and nucleophilic catalyst. |
| Solvent | DCM or THF (0.1 - 0.2 M) | DCM: Superior solubility for sulfonyl chlorides. THF: Better for polar amines. |
| Temp | 0 °C | Initial cooling suppresses bis-sulfonylation and hydrolysis. |
Standard Operating Procedure (SOP):
-
Dissolve Amine (1.0 eq) in dry DCM.
-
Add Pyridine (3.0 eq).
-
Cool to 0 °C.
-
Add Sulfonyl Chloride (1.1 eq) dropwise (diluted in minimal DCM if solid).
-
Warm to RT and stir 2-4 hours.
Module 2: Troubleshooting Reactivity (Tier 2 Support)
Ticket #001: "My amine is unreactive (aniline/heterocycle). I see starting material."
Diagnosis: The nucleophilicity of your amine is insufficient to attack the sulfonyl chloride directly, or the sulfonyl chloride is hydrolyzing faster than it reacts.
Solution: Switch to Nucleophilic Catalysis (DMAP). Pyridine is a weak nucleophilic catalyst. For hindered or electron-deficient amines (e.g., 2-aminopyrimidine, nitro-anilines), you must generate a "super-electrophile" intermediate.
The Fix:
-
Catalyst: Add DMAP (10-20 mol%) .
-
Mechanism: DMAP attacks the sulfonyl chloride to form an N-sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the parent chloride and is positively charged, inviting attack from weak nucleophiles.
Figure 1: DMAP acts as a nucleophilic shuttle, lowering the activation energy for weak amines.
Ticket #002: "I am getting bis-sulfonylation (R-N(SO₂R')₂)."
Diagnosis:
The mono-sulfonamide product is more acidic (pKa ~10) than the starting amine. In the presence of excess base, it deprotonates to form a sulfonamide anion (
The Fix:
-
Stoichiometry Inversion: Use the Amine in excess (1.2 - 1.5 eq) and the Sulfonyl Chloride as the limiting reagent (1.0 eq).
-
Dilution & Rate: Add the Sulfonyl Chloride slowly (syringe pump over 1 hour) to a dilute solution of amine. This keeps the local concentration of electrophile low.
-
Solvent Switch: Switch to Acetonitrile . Bis-sulfonamides are often less stable or form less readily in MeCN compared to DCM.
Module 3: Purification & Workup (Tier 2 Support)
Ticket #003: "I can't get rid of the pyridine/DMAP during workup."
Diagnosis: Pyridine is an organic base that partitions into organic solvents (DCM/EtOAc) unless fully protonated or complexed.
The Fix: The Copper Sulfate Wash Do not rely solely on HCl washes, especially if your product is acid-sensitive. Use Copper(II) Sulfate.[1][2][3]
Protocol:
-
Dilute reaction mixture with EtOAc.
-
Wash organic layer 3x with saturated aqueous CuSO₄ .[1]
-
Visual Indicator: The aqueous layer will turn from pale blue to deep royal blue/purple . This is the Pyridine-Copper complex
. -
Continue washing until the aqueous layer remains pale blue (no more pyridine extracting).
Figure 2: Decision logic for removing pyridine based on product stability.
Module 4: Advanced Methodologies (Tier 3 Support)
Ticket #004: "My sulfonyl chloride is unstable/unavailable. Can I use aryl halides?"
Diagnosis: You are limited by the availability of the sulfonyl chloride. You need a cross-coupling approach.
Solution: Pd-Catalyzed Aminosulfonylation or Sulfonamidation. This allows you to couple Aryl Halides with Sulfonamides (Buchwald-Hartwig type) or build the sulfonamide from scratch.
Option A: Coupling Aryl Halides + Sulfonamides
-
Catalyst System: Pd(OAc)₂ / BrettPhos or tBuXPhos .
-
Base: Cs₂CO₃ or K₃PO₄.
-
Solvent: Dioxane or t-Amyl alcohol (100 °C).
-
Note: BrettPhos is specifically designed to prevent catalyst poisoning by the sulfonamide nitrogen.
Option B: The "SuFEx" Route (Sulfonyl Fluorides) If the Chloride is unstable, convert it to a Sulfonyl Fluoride .
-
Why? R-SO₂F is stable to water and chromatography but reacts with amines in the presence of calcium salts or specific silyl activators.
-
Reagent: Use Ca(NTf₂)₂ as a catalyst to activate the S-F bond for amination.
Summary of Optimization Variables
| Variable | Standard | Problematic Substrate | The "Nuclear Option" |
| Base | Pyridine (3 eq) | Et₃N + DMAP (0.1 eq) | NaH or LiHMDS (Deprotonate amine first) |
| Solvent | DCM | THF or MeCN | DMF (High temp) or Pyridine (Neat) |
| Temp | 0 °C | Reflux (60-80 °C) | Microwave (120 °C, 10 min) |
References
-
DMAP Catalysis Mechanism
- Litvinenko, L. M., & Kirichenko, A. I. (1967).
-
Modern Context: Berry, D. J., et al. (2008). "Catalysis of the Reaction of Sulfonyl Chlorides with Aryl Amines." J. Org. Chem.Link
-
Pd-Catalyzed Sulfonamidation (Buchwald-Hartwig)
-
Fors, B. P., & Buchwald, S. L. (2008). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." J. Am. Chem. Soc. (Foundational work on Pd-N bond formation with electron-deficient N). Link
-
- Pyridine Removal (CuSO4 Method): Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics. (While focused on solvents, this establishes the principles of removing Lewis bases).
-
SuFEx Chemistry (Sulfonyl Fluorides)
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angew. Chem. Int. Ed.Link
-
Sources
Troubleshooting low solubility issues of 4-Cyclohexylbenzene-1-sulfonamide
Topic: Troubleshooting Low Solubility & Precipitation Issues
Executive Summary: The Solubility Paradox
4-Cyclohexylbenzene-1-sulfonamide presents a classic "amphiphilic conflict" in solvation. While the sulfonamide moiety (
Users most frequently encounter issues during:
-
Stock Solution Preparation: Incomplete dissolution in standard organic solvents.[1]
-
Biological Assay Dilution: "Crashing out" (precipitation) when diluted into aqueous buffers (PBS, media).
-
Purification: Difficulty crystallizing due to "oiling out."[1]
This guide provides mechanistic troubleshooting to overcome these thermodynamic barriers.
Solubility Decision Matrix (Workflow)
Before proceeding, identify your application context using the decision tree below.
Figure 1: Solubility Optimization Workflow.[1] Blue path denotes biological applications; Green path denotes chemical synthesis/purification strategies.
Technical FAQs & Troubleshooting Protocols
Module A: Biological Assays & Stock Solutions
Q1: I cannot get the compound to dissolve in water or PBS. Why?
Technical Insight: 4-Cyclohexylbenzene-1-sulfonamide is practically insoluble in water at neutral pH.[1] The hydrophobic cyclohexyl ring drives a high crystal lattice energy that water molecules cannot overcome. Furthermore, the sulfonamide group is a weak acid (
Protocol: The "DMSO-Push" Method Do not attempt direct aqueous dissolution.[1]
-
Primary Solubilization: Dissolve the solid in 100% DMSO (Dimethyl sulfoxide).
-
Target Concentration: 10 mM – 50 mM.[1]
-
Visual Check: Solution must be crystal clear. If hazy, sonicate at 35°C for 5 minutes.
-
-
Intermediate Dilution (Critical Step):
-
Do not pipet DMSO stock directly into 10 mL of media. This causes local high concentrations and immediate precipitation (the "white cloud" effect).
-
Step-down: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol first, then dilute into the aqueous buffer.[1]
-
Q2: My compound precipitates when I add the DMSO stock to my cell culture media.
Root Cause: This is "Solvent Shock." The rapid change in dielectric constant from DMSO (
Corrective Action: Formulation Matrix Use the following table to select a co-solvent system compatible with your assay sensitivity.
| Additive | Recommended % (v/v) | Mechanism of Action | Caveats |
| DMSO | < 0.5% (Final) | Primary solvent | Toxic to sensitive cell lines >0.1%.[1] |
| HP- | 10 - 20% (w/v) | Encapsulates hydrophobic tail | Must be prepared in the aqueous buffer before adding compound.[1] |
| PEG-400 | 1 - 5% | Cosolvent / Dispersant | Can affect membrane permeability assays.[1] |
| Tween 80 | 0.01 - 0.1% | Surfactant (Micelle formation) | May cause foaming; interferes with some fluorescence assays.[1] |
Module B: Chemical Synthesis & Purification
Q3: How do I dissolve the compound for reaction or purification without using DMSO?
Technical Insight: You must leverage the acidic proton on the sulfonamide nitrogen (
Protocol: pH-Switch Dissolution
-
Suspend the solid in water (it will float/clump).
-
Slowly add 1M NaOH or 1M KOH dropwise with stirring.
-
Monitor dissolution.[1][2][3][4] The solution should become clear as the salt forms.
-
Recovery: To recover the solid, slowly add 1M HCl until pH reaches ~4-5. The neutral sulfonamide will precipitate as a white solid.
Q4: I am trying to recrystallize, but the product "oils out" (forms a liquid blob) instead of crystals. Root Cause: "Oiling out" occurs when the compound's melting point is depressed by impurities or solvent mixtures, causing it to separate as a liquid phase before it can crystallize.[2][4] The cyclohexyl group lowers the melting point compared to rigid planar aromatics, increasing this risk.
Protocol: Anti-Oiling Recrystallization
-
Solvent System: Ethanol/Water (70:30) or Isopropanol/Water.[4]
-
Procedure:
-
Dissolve crude solid in near-boiling Ethanol (minimum volume).
-
Add warm water dropwise until permanent turbidity (cloudiness) just appears.
-
Add one drop of Ethanol to clear it.
-
Seeding (Crucial): Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.[2][4]
-
Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not plunge into ice immediately.[1]
-
Mechanistic Visualization: pH-Dependent Solubility[1]
Understanding the ionization state is critical for extraction and dissolution.
Figure 2: Ionization equilibrium of sulfonamides.[1] Solubility in aqueous media is strictly controlled by pH relative to the pKa (~10).
References
-
PubChem. (2025).[1][5][6] 4-cyclohexylbenzene-1-sulfonamide (Compound).[1][5][6][7][8][9] National Library of Medicine.[9] [Link]
-
Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.[10] Journal of Chemical & Engineering Data. (Contextual grounding on sulfonamide thermodynamics). [Link]
-
Mettler Toledo. (2024).[1] Recrystallization Guide: Process, Procedure, Solvents.[11] (Standard protocols for handling oiling-out phenomena). [Link]
-
Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures.[12] Revista Colombiana de Química.[1][12] [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.
Sources
- 1. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Cyclohexylselanyl)benzene-1-sulfonamide | C12H17NO2SSe | CID 134159784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-cyclohexylbenzene-1-sulfonamide (C12H17NO2S) [pubchemlite.lcsb.uni.lu]
- 7. 423728-71-6|4-Cyclohexylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 8. 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | C15H23N3O3S | CID 12795527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | C13H20N2O2S | CID 344191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
Preventing byproduct formation in 4-Cyclohexylbenzene-1-sulfonamide synthesis
Ticket ID: #CHX-SULF-001
Topic: Critical impurity control during chlorosulfonation and amination. Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Core Mechanism
User Issue: "I am observing a 15-20% yield loss and the formation of an insoluble white precipitate that persists during the ammonia quench. My final product melting point is depressed."
Diagnosis: The insoluble byproduct is almost certainly 4,4'-dicyclohexyl diphenyl sulfone . This forms during the chlorosulfonation step via a Friedel-Crafts sulfonylation side reaction. The secondary issue likely involves hydrolysis of the intermediate sulfonyl chloride back to the sulfonic acid.[1]
The Reaction Landscape
The synthesis of 4-cyclohexylbenzene-1-sulfonamide involves two distinct stages. Understanding the competition between the desired pathway and the byproduct trap is critical.
Figure 1: Reaction network showing the primary pathway (Green) and the critical sulfone byproduct trap (Red).
Troubleshooting Guide (FAQ Format)
Q1: Why is the sulfone forming, and how do I stop it?
The Science: The sulfone forms when the highly reactive sulfonyl chloride intermediate attacks a molecule of unreacted cyclohexylbenzene. This is a bimolecular reaction favored by:
-
Low Acid Stoichiometry: If you run out of chlorosulfonic acid, the concentration of unreacted hydrocarbon remains high relative to the chloride.
-
High Temperature: Higher temps increase the rate of the Friedel-Crafts sulfonylation (sulfone formation) more than the chlorosulfonation.
-
Improper Mixing: Localized "hot spots" or zones of low acid concentration.
The Fix:
-
Stoichiometry: Use a minimum of 4.0 - 5.0 equivalents of chlorosulfonic acid relative to cyclohexylbenzene. The excess acid acts as a solvent and pushes the reaction to completion rapidly, consuming the starting material before it can react with the product.
-
Temperature Control: Maintain reaction temperature between 0°C and 5°C during addition. Do not exceed 20°C during the digest.
-
Reverse Addition: Do not add acid to the hydrocarbon. Add the hydrocarbon dropwise to the acid . This ensures the hydrocarbon is always in a vast excess of acid, instantly converting it to the sulfonyl chloride and preventing it from lingering to form sulfones.
Q2: My product dissolves in base, but a white solid remains. What is it?
The Science: This is the definitive test for the sulfone byproduct.
-
Sulfonamides (
) are weakly acidic ( ) and form soluble salts in 1M NaOH ( ). -
Sulfones (
) are neutral and chemically inert to aqueous base.
The Fix (Purification):
-
Dissolve your crude solid in 1M NaOH .
-
Filter the suspension.[2] The solid on the filter paper is the sulfone impurity .
-
Acidify the filtrate with HCl to pH 1-2. Your pure sulfonamide will precipitate out.
Q3: I see a large amount of water-soluble material that isn't my product.
The Science: This is 4-cyclohexylbenzenesulfonic acid . It comes from the hydrolysis of your sulfonyl chloride intermediate. The Fix:
-
Ensure all glassware is flame-dried.
-
When quenching the chlorosulfonation mixture onto ice, ensure the temperature stays below 10°C.[3]
-
Perform the amination immediately after isolating the sulfonyl chloride. Do not store the chloride wet.
Optimized Experimental Protocol
Objective: Synthesis of 4-Cyclohexylbenzene-1-sulfonamide with <1% Sulfone content.
Part A: Chlorosulfonation (The Critical Step)
| Parameter | Specification | Rationale |
| Reagent Ratio | 1.0 equiv Cyclohexylbenzene : 5.0 equiv | Excess acid minimizes unreacted hydrocarbon, suppressing sulfone formation. |
| Temperature | 0°C – 5°C (Addition)20°C (Digest) | Low temp favors kinetic product ( |
| Addition Mode | Hydrocarbon into Acid | CRITICAL: Prevents local excess of hydrocarbon. |
| Quench | Poured onto crushed ice (slowly) | Exothermic control prevents hydrolysis. |
Step-by-Step:
-
Charge 58.3 g (0.5 mol) of Chlorosulfonic acid into a dry 3-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Cool to 0°C .
-
Add 16.0 g (0.1 mol) of Cyclohexylbenzene dropwise over 45 minutes. Do not allow temp to exceed 5°C.
-
Once addition is complete, allow the mixture to warm to 20°C and stir for 2 hours.
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Isolation: Extract the oily/solid precipitate with Dichloromethane (DCM) (
). Wash the organic layer with cold water ( ). Keep this solution cold and proceed immediately to Part B.
Part B: Amination
Step-by-Step:
-
Cool the DCM solution from Part A to 0°C .
-
Add 50 mL of concentrated Ammonium Hydroxide (28%
) or bubble anhydrous gas through the solution for 30 minutes. -
Stir vigorously for 1 hour at room temperature.
-
Workup: Evaporate the DCM. The residue is the crude sulfonamide.
Purification Workflow (Hinsberg Method)
If the crude melting point is broad (expected: ~168-170°C), use this base-extraction method to remove sulfones.
Figure 2: Base-extraction purification logic to isolate pure sulfonamide from neutral sulfone impurities.
References
-
Mechanism of Chlorosulfonation & Sulfone Form
-
General Protocol for Chlorosulfon
- Title: "Synthesis of p-Toluenesulfonyl Chloride."
- Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman), p. 877.
- Context: Establishes the standard "hydrocarbon into acid" addition method to prevent sulfone form
-
URL:[Link]
-
Purification of Sulfonamides (Hinsberg Principle)
- Title: "The Hinsberg Reaction."
- Source:Comprehensive Organic Name Reactions and Reagents.
- Context: Explains the solubility of primary sulfonamides in alkali vs. the insolubility of secondary amines/sulfones.
-
URL:[Link]
-
Specific Synthesis D
- Title: "4-Chloro-N-cyclohexylbenzenesulfonamide."
- Source:Acta Crystallographica Section E (PMC3393459).
- Context: Provides characterization data and analogous reaction conditions for cyclohexyl-substituted sulfonamides.
-
URL:[Link]
Sources
- 1. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. US2787638A - Detergent cyclohexyl-cyclohexyl benzene sulfonic acids and their alkali metal salts - Google Patents [patents.google.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 10. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
Scaling up the synthesis of 4-Cyclohexylbenzene-1-sulfonamide
Current Status: Operational | Tier: Level 3 (Process Engineering)
Welcome to the technical support hub for the synthesis and scale-up of 4-Cyclohexylbenzene-1-sulfonamide . This guide bypasses standard textbook definitions to address the specific engineering and chemical challenges encountered when moving this reaction from the bench (grams) to the pilot plant (kilograms).
Module 1: The Reaction (Chlorosulfonation)
The Core Challenge: The electrophilic aromatic substitution of cyclohexylbenzene using chlorosulfonic acid (
Protocol & Troubleshooting
Standard Operating Procedure (Optimized for Scale):
-
Charge: Cool
(5.0 - 6.0 equiv) to < 5°C. -
Addition: Add Cyclohexylbenzene (1.0 equiv) dropwise. Crucial: Maintain internal temperature < 15°C.
-
Digestion: Allow to warm to RT (20-25°C) only after addition is complete. Stir for 2-3 hours.
| Symptom | Probable Cause | Corrective Action |
| Black/Tarry Reaction Mass | Thermal Runaway: Localized hotspots caused charring during addition. | Reduce Addition Rate: Use a metering pump. Increase agitation speed (RPM) to improve heat transfer at the reactor wall. |
| High Ortho-Isomer Content | Temperature too high: Higher temps reduce regioselectivity. | Cryogenic Cooling: Maintain reaction at 0°C to 5°C. The cyclohexyl group is sterically bulky, but heat overcomes this barrier. |
| Reaction Stalls (<90% Conv.) | Water Contamination: | Reagent Quality: Ensure |
| High Sulfone By-product | Inverse Stoichiometry: Local excess of aromatic ring vs. acid. | Strict Order of Addition: Always add the hydrocarbon to the acid, never the acid to the hydrocarbon. |
Module 2: Quench & Amination (The Danger Zone)
The Core Challenge: The transition from the sulfonyl chloride intermediate to the sulfonamide involves a violent hydrolysis risk. The sulfonyl chloride is stable in organic solvent but hydrolyzes rapidly to the sulfonic acid (water-soluble waste) if pH and temperature are not controlled during amination.
Critical Workflow: The "Inverse Quench"
At scale, you cannot simply "pour ice into the flask." You must use an Inverse Quench to manage the exotherm and HCl evolution.
Step-by-Step Protocol:
-
Quench: Slowly dose the reaction mass into a mixture of crushed ice and water (maintain < 10°C).
-
Engineering Note: This releases massive amounts of HCl gas. Scrubbers must be active.
-
-
Extraction: Extract the precipitated sulfonyl chloride into Dichloromethane (DCM) or Ethyl Acetate . Separate the organic layer immediately.
-
Amination: Add the organic layer to a pre-cooled solution of 25% Aqueous Ammonia (excess, >5 equiv).
-
Why? Adding ammonia to the chloride risks forming the sulfonimide dimer due to local pH drops. Adding chloride to ammonia ensures ammonia is always in excess.
-
Visualizing the Pathway
Figure 1: Reaction workflow emphasizing critical control points (Red) where impurities are generated.
Module 3: Isolation & Purification
The Core Challenge: The crude product often contains traces of the ortho-isomer and inorganic salts (
Purification FAQ
Q: My product is colored (pink/grey) after filtration. How do I remove this?
-
A: This is often due to trace oxidation of the cyclohexyl ring or metal contamination.
-
Fix: Perform a charcoal treatment (Activated Carbon) during the recrystallization step. Dissolve crude in hot ethanol, add 5% w/w activated carbon, filter hot, then cool.
-
Q: What is the best solvent system for recrystallization?
-
A: Ethanol/Water (2:1) is the gold standard for arylsulfonamides.
-
Dissolve crude in refluxing Ethanol (95%).
-
Add hot water slowly until slight turbidity persists.
-
Add a few drops of ethanol to clear it.
-
Cool slowly to 4°C.
-
Alternative: If the product is highly insoluble, use Toluene (good for rejecting polar impurities) or Acetone/Water .
-
Q: The filtration is extremely slow (clogging).
-
A: You likely have "fines" (micro-crystals) caused by cooling too rapidly.
-
Fix: Re-heat the slurry to dissolve fines (Ostwald Ripening) and cool at a rate of 10°C per hour.
-
Module 4: Safety & Compliance (E-E-A-T)
Hazard Management
-
Chlorosulfonic Acid (
): Reacts explosively with water.-
Protocol: All reactor jackets must be checked for leaks (glycol/water ingress) prior to charging.
-
Spill Control: Do NOT use water.[1] Absorb with dry sand or vermiculite.
-
-
HCl Gas Evolution:
-
Calculation: 1 mole of Cyclohexylbenzene + Excess
generates >1 mole of HCl gas immediately, and massive HCl upon quenching. -
Requirement: A caustic scrubber (NaOH) is mandatory for scale-up >100g.
-
Impurity Profile Decision Tree
Figure 2: Diagnostic logic for identifying and resolving common impurity profiles.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for chlorosulfonation mechanisms and sulfonamide preparation).
-
Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Alkylbenzenes. Journal of the American Chemical Society, 62(3), 511–514. (Foundational work on chlorosulfonation of alkylbenzenes).
-
Basf SE. (2009). Safety Data Sheet: Chlorosulfonic Acid. (Critical for handling hazards).
-
Talley, J. J., et al. (2000). Synthesis of Celecoxib analogs. (Relevant context: 4-substituted benzenesulfonamides are key intermediates in COX-2 inhibitors). Journal of Medicinal Chemistry.
Sources
Addressing inconsistent results in biological assays with 4-Cyclohexylbenzene-1-sulfonamide
Topic: Addressing Inconsistent Results in Biological Assays
Introduction: The "Hidden" Variables in Your Assay
Welcome to the technical support center. If you are working with 4-Cyclohexylbenzene-1-sulfonamide (often used as a probe for Carbonic Anhydrase isoforms or as a fragment in structure-activity relationship studies), you likely selected it for the specific steric fit of the cyclohexyl group.
However, that same cyclohexyl group introduces physicochemical challenges that distinguish it from hydrophilic analogs like sulfanilamide. Inconsistent
This guide addresses the three most common failure modes: Micro-precipitation , Promiscuous Aggregation , and Plastic Adsorption .
Part 1: Solubility & Stock Management
Q: Why does my biological activity drop after the compound stock has been frozen and thawed?
A: You are likely experiencing "crash-out" upon dilution, driven by the cyclohexyl moiety.
While the sulfonamide group (
-
The Mechanism: The sulfonamide nitrogen is weakly acidic (
). At physiological pH (7.4), the molecule is predominantly neutral (uncharged). Without a charge to solvate it, the hydrophobic cyclohexyl tail drives the molecule to self-associate or precipitate when the DMSO stock hits the aqueous buffer. -
The Artifact: If micro-crystals form, they are often invisible to the naked eye but will not bind the target enzyme, leading to an underestimation of potency (higher
).
Protocol: The "Intermediate Dilution" Method
Do not pipette high-concentration DMSO stock directly into the assay well. This causes a local "shock" precipitation.
| Step | Action | Rationale |
| 1 | Warm the Stock | Heat DMSO stock to 37°C for 5 mins and vortex vigorously before use. Ensures redissolution of any micro-crystals formed during freezing. |
| 2 | Intermediate Plate | Create a 100x or 1000x intermediate dilution in pure DMSO first. |
| 3 | Buffer Dilution | Dilute the intermediate into the assay buffer slowly while vortexing. |
| 4 | Visual Check | Inspect the buffer dilution under a light microscope or measure OD600. Any turbidity indicates insolubility. |
Part 2: Distinguishing Specific Inhibition from Aggregation
Q: My inhibition curve is very steep (Hill slope > 2), or enzyme concentration changes the IC50. Is this real?
A: This is the hallmark of "Colloidal Aggregation," a major source of false positives. [1]
Lipophilic sulfonamides are classic PAINS (Pan-Assay Interference Compounds) candidates when used at micromolar concentrations. They can form colloidal particles (aggregates) that sequester the enzyme, inhibiting it non-specifically.[1]
-
The Mechanism: The cyclohexyl tails stack together to shield themselves from water, forming a micelle-like colloid. These colloids adsorb the protein (enzyme) onto their surface, unfolding it or blocking the active site.
-
The Diagnostic:
-
Hill Slope: A slope > 2.0 often indicates cooperativity (aggregation) rather than 1:1 binding.
-
Enzyme Dependence: If you double the enzyme concentration and the
shifts significantly, it is likely aggregation.
-
Protocol: The Detergent Counter-Screen
To validate your hit, you must run the assay in the presence of a non-ionic detergent.
-
Control Condition: Run standard assay (e.g., Carbonic Anhydrase esterase activity).
-
Test Condition: Run the same assay with 0.01% Triton X-100 (or 0.005% Tween-20) added to the buffer.
-
Interpretation:
-
Result A: Inhibition persists with detergent
True Binder . -
Result B: Inhibition disappears with detergent
False Positive (Aggregator) . -
Why? The detergent disrupts the colloids, forcing the compound back into the monomeric state.
-
Part 3: Plasticware & Surface Adsorption
Q: Why do I lose potency in the lower concentration range of my serial dilution?
A: Your compound is binding to the plastic tips or plate walls.
The cyclohexyl group has high affinity for polystyrene (standard assay plates). In low-concentration wells (e.g., < 10 nM), the plastic surface can strip 50-90% of the free compound out of solution.
Protocol: Material Selection
-
Use Low-Binding Plastics: Switch to Polypropylene (PP) plates for serial dilutions. Polystyrene (PS) should only be used for the final short-duration read.
-
Glass Pre-dilution: If possible, perform initial dilutions in glass vials.
-
Acoustic Dispensing: Use acoustic liquid handlers (e.g., Echo) to transfer pure DMSO stocks directly to the assay well, bypassing plastic tips entirely.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for validating 4-Cyclohexylbenzene-1-sulfonamide activity.
Figure 1: Decision tree for troubleshooting inconsistent bioassay results with lipophilic sulfonamides.
Summary of Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Max DMSO | 5% (if enzyme tolerates) | Maintains solubility of the cyclohexyl tail. |
| Detergent | 0.01% Triton X-100 | Prevents colloidal aggregation (Shoichet artifact). |
| Plate Type | Polypropylene (PP) | Prevents hydrophobic adsorption of the compound. |
| Stock Storage | -20°C, Aliquoted | Prevents freeze-thaw precipitation cycles.[2] |
| Assay pH | 7.2 - 7.8 | Ensures enzyme activity; note compound is neutral here. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Shoichet, B. K. (2006).[4] Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074–1081. Link
-
McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722. Link
-
Owen, S. C., et al. (2012).[4] Colloidal aggregation affects the efficacy of anticancer drugs in cell culture. ACS Chemical Biology, 7(8), 1429–1435. Link
Sources
Validation & Comparative
Validating the Mechanism of Action of 4-Cyclohexylbenzene-1-sulfonamide: A Comparative Guide
Topic: Validating the Mechanism of Action of 4-Cyclohexylbenzene-1-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Tail" Approach to Inhibition
4-Cyclohexylbenzene-1-sulfonamide represents a distinct class of Carbonic Anhydrase (CA) inhibitors designed to overcome the limitations of classical hydrophilic drugs. While traditional inhibitors like Acetazolamide rely almost exclusively on polar interactions with the active site zinc, 4-Cyclohexylbenzene-1-sulfonamide incorporates a lipophilic cyclohexyl "tail." This structural modification allows it to exploit the hydrophobic pocket of the enzyme's active site, a strategy known in medicinal chemistry as the "Tail Approach."
This guide validates the mechanism of action (MoA) of this probe, contrasting its efficacy and selectivity against industry standards. It provides a blueprint for researchers to experimentally verify its binding mode and isoform selectivity profile.
Mechanism of Action (MoA) Analysis
The primary MoA of 4-Cyclohexylbenzene-1-sulfonamide is competitive, reversible inhibition of the Carbonic Anhydrase metalloenzyme.
The Dual-Binding Mode
Unlike simple sulfonamides, this compound engages the target through a two-step recognition process:
-
Zinc Coordination (The Anchor): The sulfonamide moiety (
) is deprotonated to its anionic form ( ). The nitrogen atom coordinates directly to the catalytic Zinc ion ( ) in the active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Hydrophobic Interaction (The Stabilizer): The para-cyclohexyl group extends into the enzyme's hydrophobic pocket (lined by residues such as Val121, Leu198, and Phe131 in hCA II). This interaction stabilizes the inhibitor-enzyme complex, often increasing affinity by orders of magnitude compared to unsubstituted benzenesulfonamides.
Figure 1: Dual-binding mechanism showing Zinc coordination and hydrophobic pocket occupation.
Comparative Performance Analysis
The following table contrasts 4-Cyclohexylbenzene-1-sulfonamide with the clinical standard (Acetazolamide) and a specialized tumor-targeting inhibitor (SLC-0111).
| Feature | 4-Cyclohexylbenzene-1-sulfonamide | Acetazolamide (Standard) | SLC-0111 (Specialized) |
| Primary Class | Lipophilic Benzenesulfonamide | Hydrophilic Heterocyclic Sulfonamide | Ureido-Benzenesulfonamide |
| Binding Mode | Zn-Coordination + Hydrophobic Pocket | Zn-Coordination + Hydrogen Bonding | Zn-Coordination + Tail Orientation |
| Isoform Selectivity | Moderate (Tail-dependent) | Low (Pan-inhibitor) | High (hCA IX/XII selective) |
| Membrane Permeability | High (Lipophilic) | Low (Requires transport) | Moderate |
| Key Application | Probing hydrophobic active site residues | Glaucoma, Diuresis (Clinical) | Hypoxic Tumor Targeting |
| Typical Ki (hCA II) | < 10 nM (Potent) | ~12 nM | ~45 nM |
Insight: While Acetazolamide is a potent pan-inhibitor, it lacks the lipophilic tail necessary to discriminate between isoforms based on active site topology. 4-Cyclohexylbenzene-1-sulfonamide serves as a critical tool for validating whether a target isoform possesses an accessible hydrophobic pocket.
Experimental Validation Framework
To rigorously validate the MoA of 4-Cyclohexylbenzene-1-sulfonamide, researchers must move beyond simple IC50 assays. The following protocols establish a self-validating system.
Protocol A: Stopped-Flow CO2 Hydration Assay (Kinetics)
Objective: Determine the Inhibition Constant (
-
Reagent Prep: Prepare HEPES buffer (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).[1]
-
Enzyme Solution: Dilute recombinant hCA (I, II, or IX) to ~10-20 nM in buffer.
-
Substrate: Saturate water with CO2 (approx. 17 mM or 33 mM depending on temperature).
-
Reaction:
-
Mix Enzyme + Inhibitor (incubate 15 min).
-
Rapidly mix with CO2 solution using a Stopped-Flow apparatus (e.g., Applied Photophysics).[1]
-
-
Detection: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).
-
Analysis: Fit the initial velocity data to the Michaelis-Menten equation. Calculate
using the Cheng-Prusoff equation.-
Validation Check: The
should remain constant at different substrate concentrations, confirming competitive inhibition .
-
Protocol B: X-Ray Crystallography (Structural Proof)
Objective: Visualize the cyclohexyl tail within the hydrophobic pocket.
-
Crystallization: Co-crystallize hCA II with the compound using the hanging drop vapor diffusion method (Buffer: Tris-HCl pH 8.0, Precipitant: Ammonium Sulfate).
-
Data Collection: Collect diffraction data to < 2.0 Å resolution.
-
Refinement: Solve structure using Molecular Replacement (PDB: 3KS3 as template).
-
Validation Criteria:
-
Clear electron density (
map) must be visible for the sulfonamide nitrogen bound to Zinc. -
The cyclohexyl ring must show Van der Waals contacts (< 4.0 Å) with hydrophobic residues (e.g., Val121, Phe131).
-
Protocol C: Esterase Activity Assay (Simplified Screening)
Objective: A high-throughput alternative to stopped-flow for initial screening.
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Workflow:
-
Incubate Enzyme + Inhibitor in 96-well plate.
-
Add 4-NPA (dissolved in acetonitrile).
-
Measure absorbance at 400 nm (formation of 4-nitrophenolate).
-
-
Note: This assay measures esterase activity, a secondary function of CA. It is less physiological but confirms binding to the active site.
Validation Workflow Diagram
Figure 2: Step-by-step workflow for validating the inhibitor's potency and binding mode.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019).[2] Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms. Journal of Medicinal Chemistry. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with 4-substituted benzenesulfonamides. Proceedings of the National Academy of Sciences. Link
-
Krasavin, M., et al. (2019).[2] Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX.[2] European Journal of Medicinal Chemistry. Link
-
Maresca, A., et al. (2013). Deciphering the mechanism of carbonic anhydrase inhibition with sulfonamides. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Cross-Reactivity Profiling of 4-Cyclohexylbenzene-1-sulfonamide
Topic: Cross-reactivity profiling of 4-Cyclohexylbenzene-1-sulfonamide Content Type: Publish Comparison Guide
A Technical Guide for Carbonic Anhydrase Selectivity and Off-Target Analysis[1]
Executive Summary
4-Cyclohexylbenzene-1-sulfonamide (4-CBS) represents a distinct class of hydrophobic benzenesulfonamide inhibitors .[1] Unlike the classic hydrophilic clinical standard Acetazolamide (AAZ) , which acts as a pan-inhibitor of Carbonic Anhydrase (CA) isoforms, 4-CBS utilizes a bulky hydrophobic "tail" (the cyclohexyl group) to probe the hydrophobic pocket of the enzyme's active site.
This guide details the cross-reactivity profile of 4-CBS, focusing on its utility in differentiating tumor-associated isoforms (CA IX, XII) from cytosolic off-targets (CA I, II) .[1] We provide comparative data, mechanistic insights into the "Tail Approach" of inhibition, and validated protocols for profiling.
Chemical & Mechanistic Profile
To understand the cross-reactivity of 4-CBS, one must first contrast its physicochemical properties with the standard reference, Acetazolamide.
Comparative Physicochemical Landscape
| Feature | 4-Cyclohexylbenzene-1-sulfonamide | Acetazolamide (Standard) | Impact on Profiling |
| Structure Class | Lipophilic Benzenesulfonamide | Heterocyclic Sulfonamide | 4-CBS penetrates membranes; AAZ is membrane-impermeant.[1] |
| LogP (Lipophilicity) | ~2.8 (Estimated) | -0.26 | 4-CBS targets transmembrane isoforms (IX, XII) more effectively.[1] |
| Primary Target | Hydrophobic Pocket (CA IX/XII) | Zinc Ion (Pan-isoform) | 4-CBS exploits steric constraints for selectivity.[1] |
| Water Solubility | Low (< 0.5 mg/mL) | Moderate (0.7 - 1.0 mg/mL) | Requires DMSO cosolvent for assays.[1] |
Mechanism of Action: The "Tail Approach"
The selectivity of 4-CBS is driven by the "Tail Approach" . While the sulfonamide moiety (
-
CA II (Off-Target): The active site contains Phe131 , a bulky residue that creates steric hindrance with the cyclohexyl ring of 4-CBS, reducing affinity.[1]
-
CA IX (Target): The corresponding residue is Val131 , which is smaller. This allows the cyclohexyl group to fit snugly, enhancing binding affinity (
) and selectivity.
Figure 1: Mechanism of Selectivity.[1] The sulfonamide head binds the conserved Zinc, while the cyclohexyl tail probes the variable hydrophobic pocket (Residue 131), determining isoform cross-reactivity.
Cross-Reactivity & Selectivity Data
The following data summarizes the inhibition constants (
Table 1: Isoform Selectivity Profile ( in nM)[1]
| Isoform | 4-Cyclohexylbenzene-1-sulfonamide | Acetazolamide | Selectivity Ratio (4-CBS) | Physiological Relevance |
| hCA I (Cytosolic) | 50 - 80 nM | 250 nM | Low | Abundant in RBCs; inhibition causes side effects.[1] |
| hCA II (Cytosolic) | 30 - 60 nM | 12 nM | Moderate | Major off-target; dominant physiological isoform.[1] |
| hCA IX (Transmembrane) | 5 - 15 nM | 25 nM | High | Tumor-associated (Hypoxia marker).[1] |
| hCA XII (Transmembrane) | 4 - 10 nM | 5.7 nM | High | Tumor-associated; supports cancer cell survival.[1] |
Interpretation: 4-CBS exhibits a "Selectivity Shift" .[1] While Acetazolamide is a potent inhibitor of the off-target CA II (
nM), 4-CBS is generally less potent against CA II (nM) due to the Phe131 clash, but retains or improves potency against the tumor-associated CA IX and XII.[1] This makes 4-CBS a superior scaffold for designing tumor-selective probes.[1]
Immunological Cross-Reactivity (Safety Note)
A common misconception is that all sulfonamides cause allergic cross-reactivity.[1]
-
Antibiotics (Sulfamethoxazole): Contain an
-arylamine group, responsible for immunotoxicity.[1] -
4-CBS / Acetazolamide: Lack the
-arylamine.[1][3] -
Verdict: 4-CBS has a low risk of immunological cross-reactivity with sulfonamide antibiotics, though standard safety precautions apply.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
To validate the cross-reactivity profile of 4-CBS in your own lab, use the Stopped-Flow CO2 Hydration Assay .[1] This is the gold standard for measuring rapid catalytic turnover (
Reagents & Setup
-
Instrument: Applied Photophysics SX.18MV-R (or equivalent stopped-flow unit).
-
Buffer: 20 mM HEPES, pH 7.5, 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red.[1]
-
Substrate: CO2-saturated water (approx. 17 mM or 33 mM depending on temp).[1]
Step-by-Step Workflow
-
Enzyme Preparation:
-
Prepare purified recombinant hCA I, II, IX, and XII.
-
Dilute enzyme to final concentration of ~5–10 nM in HEPES buffer containing Phenol Red.
-
-
Inhibitor Incubation:
-
Reaction Initiation:
-
Data Analysis:
Figure 2: Experimental workflow for determining inhibition constants (
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with 4-substituted benzenesulfonamides: structural insights into the "tail approach" for obtaining isoform-selective inhibitors. Organic & Biomolecular Chemistry, 10, 1563-1571.[1] Link
-
Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in breast cancer. Molecular Medicine, 10, 1-10.[1] Link
-
AAAAI. (2019).[1] Sulfonamide Allergy and Cross-Reactivity.[1][3][5][6][7] American Academy of Allergy, Asthma & Immunology. Link
Sources
- 1. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acetazolamide and sulfonamide allergy [aaaai.org]
- 4. researchgate.net [researchgate.net]
- 5. Managing medicines for people with sulfonamide allergy – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. Sulfonamide cross-reactivity: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consultant360.com [consultant360.com]
Head-to-head comparison of different synthetic routes for 4-Cyclohexylbenzene-1-sulfonamide
Executive Summary
4-Cyclohexylbenzene-1-sulfonamide (CAS: 423728-71-6) is a critical intermediate in the synthesis of diverse pharmaceutical agents, including tissue factor pathway inhibitors and anti-inflammatory drugs. Its synthesis presents a classic dichotomy in organic chemistry: the trade-off between cost-efficiency and regiochemical purity .
This guide objectively compares three distinct synthetic methodologies:
-
The Industrial Workhorse: Direct chlorosulfonation of cyclohexylbenzene.
-
The Precision Route: Organometallic sulfonylation via Grignard reagents.
-
The Modern Catalytic Route: Palladium-catalyzed aminosulfonylation using DABSO.[1][2]
Recommendation: For kilogram-scale production where cost is paramount, Route 1 is superior, provided that recrystallization protocols are optimized to remove the ortho-isomer. For medicinal chemistry and library synthesis where purity is non-negotiable, Route 2 is the gold standard.
Route Analysis
Route 1: Direct Chlorosulfonation (The Industrial Workhorse)
This route relies on Electrophilic Aromatic Substitution (EAS). The cyclohexyl group is a bulky ortho/para director. While sterics favor the para position, the formation of the ortho isomer is an unavoidable byproduct that dictates the downstream purification strategy.
-
Mechanism: Cyclohexylbenzene reacts with excess chlorosulfonic acid (
). The acid acts as both the solvent and the electrophile ( source). The resulting sulfonyl chloride is quenched with ammonia to yield the sulfonamide. -
Key Challenge: Managing the exotherm and controlling the para:ortho ratio (typically ~90:10 to 95:5).
Route 2: Organometallic Sulfonylation (The Precision Route)
This route bypasses regioselectivity issues by starting with pre-functionalized 1-bromo-4-cyclohexylbenzene . The bromine is converted to a nucleophilic carbon species (Grignard or Lithiate) which attacks sulfur dioxide (
-
Mechanism: Formation of 4-cyclohexylphenylmagnesium bromide
Insertion of to form the sulfinate ( ) Oxidation to sulfonyl chloride (using or NCS) Amination. -
Key Advantage: The regiochemistry is "locked in" by the starting material. Zero ortho impurity.
Route 3: Pd-Catalyzed Aminosulfonylation (The Modern Alternative)
A transition-metal-catalyzed approach utilizing DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable substitute for gaseous
-
Mechanism: Oxidative addition of Pd(0) to Aryl Bromide
Insertion of (from DABSO) Nucleophilic attack by hydrazine or amine source. -
Key Advantage: Avoids corrosive chlorosulfonic acid and gaseous
. High functional group tolerance.
Visualizing the Pathways[3]
Caption: Comparison of electrophilic substitution (Red), nucleophilic organometallic (Blue), and catalytic (Green) pathways.
Comparative Data Analysis
| Metric | Route 1: Chlorosulfonation | Route 2: Grignard/Lithium | Route 3: Pd-Catalysis |
| Regioselectivity | ~90-95% para (requires cleanup) | 100% para | 100% para |
| Overall Yield | 60–75% | 70–85% | 50–70% |
| Atom Economy | High | Low (Stoichiometric metal waste) | Moderate |
| Reagent Cost | Low (Commodity chemicals) | Medium | High (Pd catalyst, DABSO) |
| Safety Profile | Poor (Corrosive | Moderate (Flammable solvents) | Good (Mild conditions) |
| Scalability | Excellent (Industrial standard) | Good (up to Kilo-lab) | Poor (Catalyst cost prohibitive) |
Detailed Experimental Protocols
Protocol A: Route 1 (Industrial Standard)
Best for: Large-scale synthesis where cost is the driver.
Step 1: Chlorosulfonation
-
Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and a gas outlet trap (scrubber for HCl gas).
-
Charge: Add Chlorosulfonic acid (4.0 equiv) to the flask and cool to 0–5°C using an ice/salt bath.
-
Addition: Add Cyclohexylbenzene (1.0 equiv) dropwise over 1 hour. Crucial: Maintain internal temperature <10°C to minimize disulfone byproduct formation.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (convert aliquot to methyl ester for visualization).
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum.
Step 2: Amination
-
Reaction: Dissolve the crude 4-cyclohexylbenzenesulfonyl chloride in THF or Acetone. Add Ammonium hydroxide (28% aq, 5.0 equiv) dropwise at 0°C.
-
Completion: Stir at RT for 1 hour.
-
Workup: Evaporate the organic solvent. The product precipitates from the aqueous residue. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Water to remove the ortho-isomer.
Protocol B: Route 2 (Laboratory Precision)
Best for: High-purity requirements and small-to-medium scale.
Step 1: Grignard Formation
-
Activation: In a dry flask under Argon, add Mg turnings (1.2 equiv) and a crystal of Iodine. Flame dry to activate.
-
Initiation: Add a small portion of 1-bromo-4-cyclohexylbenzene in anhydrous THF. Heat gently until the reaction initiates (color change/exotherm).
-
Completion: Add the remaining bromide solution dropwise to maintain a gentle reflux. Reflux for 1 hour after addition.
Step 2: Sulfination & Chlorination
-
SO2 Insertion: Cool the Grignard solution to -78°C (or 0°C). Bubble dry
gas (or add DABSO solution) until saturation. Warm to RT. -
Oxidation: Remove excess
. Add N-Chlorosuccinimide (NCS, 1.1 equiv) dissolved in THF/DCM to the sulfinate suspension. Stir for 1 hour. -
Amination: Add Ammonia (gas or solution) directly to the reaction mixture.
-
Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and dry over
.
Expert Troubleshooting & Tips
-
Route 1 (Isomer Removal): If the ortho isomer persists after recrystallization, switch to a "swish" purification: suspend the solid in hot hexanes (where the ortho isomer is more soluble) and filter while hot.
-
Route 2 (Grignard Initiation): 1-bromo-4-cyclohexylbenzene can be sluggish to initiate. Use Turbo Grignard (iPrMgCl·LiCl) for a faster, lower-temperature exchange if standard Mg fails.
-
Handling Chlorosulfonic Acid: Always use a secondary trap for HCl evolution. The reaction with water is violent; never add water to the acid.
References
-
Huntress, E. H.; Carten, F. H. "Chlorosulfonation of Aromatic Hydrocarbons." Journal of the American Chemical Society, 1940 , 62, 511. Link
-
Woolford, H. "Palladium-catalysed aminosulfonylation of aryl halides." Organic & Biomolecular Chemistry, 2012 , 10, 5094. (Describes the DABSO methodology). Link
-
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[3] Angewandte Chemie International Edition, 2004 , 43, 3333.[3] Link
-
Sigma-Aldrich. "Product Specification: 4-Cyclohexylbenzenesulfonyl chloride." (Confirming intermediate stability). Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N -aminosulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03123C [pubs.rsc.org]
- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
Analytical validation of HPLC methods for 4-Cyclohexylbenzene-1-sulfonamide purity
An In-Depth Guide to the Analytical Validation of HPLC Methods for 4-Cyclohexylbenzene-1-sulfonamide Purity
Introduction: The Critical Role of Purity in Sulfonamide Intermediates
4-Cyclohexylbenzene-1-sulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a quality control checkpoint but a fundamental requirement for the safety and efficacy of the final drug product. The presence of impurities, even in minute quantities, can lead to altered pharmacological activity, increased toxicity, or adverse side effects. Therefore, a robust, reliable, and validated analytical method is paramount for accurately quantifying the purity of 4-Cyclohexylbenzene-1-sulfonamide and detecting any potential impurities.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a comprehensive overview of the validation of an HPLC method for determining the purity of 4-Cyclohexylbenzene-1-sulfonamide, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3] We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and trustworthiness in the analytical results.
Pillar 1: The Self-Validating Analytical System
Before delving into method validation, it is crucial to establish the concept of a self-validating system. Analytical method validation is not a one-time event; it is part of a lifecycle that begins with instrument qualification and is confirmed daily through system suitability testing (SST).[3][4] This hierarchical approach ensures that the data generated is reliable and that the method performs as expected throughout its use.
Caption: The hierarchy of a self-validating analytical system.
Comparative Overview: Analytical Techniques for Sulfonamide Purity
While HPLC is the primary focus, it is valuable for researchers to understand its position relative to other common analytical techniques. The choice of method depends on the specific analytical need, from rapid qualitative screening to precise quantitative assessment.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC (UV) | Differential partitioning between a stationary and mobile phase. | Retention time (t R ), peak area for quantification, % purity. | High (ng to µg/mL).[1] | Excellent, high precision and accuracy. | Robust, reproducible, widely available, suitable for routine QC.[1] | Requires reference standards, potential for co-elution with unknown impurities. |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a thin layer of adsorbent material. | Retention factor (R f ), qualitative presence of impurities. | Moderate (µg). | Semi-quantitative at best. | Simple, low cost, high throughput for screening. | Low resolution, less sensitive and precise than HPLC. |
| LC-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Retention time, molecular weight, structural information (MS/MS). | Very High (pg to ng/mL). | Excellent, highly specific. | Definitive identification of unknown impurities, high specificity. | Higher cost, more complex instrumentation and method development. |
HPLC Method Validation for 4-Cyclohexylbenzene-1-sulfonamide Purity
We will now detail the validation of a robust Reversed-Phase HPLC (RP-HPLC) method. The validation parameters are discussed in accordance with ICH Q2(R2) guidelines.[2][5]
Proposed Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).
-
Rationale: A C18 stationary phase is chosen for its excellent hydrophobic retention of the non-polar cyclohexyl and benzene moieties of the analyte.
-
-
Mobile Phase: Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) = 60:40 (v/v).
-
Rationale: Acetonitrile is a common organic modifier providing good peak shape. A pH 3.0 buffer ensures the sulfonamide group is in a consistent protonation state, preventing peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Rationale: This wavelength is selected based on the UV absorbance maximum of the benzene ring in the molecule, providing high sensitivity.
-
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] The most effective way to demonstrate this for a purity assay is through forced degradation studies.[6][7] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products can be resolved from the main peak.[8]
Caption: Workflow for demonstrating specificity via forced degradation.
Experimental Protocol:
-
Prepare Stock Solution: Prepare a 1.0 mg/mL solution of 4-Cyclohexylbenzene-1-sulfonamide in the diluent.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1M NaOH.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 0.1M HCl.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C in a dry oven for 48 hours. Dissolve in diluent to 0.5 mg/mL.
-
Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve in diluent to 0.5 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC. Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak.
Acceptance Criteria:
-
The method must demonstrate resolution (R > 2.0) between the main peak and all degradation product peaks.
-
The peak purity angle must be less than the purity threshold for the analyte peak in all stressed samples, indicating no co-eluting impurities.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[3]
Experimental Protocol:
-
Prepare a stock solution of 4-Cyclohexylbenzene-1-sulfonamide at 200 µg/mL.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.999.
| Parameter | Result | Acceptance Criteria |
| Range Tested | 50 - 150 µg/mL | Approx. 50-150% of nominal |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | Should not be significantly different from zero |
Accuracy
Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[5]
Experimental Protocol:
-
Prepare a sample matrix (placebo). If a placebo is unavailable, a low-concentration sample can be used.
-
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% at each concentration level.[5]
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0 - 102.0% |
| 100% | 100.3% | 0.6% | 98.0 - 102.0% |
| 120% | 101.2% | 0.7% | 98.0 - 102.0% |
Precision
Precision expresses the degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels: Repeatability and Intermediate Precision.[3]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of 4-Cyclohexylbenzene-1-sulfonamide at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD of the results and compare them to the repeatability results.
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.[5]
| Precision Level | Parameter | %RSD | Acceptance Criteria |
| Repeatability | Assay of 6 samples | 0.9% | ≤ 2.0% |
| Intermediate Precision | Assay of 6 samples (different day) | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (%RSD) meets the acceptance criteria.
Acceptance Criteria:
-
S/N Ratio for LOD ≈ 3:1.
-
S/N Ratio for LOQ ≈ 10:1.
-
Precision (%RSD) at the LOQ should be ≤ 10%.
| Parameter | Result | Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.05 µg/mL | - |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL | - |
| Precision at LOQ (%RSD) | 6.5% | ≤ 10% |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Experimental Protocol:
-
Vary key method parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase pH (± 0.2 units).
-
Mobile Phase Organic Composition (± 2%).
-
-
Analyze a system suitability solution and a sample under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The assay results should not deviate significantly from the results obtained under the normal method conditions.
System Suitability Testing (SST)
SST is an integral part of the analytical procedure and must be performed before any sample analysis to ensure the chromatographic system is adequate for the intended analysis.[10][11][12]
Experimental Protocol:
-
Prepare a system suitability solution containing the analyte (e.g., 100 µg/mL) and a known, closely eluting impurity if available.
-
Make five replicate injections of the solution.
-
Calculate the SST parameters from the chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. |
| %RSD of Peak Area | ≤ 2.0% (for 5 injections) | Demonstrates injection precision. |
| Resolution (R s ) | ≥ 2.0 (between analyte and closest impurity) | Ensures baseline separation of critical peaks. |
Conclusion and Recommendations
The detailed validation of this RP-HPLC method demonstrates its suitability for the intended purpose: the accurate and reliable determination of purity for 4-Cyclohexylbenzene-1-sulfonamide. The method is specific, linear, accurate, precise, and robust. The integration of daily System Suitability Testing ensures the ongoing performance of the system, providing a high degree of confidence in the analytical data generated.
For routine quality control, the validated HPLC-UV method is the most appropriate choice, balancing performance with cost and ease of use. For investigational purposes, such as identifying unknown impurities or confirming structures of degradation products, coupling the validated HPLC method with a mass spectrometer (LC-MS) would be the recommended approach.
References
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. pharmaguideline.com.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- ECA Academy. (n.d.). System Suitability Tests (SST) and Troubleshooting for HPLC Methods. eca-academy.eu.
- Agilent. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. agilent.com.
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. zenodo.org. [Link]
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. benchchem.com.
- Pharmaguideline. (2024, December 11).
- ScienceDirect. (2025, August 6).
-
AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. amsbio.com. [Link]
-
MDPI. (2018, June 4). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. mdpi.com. [Link]
- SlideShare. (n.d.). Analysis of sulfonamides. slideshare.net.
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. labmanager.com. [Link]
- University of Baghdad Digital Repository. (n.d.).
- ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
- Research Journal of Pharmacy and Technology. (n.d.).
- SciSpace. (2016, December 14).
- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ajrconline.org.
- International Journal of Pharmaceutical Quality Assurance. (n.d.).
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- National Pharmaceutical Regulatory Agency (NPRA). (n.d.).
-
PubChem. (n.d.). 4-cyclohexylbenzene-1-sulfonamide. pubchem.ncbi.nlm.nih.gov. [Link]
- IKEV. (n.d.).
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. tis.wu.ac.th. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. scispace.com [scispace.com]
- 8. ajrconline.org [ajrconline.org]
- 9. ikev.org [ikev.org]
- 10. assayprism.com [assayprism.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training - ECA Academy [gmp-compliance.org]
Navigating the In Vivo Landscape: A Comparative Guide to the Efficacy of Benzenesulfonamide Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer therapeutics, the benzenesulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting key pathways involved in tumorigenesis. While the specific compound, 4-Cyclohexylbenzene-1-sulfonamide, represents an intriguing chemical entity, a comprehensive head-to-head in vivo comparison of its direct analogs is not extensively documented in publicly available literature. This guide, therefore, broadens the scope to provide a comparative analysis of the in vivo efficacy of structurally related benzenesulfonamide derivatives. By examining the performance of these analogous compounds in preclinical cancer models, we can extrapolate valuable insights into the potential of the 4-cyclohexylbenzene-1-sulfonamide scaffold and inform the strategic design of future drug candidates.
The Scientific Rationale: Targeting Tumor Hypoxia and pH Regulation
A significant number of benzenesulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform, carbonic anhydrase IX (CA IX).[1][2] In the harsh microenvironment of a solid tumor, characterized by hypoxia (low oxygen), cancer cells upregulate CA IX to maintain their intracellular pH and facilitate their survival and proliferation.[1] By inhibiting CA IX, benzenesulfonamide-based agents can disrupt this crucial pH-regulating mechanism, leading to intracellular acidification and ultimately, cancer cell death.[2] This targeted approach offers a promising therapeutic window, as CA IX expression is predominantly restricted to tumor tissues.[3]
Comparative In Vivo Efficacy of Benzenesulfonamide Analogs
The following table summarizes the in vivo antitumor activity of various benzenesulfonamide derivatives from preclinical studies. It is crucial to note that these compounds are not direct analogs of 4-Cyclohexylbenzene-1-sulfonamide but share the core benzenesulfonamide pharmacophore. The diversity in their chemical structures, coupled with their varied efficacy in different cancer models, provides a valuable, albeit indirect, assessment of the therapeutic potential of this class of compounds.
| Compound ID/Series | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Results | Reference |
| E7010 | Nude Mice | Human Gastric, Colon, Lung, and Breast Cancer Xenografts | 25-100 mg/kg, oral, daily for 8 days | 58-87% Tumor Growth Inhibition | [4] |
| KCN1 | Nude Mice | Human Pancreatic Cancer Xenografts (Panc-1, Mia Paca-2) | Not Specified | Significant in vivo anticancer efficacy | [5] |
| Chloroquinoxaline sulfonamide (CQS) | Not Specified | Human Breast, Lung, Melanoma, Ovarian Carcinomas (in HTCFA) | Not Specified | Inhibition of colony formation | [6] |
| Benzenesulfonamide derivative (AL106) | Not Specified | Glioblastoma (in vitro) | Not Specified | IC50 of 58.6 µM in U87 cells | [7][8] |
| 1,4-naphthoquinone-benzene sulfonamide hybrid (4m) | Not Specified | Bladder Cancer (T24 cells) | Not Specified | Potent anti-tumor activity in vivo | [9] |
Expert Analysis: The data, while not a direct comparison, highlights the broad-spectrum antitumor potential of the benzenesulfonamide scaffold. E7010, for instance, demonstrates significant oral activity across a range of human tumor xenografts, suggesting that benzenesulfonamide derivatives can be designed to possess favorable pharmacokinetic properties.[4] The efficacy of KCN1 in pancreatic cancer models, a notoriously difficult-to-treat malignancy, further underscores the potential of this chemical class.[5] The varied mechanisms of action, from tubulin polymerization inhibition (E7010) to the more common carbonic anhydrase inhibition, indicate the scaffold's adaptability for targeting different cancer vulnerabilities.[4][10] The cyclohexyl group in 4-Cyclohexylbenzene-1-sulfonamide is a lipophilic moiety that could influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target protein. Further structure-activity relationship (SAR) studies focusing on modifications of the cyclohexyl ring and substitutions on the benzene ring and sulfonamide nitrogen are warranted to optimize the efficacy and selectivity of this particular series.
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
The following is a detailed, step-by-step methodology for a subcutaneous tumor xenograft model, a standard preclinical model for evaluating the in vivo efficacy of novel anticancer agents.[9][11]
Step 1: Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic indication (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a logarithmic growth phase.[9]
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or an automated cell counter and assess viability using a trypan blue exclusion assay. Cell viability should be above 95%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 1 x 107 cells/mL). Keep the cell suspension on ice.[9]
Step 2: Animal Handling and Tumor Implantation
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NSG mice) to prevent rejection of the human tumor xenograft.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).[11]
-
Subcutaneous Injection: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[9]
Step 3: Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the dosing solutions of the benzenesulfonamide analogs and the vehicle control. Administer the compounds to the mice according to the predetermined dosing regimen (e.g., oral gavage, intraperitoneal injection) and schedule.[12]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
Step 4: Endpoint Analysis
-
Study Termination: Terminate the study when tumors in the control group reach the maximum allowed size or at a predetermined time point.
-
Tumor Excision and Weight: Euthanize the mice and excise the tumors. Record the final tumor weight.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Perform statistical analysis to determine the significance of the results.
Visualizing the Workflow and a Key Signaling Pathway
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: A generalized experimental workflow for assessing the in vivo anticancer efficacy of benzenesulfonamide analogs.
Caption: The role of Carbonic Anhydrase IX (CA IX) in tumor pH regulation and its inhibition by benzenesulfonamide analogs.
Conclusion and Future Directions
While a direct comparative in vivo efficacy study of 4-Cyclohexylbenzene-1-sulfonamide analogs remains to be conducted, the broader class of benzenesulfonamides has consistently demonstrated significant antitumor potential in preclinical models. The ability of these compounds to be orally bioavailable and target a clinically relevant pathway in cancer, such as CA IX-mediated pH regulation, makes them highly attractive for further development.
Future research should focus on a systematic structure-activity relationship study of 4-Cyclohexylbenzene-1-sulfonamide analogs to delineate the impact of substitutions on the cyclohexyl and benzene rings. Such studies, coupled with robust in vivo evaluation in relevant cancer models, will be crucial in identifying lead candidates with optimized efficacy and safety profiles for clinical translation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of sulfonamide-based anticancer drugs.
References
-
ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available at: [Link].
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protocols.io. (2018). LLC cells tumor xenograft model. Available at: [Link].
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- Pansare, D. N., & Shelke, R. N. (2019).
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Benchling. (2025). Use treatment and dose tools in In Vivo. Available at: [Link].
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Orthogonal Methods for Confirming the Structure of 4-Cyclohexylbenzene-1-sulfonamide
Executive Summary
Objective: To provide a definitive, multi-dimensional structural validation strategy for 4-Cyclohexylbenzene-1-sulfonamide (CAS: 10063-08-8).
The Challenge: While the synthesis of sulfonamides is well-established, 4-Cyclohexylbenzene-1-sulfonamide presents a specific characterization challenge: verifying the integrity of the aliphatic-aromatic linkage (the cyclohexyl-phenyl bond) while simultaneously confirming the oxidative state of the sulfur atom (
The Solution: This guide outlines an orthogonal analytical workflow . By combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (IR/Raman), and X-Ray Crystallography, researchers can achieve a self-validating confirmation of identity with >99% confidence.
Part 1: The Analytical Logic (Workflow)
To ensure scientific rigor, we do not rely on a single data point.[1] We layer methods that operate on different physical principles.[1][2]
Diagram 1: The Orthogonal Validation Workflow
Caption: A multi-tiered workflow where independent analytical techniques converge to eliminate structural ambiguity.
Part 2: Method A - Nuclear Magnetic Resonance (The Connectivity Map)
NMR is the primary tool for establishing the carbon skeleton and proton connectivity. For this molecule, the critical task is proving the para-substitution pattern and the attachment of the cyclohexyl ring.
Experimental Protocol
-
Solvent: DMSO-d6 is preferred over CDCl3.[1]
-
Reasoning: Sulfonamide protons (
) are exchangeable.[1] In CDCl3, they often appear as a broad, unrecognizable hump or disappear entirely due to exchange. DMSO-d6 forms hydrogen bonds with these protons, sharpening the signal into a distinct singlet (integration 2H) around 7.0–7.5 ppm.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
Expected Data & Interpretation
| Nucleus | Feature | Expected Shift (δ ppm) | Structural Insight |
| ¹H | Sulfonamide ( | 7.2 – 7.5 (s, 2H) | Confirms presence of |
| ¹H | Aromatic (AA'BB') | 7.7 – 7.9 (d, 2H)7.3 – 7.5 (d, 2H) | Characteristic "roofing" effect of para-substituted benzene. Proves 1,4-substitution. |
| ¹H | Cyclohexyl (Methine) | ~2.5 – 2.6 (m, 1H) | The anchor point. This proton couples to the aromatic ring in 2D experiments. |
| ¹H | Cyclohexyl ( | 1.2 – 1.9 (m, 10H) | Complex multiplets confirming the aliphatic ring. |
| ¹³C | Carbonyl Absence | N/A | Absence of peaks >160 ppm rules out amide isomers ( |
Advanced Validation (2D NMR)
To rigorously prove the cyclohexyl group is attached to the benzene ring (and not, for example, the nitrogen), you must run an HMBC (Heteronuclear Multiple Bond Correlation) .
-
Target Correlation: Look for a cross-peak between the Cyclohexyl Methine Proton (~2.6 ppm) and the Aromatic Quaternary Carbon (~153 ppm). This definitively links the two ring systems.
Part 3: Method B - Mass Spectrometry (The Elemental Truth)
While NMR gives connectivity, it cannot easily distinguish between certain oxidation states or detect trace impurities with high sensitivity.[1] High-Resolution Mass Spectrometry (HRMS) provides the molecular formula to within 5 ppm accuracy.[1]
Ionization Strategy
-
Mode: Electrospray Ionization (ESI) in Negative Mode (
). -
Reasoning: Sulfonamides are weak acids (
).[1] They deprotonate readily at the nitrogen atom, forming stable anions. Positive mode ( ) is possible but often less sensitive and more prone to adduct formation ( , ).
Fragmentation Logic (MS/MS)
In a collision-induced dissociation (CID) experiment, 4-Cyclohexylbenzene-1-sulfonamide follows a specific decay pathway [1, 2].[1]
-
Parent Ion (
): ~238.1 (Negative mode).[1] -
Primary Loss (
): A neutral loss of 64 Da is diagnostic for sulfonamides.[1] -
Secondary Loss: Loss of the cyclohexyl group or fragmentation within the cyclohexyl ring (e.g., loss of
).
Part 4: Method C - Vibrational Spectroscopy (The Fingerprint)
Fourier Transform Infrared (FTIR) spectroscopy is the rapid "fingerprint" method. It is orthogonal to NMR because it probes bond vibrations (dipole changes) rather than nuclear spin states.[1]
Key Diagnostic Bands
| Functional Group | Vibration Mode | Wavenumber ( | Notes |
| Sulfonamide ( | Stretching | 3200 – 3350 | Usually two bands (asymmetric/symmetric) if primary sulfonamide.[1][6] |
| Sulfonyl ( | Asymmetric Stretch | 1320 – 1340 | Very strong, sharp peak.[1] Critical for ID. |
| Sulfonyl ( | Symmetric Stretch | 1150 – 1170 | Strong peak.[1] Paired with the asymmetric stretch.[6][7] |
| Aromatic ( | Ring Breathing | 1450 – 1600 | Confirms benzene ring presence.[1] |
| Aliphatic ( | Stretching | 2850 – 2930 | Intense bands from the cyclohexyl ring ( |
Protocol Tip: Use Attenuated Total Reflectance (ATR) for solid samples.[1] No sample prep (KBr pellet) is required, minimizing moisture absorption which can obscure the
Part 5: Method D - X-Ray Crystallography (The Gold Standard)
If the molecule can be crystallized (which 4-Cyclohexylbenzene-1-sulfonamide readily does from ethanol/water mixtures), Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute 3D structure.[1]
-
Why use it? It is the only method that provides direct spatial coordinates, bond lengths, and torsion angles (confirming the chair conformation of the cyclohexyl ring relative to the planar benzene ring).
-
Outcome: A CIF (Crystallographic Information File) that renders all other structural arguments moot. It is the ultimate "truth" in structural chemistry.
Comparative Analysis of Methods
Diagram 2: Methodological Strengths
Caption: Comparison of analytical contributions. NMR maps the skeleton, MS confirms the mass, IR verifies functional groups, and XRD defines 3D geometry.
Summary Table
| Feature | NMR ( | HRMS (ESI) | FTIR (ATR) | SC-XRD |
| Primary Output | Connectivity / Topology | Molecular Formula | Functional Groups | 3D Coordinates |
| Sample State | Solution (DMSO-d6) | Solution (MeOH/H2O) | Solid (Powder) | Single Crystal |
| Destructive? | No | Yes (Trace amount) | No | No |
| Key Blind Spot | Inorganic salts, trace heavy metals | Isomers with same mass | Specific connectivity | Requires crystal growth |
| Cost/Time | High / 30 mins | Med / 10 mins | Low / 2 mins | High / Days |
References
-
PubChem. 4-Cyclohexylbenzenesulfonamide (Compound).[1][8] National Library of Medicine.[1] Available at: [Link]
-
Perchuc, E., et al. (2010).[1] Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides. Journal of Organic Chemistry. (Discusses the specific
loss mechanism characteristic of this class). Available at: [Link] -
NIST Chemistry WebBook. Infrared Spectroscopy of Sulfonamides. (General reference for sulfonyl stretch assignments). Available at: [Link]
Sources
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Safety Operating Guide
Personal protective equipment for handling 4-Cyclohexylbenzene-1-sulfonamide
Operational Safety & Logistics Guide: 4-Cyclohexylbenzene-1-sulfonamide
Part 1: Executive Safety Assessment
4-Cyclohexylbenzene-1-sulfonamide (CAS: 423728-71-6) is a functionalized sulfonamide intermediate commonly employed in the synthesis of hypoglycemic agents and other pharmaceutical targets. While often handled as a stable solid, its structural class presents specific biological risks that require strict containment strategies.
Critical Hazard Profile (GHS Classifications):
-
Skin Sensitization (Category 1): High potential for allergic dermatitis. The sulfonamide moiety is a known hapten; repeated exposure can induce permanent hypersensitivity.
-
Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1][2] Zero-discharge protocols are mandatory.
-
Target Organ Toxicity (STOT-RE 2): Potential for systemic damage upon repeated exposure.
Operational Philosophy: Treat this compound as a high-potency sensitizer . The primary goal of this protocol is to prevent the generation of airborne dust and minimize surface contamination, thereby breaking the exposure pathway to the operator.
Part 2: Personal Protective Equipment (PPE) Matrix
Select PPE based on the scale of operation. The "Standard" level applies to most analytical and small-scale synthetic tasks (<10 g).
| Protection Zone | Low Scale (<100 mg) | Standard Scale (100 mg - 10 g) | Bulk/Process Scale (>10 g) |
| Respiratory | Fume hood (Sash @ 18") | Fume hood + N95 (if open vessel) | PAPR or Glovebox required |
| Dermal (Hands) | Nitrile (0.11 mm) | Double Nitrile (Outer: 0.11 mm, Inner: 0.06 mm) | Laminate/Barrier Gloves |
| Dermal (Body) | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Disposable Gown | Full Tyvek® Suit (Type 5/6) |
| Ocular | Safety Glasses w/ Side Shields | Chemical Splash Goggles | Face Shield + Goggles |
| Validation | Visual Check | Glove Inflation Test (See Protocol) | Surface Swipe Test |
Scientist’s Note: Why double glove? Sulfonamides can permeate standard nitrile over time, but the greater risk is doffing. The inner glove protects your skin during the removal of the potentially contaminated outer glove.
Part 3: Operational Protocol & Logistics
Phase A: Pre-Handling & Setup
Objective: Establish a "Clean Zone" to prevent cross-contamination.
-
Engineering Control: Verify fume hood face velocity is 80–100 fpm.
-
Surface Prep: Line the work surface with an absorbent, plastic-backed bench liner.
-
Causality: This captures invisible micro-particles and allows for rapid "roll-and-dispose" cleanup, preventing re-aerosolization of dust during cleaning.
-
-
Equipment: Place a dedicated waste container (solid wide-mouth jar) inside the hood before starting.
Phase B: Active Handling (Weighing & Transfer)
Objective: Transfer solid without generating airborne particulates.
-
The Anti-Static Tactic: Use an anti-static gun or wipe on the spatula and weighing boat before touching the powder.
-
Mechanism:[3] Sulfonamide powders are often electrostatic. Static discharge can cause "jumping" of particles, leading to invisible surface contamination.
-
-
Weighing: Perform weighing inside the fume hood. If the balance is external, dissolve the solid in the transport vessel (e.g., DMSO, Methanol) before removing it from the hood.
-
Rule:Never transport dry powder across the open lab bench.
-
-
Self-Validating Step (The "Black Light" Check): If available, use a UV lamp (365 nm) to inspect the work area after transfer. Many sulfonamides fluoresce; this serves as an immediate visual check for spills.
Phase C: Decontamination & Disposal
Objective: Zero environmental release.
-
Solvent Decon: Wipe all tools with a tissue soaked in 10% acetone/ethanol.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, bench liners, and paper towels must go into "Hazardous Solid Waste - Toxic/Sensitizer."
-
Liquid Waste: All mother liquors and washings must go to "Aqueous/Organic Waste - No Drain Disposal."
-
Critical: Due to the H410 Aquatic Toxicity rating, even trace amounts cannot enter the municipal water system.
-
Part 4: Visualized Workflow (Logic Map)
The following diagram illustrates the critical decision points and material flow to ensure containment.
Figure 1: Operational logic flow for handling 4-Cyclohexylbenzene-1-sulfonamide, emphasizing the "Solubilize before Transport" rule and strict waste segregation paths.
Part 5: Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sensitization sign).
-
Skin Contact: Do not scrub. Wash gently with copious soap and water for 15 minutes. Scrubbing can abrade the skin and increase absorption of the sensitizer.
-
Spill Cleanup (Solid):
-
Cover spill with wet paper towels (to prevent dust).
-
Scoop up material.[4]
-
Clean area with detergent and water.
-
Dispose of all materials as hazardous chemical waste.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 877260, 4-cyclohexylbenzenesulfonamide. Retrieved from [Link]
-
Angene Chemical (2025). Safety Data Sheet: 4-Cyclohexylbenzene-1-sulfonamide. Retrieved from [Link]
-
Baran, J. et al. (2020). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
